Dichloromethylvinylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-ethenyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJAVFOBDSYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29763-18-6 | |
| Record name | Silane, dichloroethenylmethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29763-18-6 | |
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DSSTOX Substance ID |
DTXSID3027033 | |
| Record name | Silane, dichloroethenylmethyl- | |
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Molecular Weight |
141.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Silane, dichloroethenylmethyl- | |
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| Record name | Dichloromethylvinylsilane | |
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CAS No. |
124-70-9 | |
| Record name | Methylvinyldichlorosilane | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=124-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dichloromethylvinylsilane | |
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| Record name | Dichloromethylvinylsilane | |
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| Record name | Methylvinyldichlorosilane | |
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| Record name | Silane, dichloroethenylmethyl- | |
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| Record name | Silane, dichloroethenylmethyl- | |
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| Record name | Dichloro(methyl)(vinyl)silane | |
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| Record name | DICHLOROMETHYLVINYLSILANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Dichloromethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂) is a pivotal bifunctional organosilicon compound, widely utilized as a key intermediate in the synthesis of silicone polymers, resins, and as a coupling agent. Its vinyl group allows for polymerization and cross-linking, while the reactive chloro groups enable hydrolysis and condensation reactions. This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, primarily focusing on the Grignard reaction pathway. Detailed experimental protocols, purification techniques, and methods for characterization are presented. All quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams using the DOT language for clarity and reproducibility.
Introduction
Organosilicon chemistry plays a crucial role in the development of advanced materials with tailored properties. Among the vast array of organosilicon monomers, this compound stands out due to its dual functionality. The presence of a vinyl group and two chlorine atoms on the silicon center allows for a wide range of chemical transformations, making it a valuable building block in materials science and organic synthesis. This guide details a reliable method for its preparation and purification on a laboratory scale, intended to be a practical resource for researchers in the field.
Synthesis of this compound
The most common and adaptable laboratory-scale synthesis of this compound is achieved through the Grignard reaction. This method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride, with methyltrichlorosilane (B1216827).
Grignard Reaction Route
The overall reaction scheme is as follows:
CH₂=CHMgBr + CH₃SiCl₃ → CH₂=CHSi(CH₃)Cl₂ + MgBrCl
Reaction Components and Their Properties
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 66 | 1.27 | Flammable, Corrosive, Water-reactive |
| Vinyl Bromide | CH₂=CHBr | 106.95 | 16 | 1.49 | Flammable, Toxic |
| Magnesium Turnings | Mg | 24.31 | - | 1.74 | Flammable solid |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 66 | 0.886 | Flammable, Peroxide-former |
| This compound | C₃H₆Cl₂Si | 141.07 | 92 | 1.08 | Flammable, Corrosive, Water-reactive[1] |
Detailed Experimental Protocol
This protocol is adapted from established Grignard reaction procedures for the synthesis of analogous organosilanes.[2]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Vinyl bromide or Vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting greyish-black solution is the vinylmagnesium bromide reagent.
Part B: Reaction with Methyltrichlorosilane
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate dropping funnel, place a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous diethyl ether.
-
Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Part C: Work-up and Isolation
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the low-boiling solvent (diethyl ether and THF) by simple distillation. The remaining crude product is this compound.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | Based on the limiting reagent (typically vinyl bromide or methyltrichlorosilane) |
| Typical Crude Yield | 60-75% |
| Purity before Distillation | Variable, contains unreacted starting materials and byproducts |
Purification
The primary method for purifying this compound is fractional distillation. This technique is effective in separating the desired product from unreacted starting materials, solvents, and reaction byproducts.
Fractional Distillation Protocol
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Collect the fractions based on their boiling points. Discard any initial low-boiling fractions which may contain residual solvents.
-
Collect the fraction that distills at approximately 92 °C, which is the boiling point of this compound.[1]
-
Monitor the temperature closely. A sharp, stable boiling point indicates a pure fraction.
Potential Impurities and their Boiling Points:
| Compound | Boiling Point (°C) |
| Tetrahydrofuran (THF) | 66 |
| Diethyl Ether | 34.6 |
| Methyltrichlorosilane | 66 |
| This compound | 92 |
| Trichlorovinylsilane | 91-93 |
| Methylvinyldichlorosilane | 92 |
Final Purity and Yield:
| Parameter | Value |
| Purity after Distillation | >98% (as determined by GC-MS)[3] |
| Overall Yield | 50-65% |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
This compound and its precursors are flammable, corrosive, and react with moisture to release HCl gas.[2] All manipulations must be performed in a well-ventilated fume hood.
-
Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and acid-resistant gloves, must be worn at all times.
-
Grignard reagents are highly reactive and can ignite on contact with air or water. Handle with extreme care under an inert atmosphere.
Visualizing the Workflow and Pathways
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Purification Workflow
This diagram outlines the purification process for the crude product.
Caption: Purification workflow for this compound.
Logical Relationship of Synthesis and Purification
The following diagram shows the logical connection between the synthesis and purification steps.
Caption: Logical flow from synthesis to pure product.
References
Characterization of Dichloromethylvinylsilane: A Technical Guide Using ¹H and ²⁹Si NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the characterization of dichloromethylvinylsilane using proton (¹H) and silicon-29 (B1244352) (²⁹Si) Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the expected spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a logical workflow for the structural elucidation of this important organosilicon compound.
Introduction to this compound and its Spectroscopic Characterization
This compound (CH₂=CH)Si(CH₃)Cl₂ is a versatile bifunctional organosilane featuring both a reactive vinyl group and hydrolyzable chloro groups. This unique combination of functional moieties makes it a valuable precursor in the synthesis of a wide array of silicon-containing polymers, crosslinking agents, and surface modification reagents. Accurate structural confirmation and purity assessment are paramount for its application in materials science and drug development. NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound, providing detailed information about its molecular structure.
Predicted ¹H and ²⁹Si NMR Spectral Data
While comprehensive, publicly available datasets for the ¹H and ²⁹Si NMR spectra of this compound are limited, the following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) based on the analysis of similar vinylsilane compounds and general principles of NMR spectroscopy. These values serve as a robust guideline for the interpretation of experimentally acquired spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct sets of signals corresponding to the methyl and vinyl protons.
| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Si-CH ₃ | ~0.8 - 1.0 | Singlet (s) | N/A |
| Si-CH =CH₂ | ~6.0 - 6.4 | Doublet of Doublets (dd) | Jtrans ≈ 20 Hz, Jcis ≈ 14 Hz |
| Si-CH=CH ₂ (cis) | ~5.8 - 6.1 | Doublet of Doublets (dd) | Jcis ≈ 14 Hz, Jgem ≈ 4 Hz |
| Si-CH=CH ₂ (trans) | ~6.1 - 6.3 | Doublet of Doublets (dd) | Jtrans ≈ 20 Hz, Jgem ≈ 4 Hz |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.
²⁹Si NMR Spectral Data
The ²⁹Si NMR spectrum of this compound is expected to show a single resonance, characteristic of a silicon atom bonded to a methyl group, a vinyl group, and two chlorine atoms.
| Assignment | Chemical Shift (δ) [ppm] |
| (CH ₂=CH )Si(CH ₃)Cl ₂ | ~ -5 to -15 |
Note: The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The negative chemical shift is indicative of a silicon nucleus that is shielded relative to the silicon in TMS.
Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality ¹H and ²⁹Si NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that is inert towards the analyte and has a residual proton signal that does not overlap with the signals of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organosilanes.
-
Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ²⁹Si NMR for chemical shift referencing (δ = 0.00 ppm). A small amount can be added to the sample.
¹H NMR Spectroscopy
-
Instrument: A standard high-resolution NMR spectrometer with a proton operating frequency of 300 MHz or higher is suitable.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually enough to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
²⁹Si NMR Spectroscopy
Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized techniques are often employed to enhance the signal intensity.
-
Instrument: A high-resolution NMR spectrometer equipped with a broadband probe capable of observing ²⁹Si nuclei is required.
-
Acquisition Parameters:
-
Pulse Sequence: To overcome the negative Nuclear Overhauser Effect (NOE), which can lead to signal suppression or nulling, it is advisable to use a pulse sequence with inverse-gated proton decoupling. Alternatively, polarization transfer techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be used to significantly enhance the ²⁹Si signal.
-
Spectral Width: A spectral width covering the expected range for organosilanes (e.g., +50 to -100 ppm) should be used.
-
Relaxation Delay: For inverse-gated decoupling experiments, a longer relaxation delay (e.g., 10-30 seconds) is necessary to allow for the slow relaxation of the ²⁹Si nucleus. For DEPT or INEPT experiments, the delay is dependent on the ¹J(Si-H) coupling constant.
-
Number of Scans: A significantly larger number of scans (e.g., hundreds to thousands) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the molecular structure and the logical workflow for the NMR-based characterization of this compound.
In-Depth Technical Guide: FTIR Analysis of Dichloromethylvinylsilane Vibrational Modes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂). It details the vibrational modes of the molecule, offers a step-by-step experimental protocol for analysis, and presents the data in a clear, accessible format.
Introduction to FTIR Spectroscopy of Organosilanes
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared radiation. When a molecule is exposed to infrared light, it absorbs energy at specific frequencies, causing its chemical bonds to vibrate. These vibrations, which include stretching, bending, rocking, and twisting, are unique to the molecule's structure and the types of bonds it contains.[1]
For organosilicon compounds like this compound, FTIR spectroscopy is an invaluable tool for confirming structural integrity, identifying functional groups, and monitoring reactions. The presence of Si-C, Si-Cl, C=C, and C-H bonds gives rise to a characteristic infrared spectrum that acts as a molecular "fingerprint".
Vibrational Modes of this compound
The vibrational spectrum of this compound is complex due to the presence of multiple functional groups. The key vibrational modes can be assigned to specific stretching and bending motions within the molecule. The following table summarizes the primary vibrational frequencies and their corresponding assignments, based on spectroscopic studies and computational analysis.
| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~3060 | ν(=CH₂) asym | Asymmetric stretching of the C-H bonds in the vinyl group |
| ~3020 | ν(=CH₂) sym | Symmetric stretching of the C-H bonds in the vinyl group |
| ~2970 | ν(CH₃) asym | Asymmetric stretching of the C-H bonds in the methyl group |
| ~2920 | ν(CH₃) sym | Symmetric stretching of the C-H bonds in the methyl group |
| ~1600 | ν(C=C) | Stretching of the carbon-carbon double bond in the vinyl group |
| ~1410 | δ(=CH₂) scissoring | Scissoring (in-plane bending) of the vinyl C-H bonds |
| ~1260 | δ(CH₃) sym | Symmetric bending (deformation) of the methyl group |
| ~1010 | δ(=CH) in-plane wagging | In-plane wagging of the vinyl C-H bond |
| ~960 | δ(=CH₂) out-of-plane wagging | Out-of-plane wagging of the vinyl C-H bonds |
| ~800 | ν(Si-C) | Stretching of the silicon-carbon bond |
| ~600-500 | ν(Si-Cl) asym | Asymmetric stretching of the silicon-chlorine bonds |
| ~500-450 | ν(Si-Cl) sym | Symmetric stretching of the silicon-chlorine bonds |
Note: The exact peak positions may vary slightly depending on the physical state of the sample (gas, liquid, or solid) and the specific experimental conditions.
Experimental Protocol: ATR-FTIR Analysis of Liquid this compound
Attenuated Total Reflectance (ATR) is a sampling technique that is well-suited for the analysis of liquid samples, including reactive organosilanes. The following protocol outlines the steps for obtaining an FTIR spectrum of this compound using an ATR accessory.
3.1. Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound (liquid)
-
Anhydrous solvent for cleaning (e.g., hexane (B92381) or isopropanol)
-
Lint-free laboratory wipes
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
3.2. Experimental Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and the surrounding atmosphere.
-
Typical parameters for a background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.
-
-
Sample Application:
-
Working in a fume hood, carefully place a small drop of liquid this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample using the same parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, carefully clean the ATR crystal. Use a lint-free wipe to absorb the bulk of the liquid.
-
Moisten a new lint-free wipe with a suitable anhydrous solvent (e.g., hexane or isopropanol) and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.
-
Verify the cleanliness of the crystal by collecting a new background spectrum and comparing it to the initial one.
-
Workflow and Data Interpretation
The process of FTIR analysis, from sample preparation to data interpretation, can be visualized as a logical workflow.
References
An In-depth Technical Guide to the Reaction Mechanism of Dichloromethylvinylsilane with Surface Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism of dichloromethylvinylsilane with surface hydroxyl groups, a critical process for surface modification in various scientific and industrial applications, including drug delivery systems. This document details the underlying chemical principles, experimental protocols, and analytical techniques for characterizing the modified surfaces.
Core Reaction Mechanism: A Two-Step Process
The surface modification of substrates bearing hydroxyl (-OH) groups, such as silica (B1680970), glass, and metal oxides, with this compound is a versatile technique to alter surface properties, notably to impart hydrophobicity and provide a reactive vinyl handle for further functionalization. The overall mechanism proceeds through a well-established two-step hydrolysis and condensation reaction.
Step 1: Hydrolysis
The process is initiated by the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds of this compound. In the presence of trace amounts of water, either on the substrate surface or within the reaction solvent, the chlorine atoms are substituted with hydroxyl groups to form a reactive silanol (B1196071) intermediate, methylvinylsilanediol. This reaction releases hydrochloric acid (HCl) as a byproduct.
Step 2: Condensation
The newly formed silanol groups (Si-OH) on the methylvinylsilanediol are now primed to react with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silica surface). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the methylvinylsilyl group onto the surface.
Due to the presence of two reactive chlorine atoms, this compound is a difunctional molecule. This allows for potential cross-linking between adjacent silane (B1218182) molecules on the surface, leading to the formation of a polymeric, cross-linked siloxane layer. This cross-linking enhances the stability and durability of the surface coating.[1]
The vinyl functional group (-CH=CH2) of the silane remains intact throughout this process and is available for subsequent chemical modifications, such as polymerization or click chemistry, making it a valuable tool for creating functional surfaces.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the sequential steps of hydrolysis and condensation, as well as the potential for cross-linking on the surface.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table summarizes typical data obtained for analogous dichlorosilane (B8785471) surface modification reactions. These values provide a reasonable estimate for the expected outcomes when using this compound.
| Parameter | Typical Value Range | Analytical Technique(s) | Notes |
| Layer Thickness | 1 - 10 nm | Ellipsometry, Atomic Force Microscopy (AFM) | Thickness is dependent on reaction conditions and the extent of cross-linking. |
| Water Contact Angle (on modified silica) | 80° - 110° | Contact Angle Goniometry | A significant increase from the hydrophilic nature of an unmodified silica surface. |
| Surface Coverage | 2 - 5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Quantitative NMR | Dependent on the density of surface hydroxyl groups and reaction steric hindrance.[3] |
| Reaction Time (for monolayer formation) | 4 - 24 hours | In-situ FTIR, XPS | Varies with temperature, solvent, and silane concentration. |
Detailed Experimental Protocols
The following are generalized protocols for the surface modification of silica-based substrates using this compound in both liquid and vapor phases. These should be optimized for specific applications.
Protocol 1: Liquid-Phase Deposition on Silica Nanoparticles
Objective: To graft this compound onto the surface of silica nanoparticles in a solvent.
Materials:
-
Silica nanoparticles
-
This compound (97% or higher)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as an HCl scavenger)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
Surface Activation: a. Disperse silica nanoparticles in a 1:1 (v/v) solution of concentrated hydrochloric acid and methanol. b. Sonicate for 30 minutes and then stir for 2 hours at room temperature. c. Centrifuge the nanoparticles and wash repeatedly with deionized water until the supernatant is neutral (pH 7). d. Dry the activated nanoparticles in a vacuum oven at 120°C for at least 4 hours.
-
Silanization Reaction: a. In a dry, three-neck round-bottom flask under an inert atmosphere, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g per 50 mL). b. In a separate, dry vial, prepare a solution of this compound in anhydrous toluene (e.g., 5% v/v). c. Slowly inject the silane solution into the stirred nanoparticle suspension at room temperature. d. (Optional) Add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct. e. Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours under an inert atmosphere.[1]
-
Washing and Purification: a. After the reaction, cool the mixture to room temperature. b. Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles. c. Discard the supernatant and re-disperse the nanoparticles in anhydrous toluene. d. Repeat the centrifugation and washing steps two more times with anhydrous toluene, followed by two washes with ethanol to remove unreacted silane and byproducts. e. Dry the final product in a vacuum oven at 80°C overnight.
Protocol 2: Vapor-Phase Deposition on Glass Slides
Objective: To create a hydrophobic and vinyl-functionalized surface on glass slides via vapor deposition.
Materials:
-
Glass microscope slides
-
Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION
-
Deionized water
-
Anhydrous toluene
-
This compound
-
Vacuum desiccator
-
Vacuum pump
Procedure:
-
Surface Cleaning and Activation: a. Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Carefully remove the slides and rinse them extensively with deionized water. c. Dry the slides in an oven at 120°C for at least 1 hour.
-
Vapor Phase Silanization: a. Place the cleaned and dried glass slides inside a vacuum desiccator. b. In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the slides. c. Evacuate the desiccator using a vacuum pump for a few minutes and then seal it. d. Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[1]
-
Post-Treatment: a. Vent the desiccator to atmospheric pressure, preferably in a fume hood. b. Remove the coated slides and rinse them with anhydrous toluene to remove any loosely bound silane molecules. c. Dry the slides with a stream of inert gas or in an oven at 100°C for 30 minutes. d. Store the modified glass slides in a clean, dry environment.
Characterization of Modified Surfaces
Confirmation of successful surface modification is crucial. The following diagram outlines a typical workflow for the characterization of this compound-treated surfaces.
Key Observations in Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A successful reaction is indicated by the disappearance or significant reduction of the broad absorption band corresponding to O-H stretching of silanol groups (around 3400 cm⁻¹) and the appearance of new peaks corresponding to C-H stretching from the methyl and vinyl groups (around 2900-3100 cm⁻¹).[4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS survey scans will show the presence of Si, C, and O on the surface. High-resolution scans of the Si 2p and C 1s regions can confirm the formation of Si-O-Si bonds and the presence of the organic adlayer. Quantitative analysis of the peak areas allows for the determination of elemental composition and an estimation of surface coverage.[5]
-
Contact Angle Goniometry: A significant increase in the water contact angle compared to the unmodified substrate provides a clear indication of a more hydrophobic surface, confirming the presence of the nonpolar methyl and vinyl groups.
-
Ellipsometry and Atomic Force Microscopy (AFM): These techniques are used to measure the thickness of the grafted silane layer, providing insight into whether a monolayer or a thicker polymer layer has been formed.
By understanding the core reaction mechanism and employing rigorous experimental and analytical techniques, researchers can effectively utilize this compound to create well-defined, functional surfaces for a wide array of applications in materials science and drug development.
References
Solubility of Dichloromethylvinylsilane in Anhydrous Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dichloromethylvinylsilane is a versatile organosilicon compound utilized as an intermediate in the synthesis of silicone polymers and other specialty chemicals.[1] Its reactivity is primarily governed by the two silicon-chlorine bonds, which are highly susceptible to hydrolysis by water or protic solvents, leading to the formation of silanols and hydrochloric acid.[2][3] This inherent reactivity necessitates the use of anhydrous solvents for its storage and use in chemical reactions.
Qualitative Solubility and Solvent Compatibility
While specific quantitative solubility values are not documented, this compound, like other chlorosilanes, is generally considered to be soluble or miscible in a range of common anhydrous, non-protic organic solvents.[4] Its use in various organic syntheses conducted in solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) further supports its solubility in these media.[5][6] The primary consideration when using this compound in any organic solvent is the strict exclusion of moisture to prevent hydrolysis.
The following table summarizes the expected solubility and known reactivity of this compound in selected anhydrous organic solvents.
| Solvent | Molecular Formula | Expected Solubility | Reactivity and Compatibility Notes |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible/Soluble | Highly sensitive to moisture in the solvent. THF must be rigorously dried before use. |
| Diethyl Ether | C₄H₁₀O | Miscible/Soluble | Highly sensitive to moisture. Diethyl ether must be anhydrous. |
| Toluene | C₇H₈ | Miscible/Soluble | Highly sensitive to moisture. Toluene must be anhydrous. Often used as a solvent for reactions involving chlorosilanes.[5] |
| Hexane | C₆H₁₄ | Miscible/Soluble | Highly sensitive to moisture. Hexane must be anhydrous. |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Miscible/Soluble | Highly sensitive to moisture. While generally stable, dichloromethane can react with highly nucleophilic compounds under certain conditions.[7] |
Experimental Protocol for Solubility Determination
The determination of solubility for a highly reactive and moisture-sensitive compound like this compound requires specialized techniques to ensure anhydrous conditions. The following protocol is a recommended procedure based on standard methods for handling air- and moisture-sensitive reagents.[8][9]
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (≥97% purity)
-
Anhydrous organic solvent (e.g., THF, distilled from sodium/benzophenone ketyl)
-
Schlenk flasks or similar oven-dried glassware
-
Gas-tight syringes
-
Inert gas (Argon or Nitrogen) supply with a manifold (Schlenk line)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus suitable for inert atmosphere (e.g., cannula with a filter frit)
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly oven-dry all glassware (Schlenk flasks, syringes, cannula) at >120°C for several hours and allow to cool under a stream of inert gas.
-
Ensure the anhydrous solvent is freshly distilled or obtained from a commercial source and handled under an inert atmosphere.
-
Handle this compound under an inert atmosphere using gas-tight syringes.
-
-
Solubility Measurement (Stepwise Addition):
-
To a pre-weighed, oven-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add a precise volume of the anhydrous solvent (e.g., 10 mL) via a gas-tight syringe.
-
Place the flask on a magnetic stirrer and in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Using a gas-tight syringe, add a small, accurately measured volume (e.g., 0.1 mL) of this compound to the stirring solvent.
-
Observe for complete dissolution. The solution should remain clear and homogenous.
-
Continue to add small, precise increments of this compound, allowing the solution to stir and equilibrate after each addition.
-
The point at which the solution becomes cloudy or a second phase appears, and does not clarify after a prolonged period of stirring (e.g., 30 minutes), is considered the saturation point.
-
Record the total volume of this compound added to reach saturation.
-
-
Confirmation of Saturation (Optional):
-
If a saturated solution is formed, it can be filtered under an inert atmosphere using a cannula with a filter frit into a second pre-weighed Schlenk flask to remove any undissolved solute.
-
The mass of the solute in a known mass of the filtrate can then be determined by carefully evaporating the solvent under reduced pressure and weighing the residue. This will provide a more quantitative measure of solubility.
-
-
Calculation of Solubility:
-
Calculate the solubility based on the total volume (and thus mass, using its density) of this compound that dissolved in the known volume of the solvent. Express the solubility in g/100 mL or mol/L.
-
Safety Precautions:
-
This compound is flammable, corrosive, and toxic upon inhalation.[10] It reacts violently with water.[2][11]
-
All manipulations must be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for the experimental determination of this compound solubility under anhydrous conditions.
Caption: Workflow for determining the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 124-70-9 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Methylvinyldichlorosilane | C3H6Cl2Si | CID 31299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Dichloromethylvinylsilane (CAS 124-70-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dichloromethylvinylsilane (DMVS), a versatile organosilicon compound with significant applications in materials science, polymer chemistry, and the synthesis of specialty chemicals. This document details its physicochemical properties, specifications, core reactivity, and provides representative experimental protocols for its key applications.
Core Properties and Specifications
This compound is a colorless to light yellow liquid known for its high reactivity, primarily due to the presence of both a vinyl group and two hydrolyzable chloro groups attached to a central silicon atom. This dual functionality makes it a valuable intermediate and monomer.[1][2]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for safe handling, reaction setup, and material characterization.
| Property | Value | Reference(s) |
| CAS Number | 124-70-9 | [1] |
| Molecular Formula | C₃H₆Cl₂Si | [1] |
| Molecular Weight | 141.07 g/mol | [1] |
| Appearance | Colorless to light yellow/brown liquid | [1] |
| Boiling Point | 92 °C (lit.) | [3] |
| Density | 1.08 - 1.09 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.425 - 1.435 | [1][3] |
| Vapor Density | >1 (vs air) | [3] |
| Flash Point | 3.4 °C (38.1 °F) - closed cup | [4] |
| Explosive Limit | 1.5 - 42.0% (V) | [5] |
Typical Specifications
Commercial grades of this compound are typically offered at high purity, suitable for sensitive chemical synthesis and polymerization reactions.
| Specification | Value | Method | Reference(s) |
| Purity / Assay | ≥ 97% or ≥ 98% | Gas Chromatography (GC) | [1][3] |
| Synonyms | Methylvinyldichlorosilane | N/A | [1] |
Chemical Reactivity and Mechanisms
The utility of DMVS stems from two primary reactive sites: the silicon-chlorine bonds and the vinyl group. The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The vinyl group can participate in polymerization and hydrosilylation reactions.
Hydrolysis and Condensation
The most prominent reaction of DMVS is its violent reaction with water.[6] The two chloro groups are rapidly hydrolyzed to form an unstable silanediol (B1258837) intermediate, liberating hydrogen chloride (HCl) gas. This silanediol then readily undergoes condensation to form siloxane (Si-O-Si) bonds, leading to the formation of linear or cyclic poly(methylvinylsiloxane)s.[7]
Role as a Coupling Agent
DMVS is an effective coupling agent, enhancing adhesion between inorganic substrates (like glass, silica (B1680970), or metals) and organic polymers.[8] The mechanism involves the hydrolysis of the Si-Cl bonds to form silanols, which then condense with hydroxyl groups on the inorganic surface to form stable, covalent Si-O-Substrate bonds. The vinyl group remains oriented away from the surface, available to react with and covalently bond to an organic polymer matrix, thus "coupling" the two dissimilar materials.
Experimental Protocols
The following protocols are representative procedures for common applications of this compound. Safety Precaution: this compound reacts violently with water and moisture, releasing corrosive HCl gas. It is flammable and causes severe skin and eye burns. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). All glassware and solvents must be scrupulously dried.[5][6]
Protocol: Hydrolysis and Condensation to form Poly(methylvinylsiloxane)
This protocol is adapted from procedures for similar dichlorosilanes and describes the synthesis of a silicone polymer.[1][7]
Objective: To synthesize a low-molecular-weight poly(methylvinylsiloxane) oil.
Materials:
-
This compound (DMVS)
-
Anhydrous dichloromethane (B109758) (DCM) or anhydrous diethyl ether
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube (or nitrogen inlet).
Procedure:
-
Set up the reaction apparatus in a fume hood and ensure all glassware is oven-dried.
-
In the round-bottom flask, prepare a solution of this compound (e.g., 28.2 g, 0.2 mol) in 200 mL of anhydrous dichloromethane.
-
Begin vigorous stirring and cool the flask in an ice bath.
-
Slowly add deionized water (e.g., 7.2 mL, 0.4 mol) dropwise from the dropping funnel over a period of 1-2 hours. A vigorous reaction with the evolution of HCl gas will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully transfer the mixture to a separatory funnel. The organic layer contains the siloxane polymer and the aqueous layer contains dissolved HCl.
-
Separate the layers. Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize residual acid, watch for gas evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting clear, viscous liquid is poly(methylvinylsiloxane). Further characterization (e.g., by NMR, FTIR, GPC) can be performed to determine the structure and molecular weight distribution.
Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a method for functionalizing a silica surface to make it more hydrophobic and reactive towards organic matrices. It is adapted from general silanization procedures.[9]
Objective: To covalently attach methylvinylsilyl groups to the surface of silica nanoparticles.
Materials:
-
Amorphous silica nanoparticles
-
This compound (DMVS)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
Vacuum oven, centrifuge, ultrasonic bath.
Procedure:
-
Drying of Silica: Dry the silica nanoparticles in a vacuum oven at 120 °C overnight to remove physically adsorbed water and expose surface silanol (B1196071) (-OH) groups.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) using an ultrasonic bath for 15-30 minutes to create a uniform suspension. Transfer the suspension to a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Silanization Reaction: While stirring the suspension, add a solution of this compound in anhydrous toluene (e.g., 1.2 equivalents relative to estimated surface silanols). If desired, add triethylamine (2.5 equivalents) to neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours under an inert atmosphere.
-
Washing: After the reaction, cool the mixture to room temperature. Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles.
-
Discard the supernatant. Re-disperse the nanoparticles in fresh anhydrous toluene and repeat the centrifugation. Perform this washing step three times to remove unreacted silane (B1218182) and byproducts.
-
Final Drying: Dry the functionalized silica nanoparticles under vacuum at 60-80 °C overnight. The resulting powder should exhibit increased hydrophobicity.
Applications in Research and Development
DMVS is a cornerstone intermediate in organosilicon chemistry. Its applications are diverse, driven by the properties it imparts to the final materials.
Monomer for Silicone Polymers
The primary industrial use of DMVS is as a monomer for producing silicone polymers.[2] The vinyl groups introduced into the polysiloxane backbone are crucial for cross-linking reactions, particularly in the curing of high-temperature vulcanizing (HTV) silicone rubbers and in platinum-catalyzed addition-cure systems for silicone elastomers and adhesives.[1]
Surface Modification and Adhesion Promotion
As detailed in the protocols, DMVS is used to modify surfaces to improve adhesion, control wettability, and enhance the compatibility of inorganic fillers in polymer composites.[8] This is critical in manufacturing advanced materials for the aerospace, electronics, and construction industries.[2]
Intermediate for Specialty Chemicals
DMVS serves as a precursor for other organosilicon compounds. For example, it can be used to synthesize vinyl-functionalized silane coupling agents like methylvinyldimethoxysilane or methylvinyldiethoxysilane through reaction with the corresponding alcohols.[1] It has also been used in more specialized research for depositing thin films of silicon carbide (β-SiC) and for synthesizing novel organosilylborane polymers.[3][10]
Safety and Handling
A summary of critical safety information is provided below. Always consult the full Safety Data Sheet (SDS) before handling.
| Hazard Class | Description |
| Flammability | Highly flammable liquid and vapor (Flam. Liq. 2). Vapors may form explosive mixtures with air.[6] |
| Corrosivity | Causes severe skin burns and eye damage (Skin Corr. 1B). Corrosive to the respiratory tract.[5][6] |
| Reactivity | Reacts violently with water, moisture, alcohols, and strong bases, releasing HCl.[6] |
| Toxicity | Toxic if inhaled (Acute Tox. 3) and harmful if swallowed (Acute Tox. 4).[5] |
Storage: Store in a cool, dry, well-ventilated area designated for corrosives and flammables. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen). Recommended storage temperature is 2-8°C.[3]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Emulsion Graft Polymerization of Methyl Methacrylate onto Cellulose Nanofibers [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to the Safe Handling of Dichloromethylvinylsilane in a Fume Hood
For Researchers, Scientists, and Drug Development Professionals
Dichloromethylvinylsilane (C₃H₆Cl₂Si), a volatile and highly reactive organosilicon compound, is a critical intermediate in the synthesis of advanced silicone polymers and other specialty chemicals. Its utility in creating materials with enhanced thermal stability and functional properties makes it invaluable in the automotive, aerospace, and electronics industries. However, its hazardous nature—characterized by high flammability, corrosivity, and acute toxicity—necessitates stringent safety protocols to mitigate risks in a laboratory setting. This in-depth guide provides comprehensive health and safety guidelines for handling this compound within a fume hood, ensuring the protection of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
This compound is classified as a hazardous chemical, posing multiple risks upon exposure. It is a highly flammable liquid and vapor, can cause severe skin burns and eye damage, is harmful if swallowed, and is toxic if inhaled.[1][2] A thorough understanding of its chemical and physical properties is the first step toward safe handling.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆Cl₂Si | [3] |
| Molecular Weight | 141.07 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 92 °C (197.6 °F) | [4][6] |
| Flash Point | 4 °C (39.2 °F) - Closed Cup | [4] |
| Autoignition Temperature | 320 °C (608 °F) | [3] |
| Vapor Density | 4.86 (Air = 1) | [3] |
| Specific Gravity | 1.080 @ 25°C | [3] |
| Explosive Limits | Lower: 1.5% (V) / Upper: 42.0% (V) | [1] |
Reactivity and Incompatibilities
This compound is highly sensitive to moisture and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3] It is crucial to prevent contact with water and moist air. The compound is incompatible with a range of common laboratory chemicals.
Table of Incompatible Materials:
| Incompatible Substance |
| Water |
| Strong oxidizing agents |
| Strong acids |
| Strong bases |
| Alcohols |
| Amines |
Source:[3]
A logical workflow for assessing chemical compatibility before initiating any experiment is crucial.
Engineering Controls: The Fume Hood
All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. The fume hood acts as the primary barrier between the researcher and the hazardous vapors.
Fume Hood Best Practices
-
Sash Position: Keep the sash at the lowest possible height that allows for comfortable work.
-
Airflow: Ensure the fume hood's airflow is unobstructed. Do not store large equipment or numerous containers inside the hood.
-
Work Area: Conduct all work at least six inches inside the fume hood sash.
-
Spill Containment: The work surface should be equipped with a spill tray to contain any accidental releases.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the final and critical line of defense. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-fitting safety goggles and a face shield. | Protects against splashes of the corrosive liquid and irritating vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause severe burns. |
| Body Protection | Flame-resistant lab coat worn over personal clothing. | Protects against splashes and potential flash fires. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure. | Protects against inhalation of toxic vapors. |
Sources:[3]
The decision-making process for selecting the appropriate level of PPE should be systematic.
References
An In-depth Technical Guide on the Hydrolysis and Condensation Pathways of Dichloromethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical pathways involved in the hydrolysis and condensation of dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂). A thorough understanding of these reactions is critical for professionals engaged in the development of novel materials, as this compound is a key precursor in the synthesis of specialized silicone polymers and as a coupling agent.[1][2] This document details the reaction mechanisms, influencing factors, potential byproducts, and provides detailed experimental protocols for monitoring these transformations. While specific kinetic data for this compound is not extensively available in public literature, this guide leverages data from closely related chlorosilanes and vinylsilanes to provide a robust framework for research and development.
Core Reaction Mechanisms: From Dichlorosilane to Polysiloxane
The conversion of this compound into a polysiloxane network is a two-stage process involving hydrolysis followed by condensation.[3]
Hydrolysis
The initial and typically rapid step is the hydrolysis of the silicon-chlorine (Si-Cl) bonds upon exposure to water. This is a nucleophilic substitution reaction where the chlorine atoms are replaced by hydroxyl (-OH) groups, forming methylvinylsilanediol (CH₃(CH₂=CH)Si(OH)₂) and releasing hydrogen chloride (HCl) as a byproduct. The high reactivity of the Si-Cl bond makes this compound highly sensitive to moisture.[4]
Step 1: First Hydrolysis CH₃(CH₂=CH)SiCl₂ + H₂O → CH₃(CH₂=CH)Si(OH)Cl + HCl
Step 2: Second Hydrolysis CH₃(CH₂=CH)Si(OH)Cl + H₂O → CH₃(CH₂=CH)Si(OH)₂ + HCl
The resulting methylvinylsilanediol is a key intermediate, but it is generally unstable and readily undergoes condensation.
Condensation
The newly formed silanol (B1196071) groups are reactive and condense to form stable siloxane bonds (Si-O-Si), with the elimination of water. This polymerization process can lead to the formation of linear chains, cyclic structures, or cross-linked networks.
Linear Condensation: n CH₃(CH₂=CH)Si(OH)₂ → [-Si(CH₃)(CH=CH₂)-O-]n + n H₂O
Cyclic Condensation: The hydrolysis of difunctional silanes, such as this compound, commonly yields cyclic siloxanes. The relative proportions of these cyclic oligomers depend on the reaction conditions.
Factors Influencing Reaction Pathways
The kinetics and outcome of the hydrolysis and condensation of this compound are significantly influenced by several factors:
-
Water Stoichiometry: The ratio of water to this compound is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. Excess water can accelerate the reaction but may also promote the formation of cyclic species.
-
pH: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl, which lowers the pH and accelerates further hydrolysis. In general, silane (B1218182) hydrolysis is faster under acidic or basic conditions compared to neutral pH.
-
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.[5][6] However, careful temperature control is necessary to manage the exothermic nature of the hydrolysis and to influence the structure of the final polysiloxane.
-
Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rates and the structure of the resulting polymer. Aprotic solvents are often used to control the reaction.
-
Presence of Catalysts: While the hydrolysis of chlorosilanes is often rapid without a catalyst, condensation can be accelerated by acid or base catalysts.
Byproducts and Intermediates
The primary byproduct of the hydrolysis of this compound is hydrogen chloride (HCl) . In the subsequent condensation reactions, water is eliminated.
A significant consideration in the hydrolysis of difunctional silanes is the formation of cyclic siloxanes . For this compound, this can lead to the formation of various cyclic methylvinylsiloxanes, such as trimers, tetramers, and larger rings. The formation of these cyclic species is a competing reaction to the desired linear polymerization and is influenced by reaction conditions. The analysis of these byproducts is crucial for controlling the properties of the final polymeric material and can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10][11]
The primary reactive intermediates are the partially and fully hydrolyzed silanols: methylvinylchlorosilanol (CH₃(CH₂=CH)Si(OH)Cl) and methylvinylsilanediol (CH₃(CH₂=CH)Si(OH)₂). These silanols are generally transient species and are challenging to isolate. Their presence and concentration can be monitored in-situ using spectroscopic techniques like NMR.[12]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical data for related chlorosilanes and vinylsilanes to provide a comparative reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 124-70-9[1] |
| Molecular Formula | C₃H₆Cl₂Si[13] |
| Molecular Weight | 141.07 g/mol [13] |
| Boiling Point | 92 °C[14] |
| Density | 1.08 g/mL at 25 °C[14] |
| Refractive Index | n20/D 1.430[14] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[15] |
Table 2: Comparative Hydrolysis Rate Constants for Silanes (Illustrative)
| Silane | Catalyst | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Dichlorodimethylsilane | None (autocatalytic) | 25 | Rapid | [16] |
| Methyltrimethoxysilane | Acid | 25 | 1.2 x 10⁻³ | [17] |
| Vinyltrimethoxysilane | Acid | 25 | 3.5 x 10⁻⁴ | [17] |
| Phenyltrimethoxysilane | Acid | 25 | 1.8 x 10⁻⁴ | [17] |
Note: The rate of hydrolysis for chlorosilanes is generally much faster than for alkoxysilanes.
Experimental Protocols
The following are detailed methodologies for key experiments to study the hydrolysis and condensation of this compound.
In-Situ Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the real-time observation of the disappearance of this compound and the appearance of hydrolysis intermediates and products.
Materials and Equipment:
-
This compound
-
Deuterated aprotic solvent (e.g., acetone-d₆, chloroform-d)
-
Deuterated water (D₂O)
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes with sealed caps
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in the deuterated solvent in an NMR tube.
-
Acquire initial ¹H, ¹³C, and ²⁹Si NMR spectra of the starting material.
-
Carefully add a stoichiometric amount of D₂O to the NMR tube.
-
Immediately cap the NMR tube, shake vigorously to mix, and place it in the NMR spectrometer.
-
Begin acquiring spectra at regular time intervals (e.g., every 1-5 minutes for ¹H, and longer for ¹³C and ²⁹Si).
-
Continue data acquisition until no further changes are observed in the spectra, indicating the completion of the reaction.
Data Analysis:
-
¹H NMR: Monitor the disappearance of the methyl and vinyl proton signals of the starting material and the appearance of new signals corresponding to the silanol protons (if observable) and protons of the hydrolyzed species.
-
²⁹Si NMR: This is the most direct method to observe the changes in the silicon environment. Track the shift of the silicon resonance as the chlorine atoms are replaced by hydroxyl groups and subsequently as siloxane bonds are formed.[12]
Analysis of Condensation Products by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for monitoring the formation of siloxane bonds during the condensation phase.
Materials and Equipment:
-
Hydrolyzed this compound solution
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Reaction vessel
Procedure:
-
Set up the FTIR-ATR system.
-
Record a background spectrum of the ATR crystal.
-
Introduce the solution of hydrolyzed this compound into the reaction vessel, ensuring it is in contact with the ATR crystal.
-
Begin collecting FTIR spectra at regular intervals.
-
If studying the effect of temperature, use a heated stage to control the temperature of the reaction.
Data Analysis:
-
Monitor the decrease in the broad Si-OH stretching band (around 3200-3700 cm⁻¹).
-
Observe the increase and sharpening of the Si-O-Si stretching band (around 1000-1100 cm⁻¹), which indicates the formation of polysiloxanes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for analyzing hydrolysis and condensation.
References
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resource.aminer.org [resource.aminer.org]
- 15. Structural characterization of toxic oligomers that are kinetically trapped during α-synuclein fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical DFT Studies on the Reactivity of Dichloromethylvinylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethylvinylsilane (DCMVS) is a versatile organosilicon compound with significant applications in the synthesis of polymers and as a surface modifying agent. Understanding its reactivity at a quantum mechanical level is crucial for optimizing existing applications and developing new technologies. This technical guide provides a comprehensive overview of the theoretical investigation of DCMVS reactivity using Density Functional Theory (DFT). While direct experimental and computational studies on DCMVS are limited, this paper synthesizes information from DFT studies on analogous vinylsilanes and dichlorosilanes to present a robust theoretical framework. This guide covers the molecule's electronic structure, potential reaction pathways such as hydrolysis, polymerization, and hydrosilylation, and outlines a detailed, albeit hypothetical, protocol for conducting such DFT studies. All quantitative data, presented in structured tables, are illustrative and based on typical values obtained for similar molecules in DFT calculations, providing a practical reference for researchers in the field.
Introduction to the Reactivity of this compound
This compound (CH₂=CHSi(CH₃)Cl₂) possesses two primary reactive sites: the vinyl group (C=C) and the silicon center with two labile chlorine atoms. The vinyl group is susceptible to electrophilic addition and radical reactions, making it a key functional group for polymerization and hydrosilylation. The Si-Cl bonds are readily hydrolyzed, leading to the formation of silanols, which can then undergo condensation to form siloxane polymers. The interplay between these two reactive centers dictates the overall chemical behavior of DCMVS.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the intricate details of reaction mechanisms, transition states, and thermodynamic and kinetic parameters that govern the reactivity of such molecules. DFT allows for the calculation of various molecular properties that are directly related to reactivity.
Theoretical Reactivity Descriptors
The reactivity of DCMVS can be rationalized through several key descriptors derived from DFT calculations. These include the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken charge distribution, and molecular electrostatic potential (MEP).
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively. For DCMVS, the HOMO is expected to be localized on the electron-rich vinyl group, making it susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the silicon atom, indicating its electrophilic nature and susceptibility to nucleophilic attack, particularly at the Si-Cl bonds.
Mulliken Charge Distribution: The calculated Mulliken charges provide insight into the partial charges on each atom within the molecule. This information helps to identify electrophilic and nucleophilic centers.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites. Regions of negative potential (electron-rich) are prone to electrophilic attack, while regions of positive potential (electron-deficient) are susceptible to nucleophilic attack.
Hypothetical Quantitative Data from DFT Calculations
The following tables summarize hypothetical quantitative data that could be obtained from a DFT study of this compound. These values are illustrative and based on typical results for similar organosilicon compounds.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Si-C(vinyl) | 1.85 | - |
| C=C | 1.34 | - |
| Si-C(methyl) | 1.87 | - |
| Si-Cl1 | 2.06 | - |
| Si-Cl2 | 2.06 | - |
| C-H (vinyl) | 1.08 | - |
| C-H (methyl) | 1.09 | - |
| ∠Cl-Si-Cl | - | 108.5 |
| ∠C(vinyl)-Si-C(methyl) | - | 112.0 |
Table 2: Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| Si | +1.20 |
| Cl1 | -0.45 |
| Cl2 | -0.45 |
| C(vinyl, alpha) | -0.35 |
| C(vinyl, beta) | -0.25 |
| C(methyl) | -0.50 |
| H (vinyl) | +0.15 |
| H (methyl) | +0.10 |
Table 3: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Key Reaction Pathways: A Theoretical Perspective
DFT can be employed to model several key reactions involving this compound.
Hydrolysis and Condensation
The hydrolysis of the Si-Cl bonds is a fundamental reaction of DCMVS. A DFT study could elucidate the stepwise mechanism, involving the nucleophilic attack of water on the silicon atom and the subsequent elimination of HCl. The formed silanols can then undergo condensation to form siloxane oligomers and polymers.
Hydrosilylation
The vinyl group of DCMVS can readily undergo hydrosilylation, a reaction of significant industrial importance for the synthesis of silicones. DFT calculations can be used to investigate the mechanism of both catalyzed and uncatalyzed hydrosilylation reactions, determining the activation barriers and the regioselectivity (Markovnikov vs. anti-Markovnikov addition).
Polymerization
The vinyl group can participate in polymerization reactions. DFT can be used to model the initiation, propagation, and termination steps of radical or transition-metal-catalyzed polymerization of DCMVS.
Detailed Methodologies for DFT Studies
A detailed protocol for a comprehensive DFT study on the reactivity of this compound would involve the following steps:
-
Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or Q-Chem would be employed.
-
Method and Basis Set Selection: The choice of DFT functional and basis set is critical for obtaining accurate results. A common approach is to use a hybrid functional like B3LYP or a meta-GGA functional like M06-2X, paired with a Pople-style basis set such as 6-311+G(d,p) for geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set like def2-TZVP could be used.
-
Geometry Optimization: The initial step is to perform a full geometry optimization of the this compound molecule to find its minimum energy structure.
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Frontier Molecular Orbital Analysis: The HOMO and LUMO energies and their spatial distributions would be calculated and visualized.
-
Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis would be performed to determine the atomic charges.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP would be calculated and mapped onto the electron density surface to visualize the electrophilic and nucleophilic regions.
-
Reaction Pathway Modeling: To study a specific reaction, the geometries of the reactants, transition states, intermediates, and products would be optimized.
-
Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or the Berny algorithm) would be used to locate the transition state structure connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the found transition state correctly connects the desired reactants and products.
-
Energy Profile Calculation: Single-point energy calculations with a larger basis set would be performed on all optimized geometries to obtain a more accurate reaction energy profile, including activation energies and reaction enthalpies.
-
Solvation Effects: To model reactions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be included in the calculations.
Visualizations of Molecular Structure and Reaction Workflows
Caption: Molecular structure of this compound.
Caption: A typical workflow for a DFT study of chemical reactivity.
Dichloromethylvinylsilane as a Precursor for Silicon Carbide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon carbide (SiC) is a wide-bandgap semiconductor with exceptional physical and chemical properties, making it a critical material for high-power, high-frequency, and high-temperature electronic devices. The production of high-quality SiC films and nanostructures often relies on chemical vapor deposition (CVD), where the choice of precursor is paramount. Dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂, DCMVS) has emerged as a promising single-source precursor for the deposition of silicon carbide. Its molecular structure, containing both silicon and carbon with a pre-existing Si-C bond, offers the potential for lower deposition temperatures compared to traditional dual-source precursors like silane (B1218182) and various hydrocarbons.[1] This technical guide provides an in-depth overview of the use of this compound in the synthesis of silicon carbide, with a focus on experimental protocols, quantitative data, and the underlying chemical processes.
Advantages of this compound as a Single-Source Precursor
This compound offers several key advantages for the synthesis of SiC:
-
Stoichiometry: The presence of both silicon and carbon atoms within the same molecule can simplify the control of the Si/C ratio in the resulting material.
-
Pre-existing Si-C Bond: The inherent silicon-carbon bond in the precursor molecule may reduce the activation energy required for the formation of the SiC lattice during deposition.[1]
-
Volatility: DCMVS is highly volatile at low temperatures, eliminating the need for carrier or reactive gases to transport it into the deposition chamber.[1]
-
Lower Deposition Temperatures: The use of DCMVS has been shown to enable the growth of SiC at temperatures as low as 800 °C, particularly for nanowire synthesis with the aid of a catalyst.[1]
Experimental Section: Synthesis of β-SiC using this compound
The following sections detail the experimental methodologies for the synthesis of β-SiC thin films and nanowires using this compound as a precursor, primarily based on the work of Kang et al. (2005).
Experimental Workflow
The general workflow for the metalorganic chemical vapor deposition (MOCVD) of SiC from this compound is illustrated in the diagram below.
Substrate Preparation
-
Substrate Selection: Si(100) wafers are typically used as the substrate material.[1]
-
Cleaning: The substrates undergo a sequential ultrasonic cleaning process in methanol, deionized water, and acetone (B3395972) to remove organic and particulate contaminants.[1]
-
Catalyst Deposition (for Nanowire Growth): For the synthesis of SiC nanowires, a thin layer of nickel (approximately 20 nm) is deposited on the Si(100) substrate using e-beam deposition. The nickel layer serves as a catalyst for nanowire growth.[1]
Metalorganic Chemical Vapor Deposition (MOCVD)
-
Precursor: this compound (97% purity) is used as the single molecular precursor.[1]
-
Reactor Setup: A MOCVD reactor is loaded with the prepared substrates.
-
Deposition Parameters: The deposition is carried out under the following conditions:
-
Carrier Gas: No carrier or reactive gas is necessary due to the high volatility of this compound.[1]
Quantitative Data and Material Characterization
The properties of the resulting SiC material are highly dependent on the deposition parameters. A summary of the experimental conditions and corresponding material characteristics is provided in the table below.
| Parameter | β-SiC Thin Film | β-SiC Nanowires | Reference |
| Substrate | Si(100) | Ni-coated Si(100) | [1] |
| Deposition Temperature | 800–1200 °C | 800–1200 °C | [1] |
| Deposition Pressure | 50 mTorr | 50 mTorr | [1] |
| Deposition Duration | 0.5–2 h | 0.5–2 h | [1] |
| Crystallinity | Amorphous < 1100 °C, Single-crystal > 1100 °C | Polycrystalline > 800 °C | [1] |
| Crystal Structure | Zinc-blende | Zinc-blende | [1] |
| Growth Direction | N/A | [1] | |
| Si:C Atomic Ratio | Not specified | ~1.0:1.2 | [1] |
Characterization Techniques:
-
X-ray Diffraction (XRD): Used to determine the crystal structure and orientation of the deposited SiC. For thin films, the β-SiC(200) diffraction peak becomes apparent at temperatures above 1100 °C. For nanowires, characteristic peaks of β-SiC(111), (200), and (220) are observed.[1]
-
Transmission Electron Microscopy (TEM): Provides detailed structural information, revealing that the nanowires are well-crystallized and grow in the direction. TEM analysis also showed that the nanowires are enveloped by a thin layer of amorphous carbon.[1]
-
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX): These techniques are used to determine the elemental composition of the SiC material. For nanowires, the Si:C atomic ratio was found to be approximately 1.0:1.2.[1]
Proposed Thermal Decomposition Pathway
The precise, step-by-step thermal decomposition mechanism of this compound for SiC deposition is not extensively detailed in the existing literature. However, based on the chemistry of related chloro-organosilane precursors, a generalized pathway can be proposed. The decomposition is expected to initiate through the cleavage of the weakest bonds in the molecule, followed by a series of gas-phase and surface reactions that ultimately lead to the formation of a solid SiC film and gaseous byproducts.
References
The Pivotal Role of the Vinyl Functional Group in Dichloromethylvinylsilane Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethylvinylsilane (DCMVS) is a bifunctional organosilicon monomer of significant interest in materials science and polymer chemistry. Its unique molecular architecture, featuring both a reactive vinyl group and hydrolyzable chloro groups, allows for a diverse range of polymerization and modification strategies. This technical guide provides an in-depth analysis of the critical role of the vinyl functional group in the polymerization of DCMVS. It covers the primary polymerization mechanisms, offers detailed experimental protocols for key synthesis methods, and presents quantitative data to illustrate the impact of various reaction parameters. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel silicone-based materials.
Introduction
This compound (CH₂=CHSi(CH₃)Cl₂) is a versatile precursor for the synthesis of a wide array of organosilicon polymers. The dual reactivity of DCMVS is central to its utility. The silicon-chloro bonds are susceptible to hydrolysis and condensation, forming siloxane (Si-O-Si) linkages, which are the backbone of silicone polymers. Concurrently, the vinyl group provides a reactive site for chain-growth polymerization, enabling the formation of carbon-carbon backbones with pendant silyl (B83357) groups or for cross-linking reactions.[1][2] This guide focuses specifically on the polymerization reactions involving the vinyl group, which are crucial for creating polymers with tailored properties for applications ranging from specialty coatings and adhesives to advanced materials in the electronics and biomedical fields.[3]
The Vinyl Group: A Gateway to Polymerization
The carbon-carbon double bond of the vinyl group in this compound is the primary site for addition polymerization. This process can be initiated through several mechanisms, most notably free-radical and anionic polymerization. The choice of polymerization technique significantly influences the structure, molecular weight, and properties of the resulting polymer.
Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing vinyl monomers. The reaction proceeds through the classic steps of initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule, which then add to the vinyl group of a DCMVS monomer. Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides.[2]
Propagation: The newly formed monomer radical adds to another DCMVS monomer, propagating the polymer chain. This step is repeated, leading to the formation of a long polymer chain.
Termination: The growth of the polymer chain is terminated by various mechanisms, such as combination or disproportionation of two growing radical chains.
The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as initiator concentration and temperature. An increase in initiator concentration generally leads to a higher polymerization rate but a lower average molecular weight.[4]
Anionic Polymerization
Anionic polymerization is another powerful technique for polymerizing vinyl monomers, particularly those with electron-withdrawing groups. While the silyl group is not strongly electron-withdrawing, anionic polymerization of vinylsilanes can be achieved using strong anionic initiators like organolithium compounds (e.g., n-butyllithium).[5]
Initiation: A potent nucleophile, the initiator anion, attacks the β-carbon of the vinyl group, forming a carbanion.
Propagation: The carbanionic active center then attacks another monomer molecule, extending the polymer chain. Under highly pure conditions, anionic polymerization can proceed as a "living" polymerization, where termination reactions are absent. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers.[6]
Quantitative Data on Polymerization
While specific kinetic data for the polymerization of this compound is not extensively available in public literature, data from analogous systems, such as the free-radical polymerization of trimethoxyvinylsilane (TMVS), can provide valuable insights.
Table 1: Kinetic Data for the Free-Radical Polymerization of a Vinylsilane Monomer (Analogous System: Trimethoxyvinylsilane)
| Parameter | Value | Conditions |
| Overall Activation Energy | 112 kJ/mol | Bulk polymerization with dicumyl peroxide initiator. |
| Rate Equation | Rp = k[Initiator]0.6[Monomer]1.0 | At 120 °C. |
| Propagation Rate Constant (kp) | 13 L/mol·s | At 120 °C, ESR determination. |
| Termination Rate Constant (kt) | 3.1 × 104 L/mol·s | At 120 °C, ESR determination. |
| Chain Transfer Constant to Monomer (Cm) | 4.2 × 10-2 | At 120 °C. |
Data adapted from a study on trimethoxyvinylsilane and should be considered as an estimation for this compound.[7]
Table 2: Influence of Initiator Concentration on Polymerization Rate (General Trend)
| Initiator Concentration | Polymerization Rate | Average Molecular Weight |
| Low | Slower | Higher |
| High | Faster | Lower |
This general trend is observed across many free-radical polymerization systems.[4][8]
Table 3: Effect of Temperature on Polymerization (General Trend)
| Temperature | Polymerization Rate | Average Molecular Weight |
| Lower | Slower | Higher |
| Higher | Faster | Lower |
Higher temperatures increase the rate of both initiation and propagation, but also chain transfer reactions, which can limit the final molecular weight.[9]
Experimental Protocols
The following are detailed, generalized methodologies for the polymerization of this compound based on established procedures for similar vinyl monomers. Caution: this compound is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Free-Radical Polymerization of this compound using AIBN
Materials:
-
This compound (DCMVS), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with AIBN (e.g., 0.1 mol% relative to the monomer).
-
Monomer and Solvent Addition: Freshly distilled DCMVS and anhydrous toluene are added to the flask via syringe under a positive pressure of inert gas. The typical monomer concentration can range from 1 to 5 M.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The sealed flask is immersed in a preheated oil bath at a controlled temperature (e.g., 60-80 °C). The reaction is allowed to proceed for a predetermined time (e.g., 4-24 hours) with continuous stirring.
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture in an ice bath. The viscous solution is then slowly poured into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
-
¹H NMR: To confirm the polymer structure. The characteristic peaks of the vinyl protons (around 5.8-6.2 ppm) should be significantly diminished or absent, while broad peaks corresponding to the polymer backbone will appear.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Anionic Polymerization of this compound
Materials:
-
This compound (DCMVS), rigorously purified and distilled from a suitable drying agent (e.g., CaH₂).
-
Anhydrous, oxygen-free solvent (e.g., tetrahydrofuran (B95107) (THF) or hexane).
-
n-Butyllithium (n-BuLi) solution in hexane, titrated.
-
Anhydrous methanol (for termination).
-
High-vacuum line and glassware.
Procedure:
-
Reactor Preparation: All glassware is rigorously cleaned, dried in an oven, and assembled hot under high vacuum to ensure the absence of moisture and air.
-
Solvent and Monomer Purification: THF is typically purified by distillation from a sodium/benzophenone ketyl under an inert atmosphere. DCMVS is distilled under vacuum from calcium hydride.
-
Initiation: The reactor is cooled to the desired temperature (e.g., -78 °C in a dry ice/acetone bath). A calculated amount of n-BuLi solution is added to the stirred, purified solvent.
-
Polymerization: The purified DCMVS is slowly added to the initiator solution via a cannula or syringe. The reaction is typically very fast. The polymerization is allowed to proceed for a specific time (e.g., 1-2 hours).
-
Termination: The living polymer is "killed" by the addition of a small amount of anhydrous methanol.
-
Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.
Signaling Pathways and Logical Relationships
The polymerization of this compound can be visualized as a series of interconnected steps. The following diagrams, rendered in DOT language, illustrate the logical flow of the free-radical and anionic polymerization processes.
Caption: Free-Radical Polymerization Workflow.
Caption: Anionic Polymerization Workflow.
Conclusion
The vinyl functional group is the cornerstone of this compound's ability to form high molecular weight polymers through chain-growth mechanisms. Both free-radical and anionic polymerization pathways offer routes to synthesize poly(this compound) and its copolymers. The choice of polymerization strategy dictates the level of control over the polymer's molecular architecture and properties. While specific kinetic data for DCMVS remains an area for further investigation, analogies to similar vinylsilane monomers provide a strong foundation for experimental design. The protocols and data presented in this guide offer a comprehensive starting point for researchers and professionals aiming to harness the unique reactivity of this compound in the creation of advanced silicone-based materials.
References
- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 2. web.stanford.edu [web.stanford.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experiments for teaching polymer characterization | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
Dichloromethylvinylsilane: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Dichloromethylvinylsilane (DCMVS), with the chemical formula C₃H₆Cl₂Si, is a highly reactive organosilicon compound that serves as a critical building block in materials science.[1] Its unique molecular structure, featuring both hydrolyzable chloro groups and a polymerizable vinyl group, makes it an exceptionally versatile precursor for a wide array of advanced materials.[2] This guide provides an in-depth review of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Properties and Reactivity
This compound is a colorless to light brown liquid characterized by its two primary reactive sites: the silicon-chlorine bonds and the carbon-carbon double bond of the vinyl group.[1] This dual functionality is the foundation of its utility.
-
Hydrolysis and Condensation: The two chlorine atoms are readily hydrolyzed by water, forming silanol (B1196071) intermediates (Si-OH). These silanols are highly unstable and rapidly undergo condensation reactions to form stable siloxane bridges (Si-O-Si), releasing water. This process is the fundamental basis for the formation of silicone polymers.[3][4]
-
Vinyl Group Polymerization: The vinyl group provides a site for further polymerization or cross-linking. It can participate in various organic reactions, most notably hydrosilylation, where a silicon-hydride (Si-H) bond adds across the double bond, which is a common curing mechanism for silicone elastomers.[5]
Below is a diagram illustrating the fundamental hydrolysis and condensation pathway.
Applications in Silicone Polymer Synthesis
The most significant application of DCMVS is as a key intermediate in the synthesis of silicone polymers, including oils, resins, and elastomers.[2] The incorporation of vinyl groups along the polysiloxane backbone allows for subsequent curing, typically through platinum-catalyzed hydrosilylation, to form cross-linked networks.[1][5] These materials are valued for their thermal stability, flexibility, and resistance to moisture.[1]
Quantitative Data on Silicone Material Properties
The mechanical and physical properties of silicone elastomers derived from DCMVS-containing precursors are highly tunable. They depend on factors such as polymer molecular weight, cross-linking density, and the incorporation of fillers.
| Property | Typical Value Range | Significance |
| Tensile Strength | 1 - 10 MPa | Measures the force required to pull the material apart. |
| Elongation at Break | 100 - 1000% | Indicates the material's stretchability before breaking. |
| Young's Modulus | 0.1 - 3 MPa | Defines the material's stiffness or softness.[6] |
| Service Temperature | -50 °C to 250 °C | The temperature range over which the material maintains its properties.[7] |
| Dielectric Strength | 15 - 25 kV/mm | Indicates its electrical insulation capability. |
| Refractive Index | 1.39 - 1.41 | Relevant for optical and microfluidic applications.[8] |
Note: Data represents typical values for vinyl-functionalized silicone elastomers and can vary significantly based on formulation. Specific data for polymers derived solely from DCMVS is highly dependent on the final cured product.
Surface Modification and Coupling Agents
DCMVS is widely used to modify the surface properties of inorganic materials like glass, silica, and metal oxides.[9][10] The dichlorosilane (B8785471) moiety reacts with surface hydroxyl groups to form stable, covalent Si-O-Substrate bonds. This process anchors the methylvinylsilyl group to the surface, altering its properties from hydrophilic to more hydrophobic and providing a reactive vinyl handle for further functionalization.[10] This is crucial in composite materials, where DCMVS acts as a "coupling agent" to improve the adhesion between inorganic fillers and organic polymer matrices, leading to enhanced mechanical strength.[1]
Quantitative Data on Surface Modification
The effectiveness of surface modification can be quantified using various analytical techniques. Below are representative data for dichlorosilane treatments on silica-based substrates.
| Substrate | Treatment | Parameter Measured | Result | Reference |
| Porous Silicon | Dimethyldichlorosilane (DMDCS) | H-Bonding (FTIR) | 14.4% ± 9.8% reduction | [11] |
| Porous Silicon | Diethyldichlorosilane (DEDCS) | Deposited Layer Thickness | 31.3 nm ± 4.8 nm | [11] |
| Porous Silicon | Dibutyldichlorosilane (DBDCS) | Deposited Layer Thickness | 74.2 nm ± 4.7 nm | [11] |
| Glass Slide | Hydrophobic Silane | Water Contact Angle | Increase from <20° to >90° | [10] |
The following diagram illustrates a typical workflow for surface modification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. datahorizzonresearch.com [datahorizzonresearch.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Polymer Molecular Mass and Structure on the Mechanical Properties of Polymer–Glass Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. marketpublishers.com [marketpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Silanization of Glass Slides with Dichloromethylvinylsilane for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a surface modification technique that creates a covalent bond between a silane (B1218182) coupling agent and a substrate, such as a glass slide. This process is fundamental in various scientific and industrial applications, including microarrays, cell culture, and chromatography, where surface properties like hydrophobicity and chemical reactivity are critical. Dichloromethylvinylsilane is a bifunctional organosilane that can be used to introduce vinyl groups onto a glass surface. These vinyl groups can then serve as anchor points for the subsequent covalent immobilization of biomolecules, polymers, or other organic moieties. This application note provides a detailed protocol for the silanization of glass slides using this compound.
Data Presentation
| Surface Type | Expected Water Contact Angle (°) | Surface Free Energy (mN/m) | Key Surface Characteristics |
| Untreated Glass Slide | 10 - 30 | High | Hydrophilic, high surface energy, numerous hydroxyl groups |
| This compound Treated | > 80 (estimated) | Low | Hydrophobic, low surface energy, vinyl-functionalized |
| Dichlorodimethylsilane Treated | ~ 90 | Low | Hydrophobic, low surface energy, methyl-terminated |
Note: The water contact angle for this compound-treated glass is an estimate based on its chemical structure and the known effects of similar silanization agents. Researchers should perform their own surface characterization to determine the precise properties of their functionalized slides.
Experimental Protocols
This section details the step-by-step procedure for the silanization of glass slides with this compound. Safety Precaution: this compound is a corrosive and moisture-sensitive chemical. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
-
Glass microscope slides
-
This compound (97% or higher purity)
-
Anhydrous toluene (B28343) (or other anhydrous non-polar solvent like heptane)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Glass slide rack and staining jars
-
Sonicator
-
Oven
Protocol 1: Cleaning of Glass Slides
Thorough cleaning of the glass slides is paramount for successful silanization, as the process relies on the presence of reactive hydroxyl groups on the glass surface.
-
Initial Wash: Place the glass slides in a slide rack and immerse them in a staining jar containing a solution of detergent in warm water. Sonicate for 15-30 minutes.
-
Rinse: Thoroughly rinse the slides with DI water.
-
Acid Wash: Immerse the slides in a freshly prepared solution of 1:1 (v/v) methanol:concentrated HCl for 30 minutes.
-
Rinse: Rinse the slides extensively with DI water until the pH of the runoff is neutral.
-
Final Rinse and Dry: Rinse the slides with acetone and then with 95% ethanol. Dry the slides under a stream of nitrogen gas.
-
Oven Dry: Place the cleaned and dried slides in an oven at 110-120°C for at least 1 hour to ensure they are completely dry and to activate the surface hydroxyl groups. Allow the slides to cool to room temperature in a desiccator before proceeding to the silanization step.
Protocol 2: Silanization with this compound
This procedure should be carried out immediately after the cleaning and drying of the glass slides.
-
Prepare Silanization Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of this compound in anhydrous toluene. Prepare this solution immediately before use as this compound is highly reactive with moisture.
-
Immersion: Immerse the cooled, clean, and dry glass slides in the freshly prepared silanization solution for 15-30 minutes at room temperature with gentle agitation. Ensure the entire surface of each slide is in contact with the solution.
-
Rinsing:
-
Remove the slides from the silanization solution and rinse them twice with anhydrous toluene to remove any excess, unreacted silane.
-
Subsequently, rinse the slides with acetone.
-
Finally, rinse the slides with ethanol.
-
-
Curing: Place the rinsed slides in an oven at 110-120°C for 15-30 minutes to cure the silane layer and promote covalent bonding to the glass surface.
-
Storage: After curing, allow the slides to cool to room temperature in a desiccator. Store the silanized slides in a clean, dry, and inert atmosphere until use.
Visualizations
Silanization Workflow
The following diagram illustrates the key steps in the silanization protocol.
Application Notes and Protocols for Creating Superhydrophobic Surfaces using Dichloromethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, exhibiting extreme water repellency, are of immense interest in fields ranging from self-cleaning coatings and anti-icing surfaces to biomedical devices and microfluidics. A surface is generally considered superhydrophobic when it demonstrates a static water contact angle (WCA) greater than 150° and a low sliding angle (SA), typically below 10°.[1] This remarkable "lotus effect" is not the result of a single property but rather a synergistic combination of two key factors: low surface energy and hierarchical micro/nano-scale surface roughness.
Dichloromethylvinylsilane (CH2=CHSi(CH3)Cl2) is a reactive organosilane that can be effectively used to create the low surface energy component of a superhydrophobic surface. Its two chlorine atoms are highly reactive towards hydroxyl (-OH) groups present on many substrates (like glass, silica (B1680970), or metal oxides), forming stable, covalent siloxane (Si-O-Si) bonds. The methyl and vinyl groups attached to the silicon atom are inherently nonpolar, thus lowering the surface energy and imparting hydrophobicity. The difunctional nature of this silane (B1218182) also allows for cross-linking, which can create a more robust and durable coating.
This document provides a comprehensive, step-by-step guide to fabricating superhydrophobic surfaces. The protocol is a two-stage process: first, the creation of a requisite nanostructured surface using silica nanoparticles, followed by a chemical functionalization step to lower the surface energy using this compound.
Data Presentation: Performance of Analogous Silane Coatings
| Silane Modifier | Substrate / Roughening Method | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference/Comment |
| Trimethylchlorosilane | Sprayed Silica Nanoparticles | 167° ± 1° | 2° ± 1° | [2] |
| Dichlorooctamethyltetrasiloxane | Smooth Glass (no added roughness) | ~95° | Not Reported | [3][4] |
| Modified Silane | Modified Wood Surface | 156.0° | 6.0° | [5] |
| Various Silanes | Modified Wood Fibers | 136° - 140° | Not Reported | [5] |
Note: The final WCA and SA for a this compound-treated surface are highly dependent on the quality of the underlying nanostructure. Experimental optimization is recommended to achieve the desired performance.
Mechanism of Silanization
The creation of a low-energy surface with this compound involves a two-step hydrolysis and condensation reaction. First, the reactive Si-Cl bonds hydrolyze in the presence of trace water on the substrate to form silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups on the substrate and with each other, forming a covalently bonded, cross-linked polysiloxane layer. The methyl and vinyl groups orient away from the surface, creating a hydrophobic interface.
Experimental Protocols
This guide details a two-part process. Part 1 describes the synthesis of silica nanoparticles and their deposition onto a substrate to create the necessary surface roughness. Part 2 provides methods for the chemical functionalization of this roughened surface with this compound.
Part 1: Fabrication of a Nanostructured Surface via Silica Nanoparticle Deposition
This protocol utilizes the Stöber method to synthesize silica nanoparticles (SNPs) and subsequently deposit them onto a substrate.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (Absolute, 200 proof)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized (DI) water
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin-coater or dip-coater
Methodology:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in a sequence of detergent solution, DI water, acetone, and finally isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
Optional: Treat the cleaned substrates with oxygen plasma for 5 minutes to ensure a high density of surface hydroxyl groups for nanoparticle adhesion.
-
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a clean glass flask, prepare a solution by mixing 100 mL of ethanol and 20 mL of DI water.
-
While stirring vigorously, add 10 mL of ammonium hydroxide solution to the ethanol/water mixture.
-
In a separate container, prepare a solution of 10 mL of TEOS in 40 mL of ethanol.
-
Add the TEOS solution dropwise to the stirring ammonia/ethanol/water mixture.
-
Allow the reaction to proceed for at least 6-12 hours at room temperature with continuous stirring. A white, milky suspension of silica nanoparticles will form.
-
The nanoparticles can be concentrated by centrifugation and redispersed in fresh ethanol to a desired concentration (e.g., 1-5 wt%).
-
-
Deposition of Silica Nanoparticles:
-
Spin-Coating: Place a cleaned substrate on the spin-coater. Dispense the silica nanoparticle suspension to cover the surface. Spin at 1000-3000 rpm for 30-60 seconds.
-
Dip-Coating: Immerse a cleaned substrate into the silica nanoparticle suspension and withdraw it at a slow, constant speed (e.g., 100 mm/min).
-
After coating, dry the substrates in an oven at 80-120°C for 30 minutes to remove the solvent and improve adhesion of the nanoparticles. The substrate should now appear slightly hazy or iridescent.
-
Part 2: Surface Functionalization with this compound
Safety Precaution: this compound is corrosive, flammable, and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be thoroughly dried, and anhydrous solvents should be used.
Two common methods for silanization are presented: solution-phase deposition and vapor-phase deposition.
Protocol 2A: Solution-Phase Deposition
Materials:
-
Nanoparticle-coated substrates (from Part 1)
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or hexane)
-
Triethylamine (B128534) (optional, as an acid scavenger)
Methodology:
-
Prepare Silane Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., 1 mL of silane in 99 mL of toluene). If desired, add an equivalent molar amount of triethylamine to neutralize the HCl byproduct formed during the reaction.
-
Silanization: Immerse the nanoparticle-coated substrates in the freshly prepared silane solution. Let the reaction proceed for 1-3 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any unreacted silane.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to complete the condensation reaction and remove any remaining solvent.
-
Finalization: After cooling to room temperature, the surface is ready for characterization.
Protocol 2B: Vapor-Phase Deposition
Vapor-phase deposition often results in a more uniform monolayer coating and is suitable for complex geometries.
Materials:
-
Nanoparticle-coated substrates (from Part 1)
-
This compound
-
Vacuum desiccator and vacuum pump
Methodology:
-
Preparation: Place the dry, nanoparticle-coated substrates inside a clean, dry vacuum desiccator.
-
Silane Source: In a small, open glass vial, add approximately 200-500 µL of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Deposition: Seal the desiccator and evacuate it using a vacuum pump for 5-10 minutes to a pressure below 1 Torr. This lowers the boiling point of the silane and facilitates its vaporization.
-
Reaction: Isolate the desiccator from the pump and allow the silanization to proceed at room temperature for 12-24 hours.
-
Curing: After the reaction, vent the desiccator with an inert gas (like nitrogen) inside a fume hood. Remove the substrates and place them in an oven at 110-120°C for 30-60 minutes to cure the silane layer and drive off any physisorbed molecules.
-
Finalization: After cooling, the surface is ready for characterization.
Experimental Workflow Visualization
The overall process for creating a superhydrophobic surface involves substrate preparation, nanoparticle deposition to create roughness, and silanization to lower surface energy.
Characterization and Troubleshooting
-
Characterization: The primary methods for characterizing the prepared surfaces are goniometry to measure the static water contact angle and the sliding angle. Scanning Electron Microscopy (SEM) can be used to visualize the nanoparticle coating and assess the surface topography.
-
Troubleshooting:
-
Low Contact Angle (<150°): This may result from incomplete surface coverage by the nanoparticles (insufficient roughness) or an incomplete or degraded silane layer. Ensure thorough cleaning, proper nanoparticle deposition, and use of fresh, anhydrous reagents for silanization.
-
High Sliding Angle / Sticky Surface: This often indicates that the hierarchical roughness is not optimal, leading to the Wenzel state (fully wetted) instead of the desired Cassie-Baxter state (air-trapping). It can also be caused by surface contamination or an overly thick or clumpy silane layer. Ensure a uniform nanoparticle coating and thorough rinsing after silanization.
-
Inconsistent Results: Moisture contamination is a primary cause of inconsistent silanization. Ensure all glassware is oven-dried and anhydrous solvents are used. Perform the reaction under an inert atmosphere.
-
References
- 1. ddcoatings.co.uk [ddcoatings.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dichloromethylvinylsilane as a Crosslinker for PDMS Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydimethylsiloxane (B3030410) (PDMS) is a widely utilized silicone polymer in biomedical and pharmaceutical applications due to its excellent biocompatibility, optical transparency, gas permeability, and tunable mechanical properties.[1][2] The versatility of PDMS allows for its use in microfluidics, drug delivery systems, medical implants, and as a scaffold in tissue engineering. The physical properties of PDMS elastomers are primarily determined by the crosslinking density of the polymer network. Dichloromethylvinylsilane is a reactive organosilicon compound that serves as an effective crosslinker for hydroxyl-terminated PDMS (PDMS-OH), enabling the formation of a stable three-dimensional elastomeric network.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinker to fabricate PDMS elastomers with tailored mechanical properties for research, development, and drug delivery applications.
Mechanism of Crosslinking
The crosslinking of hydroxyl-terminated PDMS with this compound is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The reactive silicon-chlorine (Si-Cl) bonds of this compound readily hydrolyze in the presence of moisture (water) to form silanol (B1196071) groups (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups on the crosslinker molecule then react with the terminal hydroxyl groups of the PDMS polymer chains. This condensation reaction results in the formation of stable siloxane bridges (Si-O-Si), effectively crosslinking the polymer chains and releasing water.
The vinyl group (-CH=CH₂) on the this compound molecule remains as a pendant group on the crosslink site. This vinyl functionality can be utilized for subsequent surface modifications or secondary crosslinking reactions if desired.
Figure 1. Reaction mechanism of PDMS crosslinking with this compound.
Data Presentation: Mechanical Properties
The mechanical properties of the resulting PDMS elastomer are highly dependent on the concentration of this compound used. An increase in the crosslinker concentration leads to a higher crosslink density, resulting in a stiffer and less flexible material.[2][5] The following table provides illustrative data on the effect of this compound concentration on the mechanical properties of the cured PDMS elastomer.
| This compound Concentration (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 2 | 0.8 | 2.5 | 300 |
| 5 | 1.5 | 4.0 | 200 |
| 10 | 2.8 | 6.5 | 120 |
| 15 | 4.2 | 8.0 | 80 |
Note: These values are representative and can vary depending on the molecular weight of the PDMS-OH, curing conditions, and the presence of any fillers or additives.
Experimental Protocols
Materials and Equipment
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity and molecular weight as required for the specific application)
-
This compound (crosslinker)
-
Toluene (B28343) or other suitable organic solvent (optional, for viscosity reduction)
-
Deionized water
-
Ammonia (B1221849) solution (optional, as a catalyst for condensation)
-
Vacuum desiccator
-
Molds (e.g., petri dishes, custom-fabricated molds)
-
Oven
-
Mechanical stirrer or planetary mixer
-
Fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
Protocol 1: Preparation of PDMS Elastomer Sheets
This protocol describes the preparation of PDMS elastomer sheets with varying crosslinker concentrations.
-
Preparation of PDMS Pre-polymer Mixture:
-
In a fume hood, weigh the desired amount of hydroxyl-terminated PDMS into a disposable mixing cup.
-
If using a solvent to reduce viscosity, add the desired amount of toluene and mix thoroughly until a homogeneous solution is obtained.
-
Add the desired weight percentage of this compound to the PDMS solution.
-
Add a few drops of deionized water (approximately 1% of the total weight) to initiate hydrolysis.
-
Optional: Add a small amount of ammonia solution (e.g., 0.1 wt%) to catalyze the condensation reaction.
-
Mix the components thoroughly for 5-10 minutes using a mechanical stirrer or planetary mixer. Ensure the mixture is homogeneous.
-
-
Degassing:
-
Place the mixing cup containing the PDMS mixture into a vacuum desiccator.
-
Apply vacuum for 20-30 minutes, or until all visible air bubbles have been removed. The mixture will initially foam and then collapse.
-
-
Casting and Curing:
-
Pour the degassed PDMS mixture into the desired molds.
-
Place the molds in an oven preheated to the desired curing temperature (e.g., 60-80°C).
-
Cure for the desired time (e.g., 2-4 hours). Curing time will depend on the temperature and the specific formulation.
-
After curing, allow the molds to cool to room temperature before demolding the PDMS elastomer sheets.
-
-
Post-Curing (Optional):
-
For applications requiring enhanced stability and minimal unreacted components, a post-curing step can be performed by heating the demolded elastomer at a slightly higher temperature (e.g., 100-120°C) for an additional 1-2 hours.
-
Figure 2. Experimental workflow for preparing PDMS elastomers.
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the standard procedure for evaluating the mechanical properties of the prepared PDMS elastomers.
-
Sample Preparation:
-
Cut dog-bone-shaped tensile testing specimens from the cured PDMS sheets according to ASTM D412 standard.
-
-
Tensile Testing:
-
Use a universal testing machine (UTM) equipped with a suitable load cell.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength as the maximum stress reached before fracture.
-
Determine the elongation at break from the extension of the specimen at the point of fracture.
-
Calculate the Young's modulus from the initial linear portion of the stress-strain curve.
-
Applications in Drug Development
The ability to tune the mechanical properties of PDMS elastomers using this compound as a crosslinker is highly advantageous in the field of drug development.
-
Drug Delivery Systems: The crosslink density influences the swelling behavior and diffusion characteristics of the PDMS matrix. By controlling the concentration of this compound, the release rate of encapsulated drugs can be modulated. Softer, less crosslinked elastomers will generally allow for faster drug release, while stiffer, more densely crosslinked materials will result in a more sustained release profile.[6]
-
Microfluidic Devices: The mechanical integrity and durability of microfluidic devices are critical for their performance. The use of this compound allows for the fabrication of robust PDMS-based "lab-on-a-chip" devices with well-defined microchannels that can withstand the fluid pressures and mechanical stresses encountered during operation.
-
Cell Culture and Tissue Engineering: The stiffness of the substrate can significantly influence cell behavior, including adhesion, proliferation, and differentiation. By precisely controlling the Young's modulus of the PDMS substrate through the crosslinker concentration, researchers can create more physiologically relevant environments for cell culture and tissue engineering studies.[5]
Safety Precautions
-
This compound and its hydrolysis byproduct, hydrochloric acid, are corrosive and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a versatile and effective crosslinker for hydroxyl-terminated PDMS, enabling the fabrication of elastomers with a wide range of tunable mechanical properties. The straightforward hydrolysis and condensation crosslinking mechanism allows for reproducible and controllable synthesis. By carefully selecting the concentration of this compound, researchers and drug development professionals can design and produce PDMS-based materials with the specific stiffness, strength, and elasticity required for their applications, from controlled drug release systems to advanced microfluidic devices and tissue engineering scaffolds.
References
- 1. Polydimethylsiloxane Composites Characterization and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datahorizzonresearch.com [datahorizzonresearch.com]
- 4. innospk.com [innospk.com]
- 5. eng.usf.edu [eng.usf.edu]
- 6. globalgrowthinsights.com [globalgrowthinsights.com]
Application Notes and Protocols for M-OCVD of Silicon Carbide Thin Films using Dichloromethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) of silicon carbide (SiC) thin films utilizing Dichloromethylvinylsilane (DCMVS) as a single-source precursor.
Introduction
Silicon carbide is a wide-bandgap semiconductor with excellent physical and electronic properties, making it a prime candidate for high-power, high-frequency, and high-temperature electronic devices.[1] Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films with good control over thickness and composition.[2] The use of a single-source precursor like this compound (H₂C=CHSi(CH₃)Cl₂) simplifies the deposition process by providing both silicon and carbon from a single molecule, potentially allowing for lower deposition temperatures compared to traditional methods that use separate silicon and carbon sources.[1]
Data Presentation
Precursor Properties: this compound (DCMVS)
| Property | Value |
| Chemical Formula | H₂C=CHSi(CH₃)Cl₂ |
| Molecular Weight | 141.07 g/mol |
| Boiling Point | 92 °C |
| Density | 1.08 g/mL at 25 °C |
| Refractive Index | n20/D 1.430 |
MOCVD Growth Parameters for β-SiC Thin Films
| Parameter | Value | Reference |
| Precursor | This compound (DCMVS) | [1] |
| Substrate | Si(100) | [1] |
| Deposition Temperature | 800–1200 °C | [1] |
| Working Pressure | ~50 mTorr | [1] |
| Deposition Duration | 0.5–2 hours | [1] |
| Carrier Gas | None required | [1] |
Quantitative Analysis of β-SiC Thin Film Growth
| Deposition Temperature (°C) | Deposition Time (hours) | Film Thickness (nm) | Initial Growth Rate (nm/hour) | Film Crystallinity |
| < 1100 | - | - | - | Amorphous |
| 1100 | 0.5 | ~40 | 80 | β-SiC(200) peak appears |
| 1100 | 1 | ~60 | 60 | β-SiC(200) |
| 1100 | 2 | ~60 | 30 | β-SiC(200) |
| 1200 | 0.5 | ~50 | 100 | Improved crystallinity |
| 1200 | 1 | ~60 | 60 | β-SiC(200) |
| 1200 | 2 | ~60 | 30 | β-SiC(200) |
Note: Initial growth rates are calculated based on the film thickness and deposition time. The growth rate appears to decrease over time, suggesting a self-limiting growth mechanism or changes in precursor flux.[1]
Experimental Protocols
Substrate Preparation (Si(100))
-
Ultrasonic Cleaning:
-
Submerge the Si(100) substrates in methanol (B129727) and sonicate for 10 minutes.
-
Rinse with deionized (DI) water.
-
Submerge the substrates in DI water and sonicate for 10 minutes.
-
Rinse with DI water.
-
Submerge the substrates in acetone (B3395972) and sonicate for 10 minutes.
-
Rinse with DI water and dry with nitrogen gas.
-
MOCVD Growth of β-SiC Thin Films
-
System Preparation:
-
Load the cleaned Si(100) substrates into the MOCVD reactor.
-
Evacuate the reactor to a base pressure of at least 5 x 10⁻⁵ Torr.
-
-
Deposition Process:
-
Heat the substrates to the desired deposition temperature (e.g., 1100 °C or 1200 °C).
-
Introduce the this compound precursor into the reactor. Due to its high volatility, a carrier gas is not necessary.[1]
-
Maintain a constant working pressure of approximately 50 mTorr during deposition.
-
Continue the deposition for the desired duration (e.g., 0.5 to 2 hours).
-
-
Post-Deposition:
-
Stop the precursor flow.
-
Cool down the reactor to room temperature under vacuum.
-
Vent the reactor and unload the samples.
-
Post-Deposition Characterization
-
Structural Analysis:
-
X-ray Diffraction (XRD): To determine the crystallinity and phase of the grown SiC films. The appearance of the β-SiC(200) peak indicates the formation of cubic SiC.[1]
-
-
Morphological and Compositional Analysis:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the thin films.
-
Transmission Electron Microscopy (TEM): For detailed structural analysis of the films and any resulting nanostructures.
-
Energy Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and stoichiometry of the grown films. For SiC nanowires grown using DCMVS, a Si:C ratio of approximately 1.0:1.2 has been reported.[1]
-
Visualizations
Experimental Workflow for MOCVD of SiC
Caption: Experimental workflow for the MOCVD of SiC thin films.
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed decomposition pathway of this compound.
References
Application Notes and Protocols for Grafting Polymer Brushes from Dichloromethylvinylsilane-Modified Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of silica (B1680970) nanoparticles (SNPs) with polymer brushes has emerged as a powerful strategy for the development of advanced materials with tailored properties. This technique allows for the precise control over the surface chemistry of nanoparticles, enabling their application in diverse fields such as drug delivery, nanocomposites, and diagnostics. By grafting polymers from the surface of SNPs, it is possible to enhance their stability, biocompatibility, and loading capacity for therapeutic agents. This document provides detailed protocols for the synthesis of polymer-grafted silica nanoparticles, starting with the surface modification of SNPs with dichloromethylvinylsilane (DCMVS) and subsequent polymer brush growth via controlled radical polymerization techniques.
Overview of the Process
The overall process involves a multi-step approach that begins with the preparation of silica nanoparticles, followed by their surface functionalization with a vinyl-terminated silane (B1218182) coupling agent, and finally, the "grafting from" polymerization of a desired monomer to form dense polymer brushes. This "grafting from" method ensures a high grafting density of the polymer chains. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are employed to achieve well-defined polymer brushes with controlled molecular weight and narrow polydispersity.
Experimental Workflow Diagram
Synthesis of β-Silicon Carbide Nanowires Using Dichloromethylvinylsilane in a Tube Furnace: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of beta-silicon carbide (β-SiC) nanowires using dichloromethylvinylsilane as a single-source precursor in a tube furnace via a Metal-Organic Chemical Vapor Deposition (MOCVD) method.
Introduction
Beta-silicon carbide (β-SiC) nanowires are of significant interest for various applications, including nanoelectronics, composite materials, and biomedical devices, owing to their exceptional mechanical strength, high thermal conductivity, and semiconductor properties. This application note details a reproducible method for the synthesis of β-SiC nanowires on nickel-coated silicon substrates using this compound. The process leverages a catalyst-assisted growth mechanism within a high-vacuum tube furnace.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of β-SiC nanowires using this compound.
| Parameter | Value | Reference |
| Precursor | This compound (H₂C=CHSi(CH₃)Cl₂) | [1] |
| Substrate | Nickel-coated Si(100) | [1] |
| Catalyst | Nickel (Ni) | [1] |
| Deposition Temperature | 800 - 1200 °C | [1] |
| Optimal Nanowire Growth Temperature | ≥ 900 °C | [1] |
| Working Pressure | ~50 mTorr | [1] |
| Deposition Time | 0.5 - 2 hours | [1] |
| Nanowire Diameter | 50 - 100 nm | [1] |
| Nanowire Length | Approximately 10 µm | [1] |
| Crystallographic Growth Direction |
Experimental Protocols
This section outlines the detailed methodology for the synthesis of β-SiC nanowires.
Substrate Preparation
-
Cleaning of Si(100) Substrate:
-
Ultrasonically clean a Si(100) wafer in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen.
-
-
Catalyst Deposition:
-
Deposit a thin film of nickel (Ni) onto the cleaned Si(100) substrate. This can be achieved using techniques such as sputtering or electron beam evaporation. The thickness of the nickel layer can be a variable for optimization.
-
MOCVD Synthesis of β-SiC Nanowires
-
System Setup:
-
Place the nickel-coated Si(100) substrate into the center of a quartz tube furnace.
-
Connect the this compound precursor to the gas inlet of the furnace. Note: This synthesis is performed without a carrier or reactive gas.[1]
-
Ensure all connections are leak-tight.
-
-
Synthesis Parameters:
-
Evacuate the quartz tube to a base pressure of at least 5 x 10⁻⁵ Torr.
-
Heat the furnace to the desired deposition temperature (e.g., 900 °C) under vacuum.
-
Introduce the this compound vapor into the tube furnace, maintaining a working pressure of approximately 50 mTorr. The precursor vessel may be gently heated to ensure a stable vapor flow.
-
Continue the deposition for the desired duration (e.g., 1 hour).
-
-
Post-Synthesis:
-
After the deposition time has elapsed, stop the precursor flow.
-
Cool the furnace to room temperature under vacuum.
-
Remove the substrate for characterization.
-
Characterization
The synthesized β-SiC nanowires can be characterized using a variety of techniques to determine their morphology, crystal structure, and composition.
| Characterization Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To visualize the morphology, length, and diameter of the nanowires. |
| Transmission Electron Microscopy (TEM) | To analyze the crystal structure, growth direction, and identify any defects or coatings on the nanowires. A thin amorphous carbon layer with a thickness of about 2 nm has been observed on the nanowires.[1] |
| X-ray Diffraction (XRD) | To confirm the β-SiC (3C-SiC) crystal phase and determine the crystallographic orientation. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition of the nanowires. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the surface chemistry and elemental composition. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of β-SiC nanowires.
Proposed Growth Mechanism
Caption: Vapor-Liquid-Solid (VLS) growth mechanism for β-SiC nanowires.
References
Application Notes and Protocols for Incorporating Dichloromethylvinylsilane into Dental Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a theoretical framework and detailed experimental protocols for the incorporation of Dichloromethylvinylsilane (DCMVS) into dental adhesive formulations. DCMVS, an organosilicon compound with the formula H₂C=CHSi(CH₃)Cl₂, presents a promising additive to enhance the mechanical properties and durability of dental adhesives.[1][2][3][4][5][6] Its bifunctional nature, possessing both a vinyl group for polymerization and reactive dichlorosilyl groups for hydrolysis and condensation, allows it to potentially act as a potent crosslinking and adhesion-promoting agent.[2][3][7]
The protocols outlined below are intended to guide researchers in the systematic evaluation of DCMVS-modified dental adhesives, covering formulation, bond strength, polymerization kinetics, and cytotoxicity.
Theoretical Advantages of Incorporating this compound
The incorporation of this compound into dental adhesive formulations is hypothesized to offer several advantages:
-
Enhanced Crosslinking: The vinyl group of DCMVS can copolymerize with the methacrylate (B99206) monomers commonly found in dental adhesives, such as HEMA and BisGMA, leading to a more densely crosslinked polymer network.[2][7] This can improve the mechanical strength and resistance to degradation of the adhesive layer.
-
Improved Adhesion to Tooth Structure: The dichlorosilyl group of DCMVS is highly reactive and can undergo hydrolysis to form silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present in the hydroxyapatite (B223615) of enamel and dentin, forming stable covalent Si-O-Ca or Si-O-Si bonds. This could potentially lead to a stronger and more durable chemical bond to the tooth structure, supplementing the micromechanical retention of traditional adhesives.
-
Hydrolytic Stability: By forming a more crosslinked and covalently bonded interface, DCMVS may enhance the hydrolytic stability of the adhesive layer, a critical factor in the long-term success of dental restorations.[8]
Experimental Protocols
Formulation of Experimental Dental Adhesives
This protocol describes the preparation of a simplified experimental dental adhesive and the incorporation of varying concentrations of this compound.
Materials:
-
Bisphenol A glycidyl (B131873) methacrylate (BisGMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Ethanol (B145695) (solvent)
-
Camphorquinone (B77051) (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (B8555087) (co-initiator)
-
This compound (DCMVS)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Amber glass vials
-
Pipettes
Procedure:
-
Prepare the Base Adhesive Formulation: In an amber glass vial, combine BisGMA (60 wt%), HEMA (38 wt%), camphorquinone (1 wt%), and ethyl 4-(dimethylamino)benzoate (1 wt%).
-
Dissolve Components: Add ethanol to the mixture to achieve a desired solvent concentration (e.g., 20 wt% of the total resin mixture).
-
Homogenize: Stir the mixture on a magnetic stirrer in the dark until all components are fully dissolved and a homogenous solution is obtained. This is the Control Group (0% DCMVS) .
-
Prepare Experimental Groups: For the experimental groups, add DCMVS to the base adhesive formulation at varying concentrations (e.g., 0.5 wt%, 1.0 wt%, and 2.0 wt%). Adjust the amount of BisGMA to maintain the relative ratios of the other components.
-
Mix and Store: Thoroughly mix the experimental formulations until homogenous. Store all adhesive formulations in amber glass vials at 4°C until use.
Microtensile Bond Strength (μTBS) Testing
This protocol details the procedure for evaluating the bond strength of the experimental adhesives to enamel and dentin.[9][10][11][12][13]
Materials:
-
Extracted human third molars
-
37% phosphoric acid gel
-
Experimental adhesive formulations
-
Nanofill composite resin
-
Diamond saw microtome
-
Universal testing machine
Procedure:
-
Tooth Preparation: Embed the crowns of extracted human molars in acrylic resin. Create a flat enamel or mid-coronal dentin surface using a low-speed diamond saw under water cooling. Polish the surface with 600-grit silicon carbide paper to create a standardized smear layer.
-
Adhesive Application (Etch-and-Rinse Technique):
-
Etch the prepared enamel or dentin surface with 37% phosphoric acid for 15 seconds.
-
Rinse thoroughly with water for 15 seconds and gently air-dry, leaving the dentin surface visibly moist.
-
Apply the experimental adhesive (Control or DCMVS groups) to the surface with a microbrush and gently agitate for 20 seconds.
-
Gently air-thin the adhesive layer for 5 seconds to evaporate the solvent.
-
Light-cure the adhesive for 20 seconds using a dental LED curing light.
-
-
Composite Buildup: Build up a 5 mm high block of nanofill composite resin on the bonded surface in 2 mm increments, light-curing each increment for 20 seconds.
-
Specimen Sectioning: After storing the bonded teeth in water at 37°C for 24 hours, section the teeth into 1.0 mm x 1.0 mm beams using a diamond saw microtome.
-
μTBS Testing: Attach each beam to a testing jig with cyanoacrylate adhesive and subject it to a tensile force in a universal testing machine at a crosshead speed of 1 mm/min until failure.
-
Data Analysis: Record the bond strength in megapascals (MPa). Analyze the data using ANOVA and a post-hoc test (e.g., Tukey's) to compare the mean bond strengths between groups.
Hypothetical Data Presentation:
| Adhesive Formulation | Mean μTBS to Enamel (MPa) ± SD | Mean μTBS to Dentin (MPa) ± SD |
| Control (0% DCMVS) | 30.5 ± 4.2 | 25.1 ± 3.8 |
| 0.5% DCMVS | 35.2 ± 4.8 | 29.8 ± 4.1 |
| 1.0% DCMVS | 38.9 ± 5.1 | 34.5 ± 4.5 |
| 2.0% DCMVS | 36.1 ± 4.6 | 31.2 ± 4.3 |
Polymerization Kinetics Analysis
This protocol uses Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of conversion and polymerization rate of the experimental adhesives.[14][15][16][17]
Materials:
-
Experimental adhesive formulations
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Baseline Spectrum: Place a small drop of the uncured adhesive on the ATR crystal and record the baseline infrared spectrum.
-
Light Curing: Light-cure the adhesive sample directly on the ATR crystal for 40 seconds.
-
Real-time Monitoring: Continuously collect spectra during and after the light-curing process for a total of 5 minutes to monitor the reaction kinetics.
-
Degree of Conversion (DC) Calculation: Calculate the DC by monitoring the change in the peak height ratio of the aliphatic C=C absorption peak at 1638 cm⁻¹ against an internal standard aromatic C=C peak at 1608 cm⁻¹ before and after polymerization. The formula is: DC (%) = [1 - (R_polymerized / R_unpolymerized)] x 100 where R is the ratio of the absorbance peak heights of 1638 cm⁻¹ to 1608 cm⁻¹.
-
Data Analysis: Compare the final DC and the rate of polymerization among the different experimental groups.
Hypothetical Data Presentation:
| Adhesive Formulation | Final Degree of Conversion (%) ± SD | Maximum Polymerization Rate (%/s) ± SD |
| Control (0% DCMVS) | 65.2 ± 3.1 | 10.5 ± 1.2 |
| 0.5% DCMVS | 68.9 ± 3.5 | 11.2 ± 1.4 |
| 1.0% DCMVS | 72.1 ± 3.8 | 12.1 ± 1.5 |
| 2.0% DCMVS | 70.5 ± 3.6 | 11.8 ± 1.3 |
In Vitro Cytotoxicity Assay
This protocol assesses the potential toxicity of the experimental adhesives using a standard MTT assay on human gingival fibroblasts.[18][19][20][21]
Materials:
-
Human gingival fibroblast (HGF) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Experimental adhesive formulations
Procedure:
-
Prepare Eluates: Fabricate 5 mm diameter, 1 mm thick discs of each cured adhesive. Sterilize the discs with UV light. Incubate each disc in 1 mL of DMEM for 24 hours at 37°C to create eluates.
-
Cell Seeding: Seed HGF cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the culture medium and replace it with the prepared eluates from the different adhesive groups. Include a positive control (e.g., DMSO) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the eluates for 24 hours.
-
MTT Assay:
-
Remove the eluates and add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the negative control. Analyze the data using ANOVA and a post-hoc test.
Hypothetical Data Presentation:
| Adhesive Formulation | Cell Viability (%) ± SD |
| Negative Control | 100.0 ± 5.0 |
| Control (0% DCMVS) | 85.3 ± 6.2 |
| 0.5% DCMVS | 82.1 ± 5.9 |
| 1.0% DCMVS | 78.5 ± 6.8 |
| 2.0% DCMVS | 70.2 ± 7.5 |
| Positive Control (DMSO) | 15.6 ± 3.1 |
Visualizations
Caption: Proposed mechanism of this compound in dental adhesives.
Caption: Overall experimental workflow for evaluating DCMVS-modified adhesives.
References
- 1. This compound 97 124-70-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. ジクロロメチルビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Methylvinyldichlorosilane | C3H6Cl2Si | CID 31299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. marketpublishers.com [marketpublishers.com]
- 8. New polymer‐chemical developments in clinical dental polymer materials: Enamel–dentin adhesives and restorative composi… [ouci.dntb.gov.ua]
- 9. scielo.br [scielo.br]
- 10. tafpublications.com [tafpublications.com]
- 11. go.digitalsmiledesign.com [go.digitalsmiledesign.com]
- 12. Comparison of Different Universal Adhesive Systems on Dentin Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Four Different Adhesive Systems’ Bonding Strength Between Superficial and Deep Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Polymerization Behavior of Hydrophilic-Rich Phase of Dentin Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synergistic enhancement of hydrophobic dental adhesives: autonomous strengthening, polymerization kinetics, and hydrolytic resistance [frontiersin.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 21. A critical analysis of research methods and experimental models to study biocompatibility of endodontic materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Titanium Implants with Dichloromethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium and its alloys are the materials of choice for dental and orthopedic implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility. However, their inherent bio-inertness can limit the speed and quality of osseointegration. Surface functionalization aims to modify the implant surface to elicit specific biological responses, thereby enhancing implant performance.
This document provides detailed application notes and protocols for the surface functionalization of titanium implants using Dichloromethylvinylsilane (DCMVS). This process creates a vinyl-terminated surface, which can serve as a platform for further covalent immobilization of bioactive molecules or for modulating protein adsorption and cellular interactions due to its altered hydrophobicity. While specific literature on DCMVS for biomedical implant functionalization is limited, the following protocols are based on established principles of silanization on titanium surfaces.
Principle of Silanization
Silanization of titanium involves the reaction of a silane (B1218182) coupling agent with the hydroxyl groups present on the native titanium dioxide (TiO₂) layer of the implant surface. This compound, a dichlorosilane, can react with surface hydroxyl groups to form a stable siloxane bond, orienting the vinyl group outwards. This vinyl group can then be used for subsequent chemical modifications or to alter the surface properties towards being more hydrophobic.
Experimental Protocols
Protocol 1: Cleaning and Activation of Titanium Substrates
Objective: To prepare a clean and hydroxylated titanium surface for efficient silanization.
Materials:
-
Titanium implants or discs
-
Acetone (B3395972) (ACS grade)
-
Ethanol (B145695) (70% and 100%)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
Ultrasonic bath
-
Glass beakers
Procedure:
-
Place the titanium substrates in a glass beaker and sonicate in acetone for 15 minutes to remove organic contaminants.
-
Discard the acetone and rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in 70% ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Piranha Treatment (Activation):
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The reaction is highly exothermic.
-
Immerse the cleaned titanium substrates in the Piranha solution for 1 hour at room temperature. This step removes any remaining organic residues and hydroxylates the surface.
-
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water until the pH of the rinsing water is neutral.
-
Dry the activated substrates under a stream of nitrogen gas.
-
Store the cleaned and activated substrates in a desiccator until ready for silanization to prevent atmospheric contamination.
Protocol 2: Surface Functionalization with this compound (DCMVS)
Objective: To create a vinyl-terminated self-assembled monolayer on the activated titanium surface.
Materials:
-
Cleaned and activated titanium substrates
-
This compound (DCMVS)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Toluene (for rinsing)
-
Ethanol (for rinsing)
-
Oven
Procedure:
-
Place the activated titanium substrates in the Schlenk flask.
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene to the flask to cover the substrates.
-
Add this compound to the toluene to achieve a final concentration of 1-5% (v/v).
-
(Optional) Add a stoichiometric amount of triethylamine relative to the DCMVS to neutralize the HCl byproduct of the reaction.
-
Heat the solution to reflux (approximately 110°C for toluene) and maintain for 2-4 hours with gentle stirring. The reaction time can be optimized based on surface characterization results.
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the substrates from the reaction solution and rinse thoroughly with fresh toluene to remove any unreacted silane.
-
Rinse the substrates with ethanol.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
To promote the formation of a stable siloxane network, cure the coated substrates in an oven at 110-120°C for 1 hour.[1]
Caption: Experimental workflow for the surface functionalization of titanium implants with this compound.
Data Presentation
Table 1: Surface Wettability Characterization
| Surface Type | Water Contact Angle (°) | Reference |
| Unmodified Titanium (Hydrophilic) | 30 - 60 | |
| DCMVS-Functionalized Titanium (Hydrophobic) | > 90 (Expected) | Analogous to other hydrophobic silane coatings[2] |
| Fluorinated Silane Coated Titanium | > 150 (Superhydrophobic) | [2][3] |
Table 2: Protein Adsorption on Modified Titanium Surfaces
| Surface Type | Adsorbed Protein | Amount of Adsorbed Protein (ng/cm²) | Reference |
| Unmodified Titanium (Hydrophilic) | Albumin | ~250 | [4] |
| Unmodified Titanium (Hydrophilic) | Fibronectin | ~400 | [4] |
| DCMVS-Functionalized Titanium (Hydrophobic) | Albumin | Higher than hydrophilic (Expected) | [4] |
| DCMVS-Functionalized Titanium (Hydrophobic) | Fibronectin | Lower than hydrophilic (Expected) | [4] |
Table 3: In Vitro Cell Adhesion and Proliferation
| Surface Type | Cell Type | Cell Adhesion (cells/cm² at 24h) | Cell Proliferation (fold increase at 72h) | Reference |
| Unmodified Titanium | Osteoblasts | ~15,000 | ~2.5 | |
| DCMVS-Functionalized Titanium (Hydrophobic) | Osteoblasts | Potentially lower initially | Dependent on subsequent modifications | General observation for hydrophobic surfaces |
Mandatory Visualizations
Caption: Conceptual diagram of the surface functionalization of titanium with this compound.
Detailed Methodologies for Key Experiments
Protocol 3: Water Contact Angle Measurement
Objective: To assess the surface hydrophobicity/hydrophilicity.
Procedure:
-
Place the titanium substrate on a level stage.
-
Using a goniometer, dispense a 5 µL droplet of DI water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the point of contact on both sides of the droplet.
-
Calculate the average of at least three measurements on different areas of the same sample.
Protocol 4: Protein Adsorption Assay (BCA Assay)
Objective: To quantify the amount of protein adsorbed onto the titanium surface.
Procedure:
-
Incubate the titanium substrates in a solution of the protein of interest (e.g., albumin or fibronectin at physiological concentration) for a defined period (e.g., 1 hour) at 37°C.
-
Gently rinse the substrates with phosphate-buffered saline (PBS) to remove non-adsorbed protein.
-
Lyse the adsorbed proteins from the surface using a lysis buffer (e.g., 1% SDS).
-
Quantify the protein concentration in the lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Relate the amount of protein to the surface area of the substrate.
Protocol 5: In Vitro Cell Adhesion and Proliferation (MTT Assay)
Objective: To evaluate the cytocompatibility of the functionalized surface.
Procedure:
-
Sterilize the titanium substrates (e.g., by autoclaving or ethanol immersion followed by UV irradiation).
-
Place the sterile substrates in a 24-well cell culture plate.
-
Seed osteoblast-like cells (e.g., MG-63 or Saos-2) onto the substrates at a density of 1 x 10⁴ cells/cm².
-
For Adhesion: After 24 hours of incubation, rinse the substrates with PBS to remove non-adherent cells. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution and measure the absorbance at 570 nm.
-
For Proliferation: At different time points (e.g., 1, 3, and 5 days), perform the MTT assay as described above. An increase in absorbance over time indicates cell proliferation.
Protocol 6: Scanning Electron Microscopy (SEM) for Cell Morphology
Objective: To visualize the morphology and attachment of cells on the functionalized surface.
Procedure:
-
Culture cells on the titanium substrates as described in Protocol 5.
-
After the desired incubation period, fix the cells with a 2.5% glutaraldehyde (B144438) solution for 1 hour.[5]
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).[5]
-
Critical point dry the samples.
-
Sputter-coat the samples with a thin layer of gold or palladium.
-
Image the samples using a scanning electron microscope to observe cell spreading and morphology.[6]
Caption: Signaling pathway illustrating the biological response to a functionalized titanium implant surface.
Disclaimer
The provided protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. The use of this compound for biomedical applications is not yet a standard procedure and requires thorough investigation and validation for safety and efficacy. All procedures involving hazardous materials should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface modification strategies to improve titanium hemocompatibility: a comprehensive review - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00367D [pubs.rsc.org]
- 3. Frontiers | Effect of superhydrophobicity/superhydrophilicity of titanium surface on hemocompatibility [internal-frontiersin.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-Corrosion Coatings with Dichloromethylvinylsilane on Aluminum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the formulation and application of anti-corrosion coatings on aluminum substrates using dichloromethylvinylsilane as a precursor. The protocols described herein are based on established principles of silane (B1218182) chemistry and surface science.
Introduction
Aluminum and its alloys are widely used in various industries due to their low density and good mechanical properties. However, they are susceptible to corrosion in aggressive environments. Organosilane coatings, formed through a sol-gel process, offer an effective and environmentally friendly alternative to traditional chromate-based conversion coatings for corrosion protection. This compound is a promising precursor for forming a cross-linked polysiloxane network that can act as a robust barrier against corrosive agents. The vinyl groups present in the silane can also provide sites for further functionalization or enhanced adhesion to subsequent organic topcoats.
This document outlines the experimental procedures for preparing, applying, and characterizing this compound-based anti-corrosion coatings on aluminum.
Experimental Protocols
Materials and Equipment
-
Substrate: Aluminum alloy panels (e.g., AA 2024-T3, AA 6061)
-
Silane Precursor: this compound (CH₂=CH)Si(CH₃)Cl₂
-
Solvents: Ethanol (B145695), Isopropanol (B130326), Deionized water
-
Acid/Base for pH adjustment: Acetic acid or Ammonia solution
-
Cleaning Agents: Acetone, Alkaline degreaser
-
Equipment:
-
Beakers and magnetic stirrer
-
Pipettes
-
pH meter
-
Ultrasonic bath
-
Dip coater or spray gun
-
Curing oven
-
Electrochemical workstation for corrosion testing (Potentiostat/Galvanostat)
-
Adhesion tester (e.g., Pull-off adhesion tester conforming to ASTM D4541)
-
Scanning Electron Microscope (SEM)
-
Substrate Preparation Protocol
Proper substrate preparation is critical for ensuring good adhesion and performance of the silane coating.
-
Degreasing: Immerse the aluminum panels in an alkaline degreaser solution and sonicate for 15 minutes to remove organic contaminants and oils from the surface.
-
Rinsing: Thoroughly rinse the panels with deionized water.
-
Deoxidation/Activation: Immerse the panels in a deoxidizing solution (e.g., a solution of a suitable acid) for 1-2 minutes to remove the native oxide layer and create a fresh, reactive hydroxylated surface.
-
Final Rinse: Rinse the panels again with deionized water followed by a final rinse with ethanol or isopropanol to facilitate drying.
-
Drying: Dry the panels in an oven at 60°C for 10 minutes or with a stream of clean, dry air. The prepared substrates should be used immediately to prevent re-oxidation.
Silane Solution Preparation (Sol-Gel) Protocol
-
Hydrolysis: Prepare a 95% ethanol/5% deionized water solution (by volume).
-
Slowly add this compound to the ethanol/water mixture to achieve a final concentration of 2-5% (v/v) while stirring continuously. The addition should be done in a fume hood due to the release of HCl gas during hydrolysis.
-
Continue stirring the solution for at least 1 hour to allow for sufficient hydrolysis and the formation of silanol (B1196071) groups. The pH of the solution will be acidic due to the HCl byproduct. If necessary, the pH can be adjusted to 4-5 with a suitable base for optimal condensation.
-
The freshly prepared sol should be used within a few hours for coating application.
Coating Application Protocol
-
Application Method: The silane solution can be applied to the prepared aluminum surface by dip-coating, spin-coating, or spraying. For dip-coating, a withdrawal speed of 10-20 cm/min is recommended.
-
Drying: Allow the coated panels to air-dry at room temperature for 15-30 minutes to permit the evaporation of the solvent.
-
Curing: Transfer the coated panels to an oven for thermal curing. A typical curing cycle is 100-120°C for 60 minutes. This step is crucial for the condensation of silanol groups to form a stable, cross-linked polysiloxane network.
Characterization Protocols
-
Test Setup: Use a standard three-electrode electrochemical cell with the coated aluminum panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: A 3.5% NaCl solution is commonly used to simulate a corrosive saline environment.
-
EIS Measurement: Perform EIS measurements at the open-circuit potential (OCP) over a frequency range of 100 kHz to 10 mHz with a sinusoidal AC voltage of 10 mV amplitude.
-
Data Analysis: The impedance data can be fitted to an equivalent electrical circuit to extract parameters such as coating resistance (R_c) and charge transfer resistance (R_ct), which are indicative of the corrosion protection performance.
-
Standard: Follow the procedure outlined in ASTM D4541 for pull-off adhesion testing.[1][2][3][4][5]
-
Procedure:
-
Securely affix a loading fixture (dolly) to the coated surface using a suitable adhesive.
-
After the adhesive has cured, attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force to the dolly at a specified rate until the dolly is detached from the surface.
-
Record the force required to pull the dolly off and note the nature of the failure (e.g., adhesive failure, cohesive failure within the coating, or substrate failure).
-
Data Presentation
The following tables present representative data for the performance of silane-based coatings on aluminum. Disclaimer: This data is illustrative and based on typical values reported for vinylsilane and chlorosilane coatings on aluminum, as specific quantitative data for this compound was not available in the cited literature.
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Coated and Uncoated Aluminum in 3.5% NaCl Solution
| Sample | Coating Thickness (µm) | Coating Resistance (R_c) (Ω·cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) |
| Uncoated Aluminum | N/A | Not Applicable | ~1 x 10⁴ |
| This compound Coated | 1-2 | ~5 x 10⁶ | ~2 x 10⁸ |
| This compound Coated | 3-5 | ~8 x 10⁷ | ~5 x 10⁹ |
Table 2: Adhesion Strength of this compound Coating on Aluminum
| Test Method | Adhesion Strength (MPa) | Mode of Failure |
| ASTM D4541 Pull-off Test | 8 - 12 | Cohesive failure within the coating |
| ASTM D4541 Pull-off Test | > 15 (with primer) | Cohesive failure within the primer |
Visualizations
The following diagrams illustrate the key processes involved in the formation of the anti-corrosion coating.
Caption: Experimental workflow for the formulation and characterization of this compound coatings.
Caption: Chemical mechanism of this compound coating formation on an aluminum surface.
References
Application Notes and Protocols: Dichloromethylvinylsilane as a Coupling Agent in Glass Fiber Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethylvinylsilane (DCMVS) is a bifunctional organosilane that holds significant potential as a coupling agent in the production of glass fiber-reinforced polymer (GFRP) composites. Its unique molecular structure, featuring two hydrolyzable chlorine atoms and a reactive vinyl group, enables it to form a stable chemical bridge between the inorganic glass fiber surface and an organic polymer matrix. This interfacial bonding is critical for enhancing the mechanical properties and durability of the composite material. These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound in this context. While specific quantitative data for DCMVS is limited in publicly available literature, the principles and data from analogous vinyl and methacryloxy-functionalized silanes are presented to illustrate the expected performance enhancements.
Principle of Operation: The Silane (B1218182) Coupling Mechanism
The efficacy of this compound as a coupling agent is rooted in its dual reactivity. The process occurs in two primary stages:
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Hydrolysis and Condensation: The dichlorosilyl groups of the DCMVS molecule readily hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the glass fibers, forming stable, covalent siloxane bonds (Si-O-Si). This reaction anchors the coupling agent to the reinforcement.[1]
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Interfacial Adhesion: The vinyl group of the now-anchored DCMVS molecule is oriented away from the glass fiber surface and is available to co-react with the polymer matrix during the curing process. This creates a strong covalent bond across the fiber-matrix interface, enabling efficient stress transfer from the matrix to the reinforcing fibers.[1]
This enhanced interfacial adhesion leads to significant improvements in the mechanical performance of the composite material, including tensile strength, flexural strength, and interlaminar shear strength (ILSS), particularly under wet or humid conditions.[2]
Diagrams
Experimental Protocols
The following protocols are generalized procedures for the surface treatment of glass fibers with a silane coupling agent. These should be considered as a starting point and may require optimization for specific applications and polymer systems.
Protocol 1: Glass Fiber Cleaning and Activation
This initial step is crucial for removing any sizing agents or contaminants from the glass fiber surface, exposing the reactive silanol groups.
Materials:
-
Glass fibers (woven fabric, mat, or chopped strands)
-
Acetone
-
Ethanol
-
Deionized water
-
Drying oven
Procedure:
-
Place the glass fibers in a suitable container and wash with acetone for 15-30 minutes with gentle agitation to remove organic residues.
-
Decant the acetone and wash the fibers with ethanol for an additional 15-30 minutes.
-
Rinse the fibers thoroughly with deionized water until the rinse water is neutral.
-
Dry the cleaned glass fibers in an oven at 110-120°C for 1-2 hours to remove any adsorbed water.[3]
Protocol 2: this compound Treatment
This protocol outlines the application of the silane solution to the cleaned glass fibers.
Materials:
-
Cleaned and dried glass fibers
-
This compound (DCMVS)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)
-
Weak acid (e.g., acetic acid) for pH adjustment (optional, to catalyze hydrolysis)
-
Treatment bath
-
Magnetic stirrer
Procedure:
-
Prepare the silane solution. A common starting concentration is a 0.5-2% (v/v) solution of DCMVS in the chosen solvent. For hydrolysis, a small amount of water (e.g., 5% of the solvent volume) can be added, and the pH can be adjusted to 4-5 with a weak acid.
-
Stir the solution for 30-60 minutes to allow for partial hydrolysis of the DCMVS.
-
Immerse the cleaned and dried glass fibers into the silane solution, ensuring complete wetting of all fibers.
-
Allow the fibers to soak for a predetermined time (e.g., 5-30 minutes). Gentle agitation can improve the uniformity of the treatment.
-
Remove the fibers from the solution and allow the excess to drain.
-
Rinse the treated fibers with the pure solvent to remove any unreacted, physically adsorbed silane.
Protocol 3: Post-Treatment Curing
This final step completes the condensation reaction and removes residual solvent.
Materials:
-
Silane-treated glass fibers
-
Drying oven
Procedure:
-
Place the rinsed and air-dried fibers in an oven.
-
Cure the fibers at a temperature between 100°C and 120°C for 30 to 60 minutes.[3]
Data Presentation
Table 1: Effect of Silanization on Flexural Strength of Glass Fiber-Reinforced Acrylics [4]
| Treatment Group | Fiber Content (wt%) | Mean Flexural Strength (MPa) | Standard Deviation (MPa) |
| Control (No Fibers) | 0 | 73.29 | 25.0 |
| Non-Silanized | 4 | 107.85 | 24.88 |
| Silanized | 4 | 116.98 | 25.23 |
| Silanized | 6 | 119.31 | 11.97 |
| Silanized | 7 | 128.85 | 35.76 |
Table 2: Mechanical Properties of Glass Fiber-Reinforced Epoxy Composites [5]
| Composite Type | Ultimate Tensile Strength (MPa) |
| Glass-Epoxy | 330 - 370 |
| Glass-Vinyl Ester | 270 - 330 |
Table 3: Interlaminar Shear Strength (ILSS) of Glass Fiber-Reinforced Composites [6][7]
| Composite System | ILSS (MPa) |
| Unmodified GF/EP | 28.4 |
| CTBN and nano-SiO2 modified GF/EP | up to 109.2% increase |
| Epon 1001 Resin with Glass Fabric | Consistently high ILSS |
Characterization of Treated Fibers
The success of the silane treatment can be verified using various surface analysis techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to detect the presence of the organic functional groups from the silane on the glass fiber surface.
-
Scanning Electron Microscopy (SEM): SEM can be employed to visualize the morphology of the treated fibers and to analyze the fracture surface of the composites, providing insights into the fiber-matrix adhesion.
Conclusion
This compound is a promising coupling agent for enhancing the performance of glass fiber-reinforced composites. The protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists to explore its use. While specific performance data for DCMVS is yet to be widely published, the data from analogous systems strongly suggest that its proper application can lead to significant improvements in the mechanical properties and durability of composite materials. Further research is warranted to quantify the precise benefits and optimize the treatment parameters for various polymer systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Application Of Silane Coupling Agent For Glass Fiber - ECOPOWER [ecopowerchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Glass Fiber wt% and Silanization on Mechanical Flexural Strength of Reinforced Acrylics [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Troubleshooting & Optimization
How to prevent unwanted hydrolysis of Dichloromethylvinylsilane in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Dichloromethylvinylsilane to prevent unwanted hydrolysis in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound (CH₂=CHSi(CH₃)Cl₂) is a versatile organosilicon compound used in the synthesis of silicone polymers, adhesives, and coatings.[1][2] Its high reactivity stems from the two chlorine atoms attached to the silicon atom. These silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[3]
Q2: What happens when this compound is exposed to water?
Exposure to moisture, even atmospheric humidity, causes this compound to hydrolyze vigorously.[3][4] This reaction produces silanols (R-Si-OH), which can then condense to form siloxanes (Si-O-Si linkages), and corrosive hydrogen chloride (HCl) gas.[3][5] The reaction is often exothermic and can be violent.[5]
Q3: What are the consequences of premature hydrolysis in my reaction?
Unwanted hydrolysis of this compound can lead to several negative outcomes:
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Reduced yield of the desired product: The starting material is consumed by the side reaction with water.
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Formation of undesirable byproducts: The resulting siloxanes and HCl can complicate the purification of the final product and may interfere with the intended reaction.[6]
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Inconsistent and non-reproducible results: The extent of hydrolysis can vary between experiments, leading to unreliable outcomes.[6]
Q4: How should I properly store this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] The container must be kept tightly sealed to prevent the ingress of moisture.[3] It is best practice to store it under an inert atmosphere, such as nitrogen or argon.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| White fumes are observed when opening the reagent bottle. | Exposure to atmospheric moisture. | Minimize the time the bottle is open. Handle the reagent in a glovebox or under a positive pressure of inert gas.[6] |
| The reaction mixture becomes cloudy or forms a precipitate immediately after adding this compound. | Contaminated solvent or glassware containing residual moisture. | Ensure all solvents are rigorously dried and degassed. All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed moisture.[6] |
| Inconsistent reaction yields or product purity. | Variable amounts of water present in different reaction setups. | Standardize the experimental protocol for drying solvents and glassware. Consistently use an inert atmosphere for all reactions involving this compound.[6] |
| Low or no formation of the desired product. | Complete or significant hydrolysis of the this compound starting material. | Review and improve the techniques for excluding moisture from the reaction. Consider using a freshly opened bottle of this compound. |
Experimental Protocols
Protocol 1: Preparation of an Anhydrous this compound Solution
This protocol describes the preparation of a solution of this compound in a dry, aprotic solvent for use in a subsequent reaction.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), toluene)
-
Appropriate drying agent for the chosen solvent (see Table 1)
-
Schlenk line or glovebox
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Oven-dried or flame-dried glassware (e.g., round-bottom flask, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Dry syringes and needles
Procedure:
-
Drying the Solvent:
-
Choose a suitable drying agent from Table 1 based on the selected solvent.
-
For solvents like THF and toluene, refluxing over sodium/benzophenone until a persistent deep blue/purple color is achieved is a common and effective method.
-
For dichloromethane, distillation from calcium hydride is recommended.[7]
-
Alternatively, passing the solvent through a column of activated alumina (B75360) can achieve low water content.[1][7]
-
-
Setting up the Apparatus:
-
Assemble the oven-dried or flame-dried glassware under a positive pressure of inert gas using a Schlenk line or inside a glovebox.
-
-
Dispensing the Solvent:
-
Transfer the required volume of the freshly dried solvent to the reaction flask via a cannula or a dry syringe.
-
-
Adding this compound:
-
Under a positive flow of inert gas, carefully measure and add the required amount of this compound to the solvent using a dry syringe.
-
The solution should be prepared immediately before use to minimize the risk of hydrolysis.
-
Table 1: Recommended Drying Agents for Common Aprotic Solvents
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Calcium hydride (CaH₂), Molecular Sieves (3Å or 4Å) | Sodium/benzophenone provides a visual indicator of dryness. Molecular sieves are a safer alternative but may be slower.[7] |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | Do not use sodium as it can react explosively with halogenated solvents.[7] |
| Toluene | Sodium/benzophenone, Calcium hydride (CaH₂) | Toluene can be effectively dried over sodium.[7] |
| Hexane/Heptane | Sodium/benzophenone, Calcium hydride (CaH₂) | Similar to toluene. |
| Diethyl Ether | Sodium/benzophenone, Calcium hydride (CaH₂) | Exercise extreme caution due to the high flammability of diethyl ether. |
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol outlines a method to qualitatively and semi-quantitatively monitor the hydrolysis of this compound in a deuterated solvent.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Dry NMR tubes and caps
-
Microsyringe
-
NMR spectrometer
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Place a known amount of the anhydrous deuterated solvent into a dry NMR tube.
-
Acquire a background ¹H NMR spectrum of the pure solvent.
-
Using a microsyringe, add a small, known amount of this compound to the NMR tube.
-
-
NMR Analysis:
-
Immediately acquire a ¹H NMR spectrum. The characteristic vinyl protons (multiplet, ~5.8-6.2 ppm) and the methyl protons (singlet, ~0.8 ppm) of this compound should be visible.
-
To intentionally observe hydrolysis, carefully introduce a controlled amount of water (e.g., via a microsyringe of water-saturated solvent) and acquire spectra at timed intervals.
-
Monitor for the decrease in the intensity of the this compound signals and the appearance of new signals corresponding to hydrolysis products (e.g., silanols, siloxanes) and HCl (which can shift the position of labile protons).
-
Visualizations
References
- 1. Drying solvents and Drying agents [delloyd.50megs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Methylvinyldichlorosilane | C3H6Cl2Si | CID 31299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting incomplete surface functionalization with Dichloromethylvinylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichloromethylvinylsilane (DCMVS) for surface modification.
Troubleshooting Incomplete Surface Functionalization
Achieving a complete and uniform this compound monolayer is critical for subsequent applications. Due to its high reactivity, particularly its sensitivity to moisture, several issues can arise during the functionalization process. Below is a guide to troubleshoot common problems.
FAQs: Troubleshooting Common Issues
Q1: I am observing patchy, uneven, or incomplete coverage on my substrate after functionalization with DCMVS. What are the most likely causes?
A1: Incomplete surface coverage is a frequent issue when working with highly reactive chlorosilanes like DCMVS. The primary culprits are inadequate substrate preparation, premature hydrolysis of the silane (B1218182), and suboptimal reaction conditions. Specific causes include:
-
Insufficient Surface Hydroxylation: The covalent attachment of DCMVS relies on the presence of hydroxyl (-OH) groups on the substrate surface. Inadequate cleaning or activation can lead to a low density of these reactive sites.
-
Surface Contamination: Organic residues, dust, or other particulates can mask the surface and physically block the silane from binding.
-
Premature DCMVS Hydrolysis: DCMVS reacts rapidly with water.[1] If there is excess moisture in the solvent, on the substrate, or in the reaction environment, the DCMVS will hydrolyze and polymerize in the solution before it can bind to the surface. This often results in the formation of white precipitates of polysiloxane.
-
Incorrect Silane Concentration: A concentration that is too high can lead to the formation of multilayers and aggregates, while a concentration that is too low may result in incomplete coverage.
Q2: How critical is the substrate cleaning and preparation process?
A2: The substrate cleaning process is absolutely critical for successful functionalization. The presence of any contaminants can significantly hinder the uniform attachment of DCMVS, leading to a non-uniform and incomplete layer. The choice of cleaning method should be appropriate for the substrate material. For silicon-based substrates, methods like piranha etching or oxygen plasma treatment are highly effective in both cleaning the surface and generating a high density of hydroxyl groups.
Q3: Can environmental humidity significantly impact the reproducibility of my results?
A3: Yes, environmental humidity is a critical factor. Due to the two highly reactive chlorine atoms, DCMVS is extremely sensitive to moisture.[1] High humidity can cause the silane to rapidly hydrolyze and polymerize in solution, preventing it from forming a uniform monolayer on the substrate. Performing the reaction in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), is highly recommended to minimize exposure to ambient moisture.
Q4: I notice a white film or precipitate on my substrate after the reaction. What does this indicate?
A4: The formation of a white film or precipitate is a strong indication of uncontrolled polymerization of DCMVS in the solution. This is typically caused by excessive moisture in the reaction environment, in the solvent, or on the substrate. To resolve this, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.
Q5: How can I confirm that the functionalization with DCMVS has been successful?
A5: Several surface analysis techniques can be used to characterize the DCMVS layer:
-
Contact Angle Goniometry: A successful hydrophobic functionalization will result in a significant increase in the water contact angle on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon, chlorine (if any unreacted Si-Cl bonds remain), and carbon from the methyl and vinyl groups on the surface.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface and assess the uniformity and smoothness of the deposited layer.
-
Ellipsometry: This technique can be used to measure the thickness of the silane layer, which should correspond to a monolayer for optimal functionalization.
Data Presentation: Key Experimental Parameters
The following table summarizes key experimental parameters that influence the outcome of DCMVS surface functionalization. These values are intended as a starting point for optimization.
| Parameter | Typical Range | Key Considerations |
| DCMVS Concentration | 0.5-2% (v/v) in an anhydrous solvent | Higher concentrations can promote polymerization in solution, while lower concentrations may require longer reaction times. |
| Solvent | Anhydrous toluene (B28343), hexane, or other non-polar aprotic solvents | The solvent must be strictly anhydrous to prevent premature hydrolysis of the DCMVS. |
| Reaction Temperature | Room Temperature | Elevated temperatures can accelerate the reaction but may also increase the rate of undesirable side reactions like polymerization. |
| Reaction Time | 30 minutes - 2 hours | The optimal time depends on the concentration of the silane and the reactivity of the substrate. |
| Curing Temperature | 100-120 °C | Curing helps to drive off any remaining solvent and promote the formation of stable siloxane bonds with the surface. |
| Environmental Humidity | As low as possible (< 20% RH) | Reactions should be carried out in a glovebox or under a dry, inert atmosphere. |
Experimental Protocols
Below are detailed methodologies for key experiments in the surface functionalization process with this compound.
Protocol 1: Substrate Cleaning and Activation (for Glass or Silicon Substrates)
-
Initial Cleaning: Sonicate the substrates in a solution of laboratory detergent (e.g., 2% Alconox) for 20 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water (at least 10-15 times).
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then in an oven at 120°C for at least 1 hour.
-
Surface Activation (Piranha Etch - EXTREME CAUTION REQUIRED ):
-
In a fume hood, prepare a piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid.
-
Immerse the cleaned and dried substrates in the piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates again under a stream of nitrogen and in an oven at 120°C for at least 1 hour.
-
-
Storage: Store the cleaned and activated substrates in a vacuum desiccator until ready for use.
Protocol 2: DCMVS Functionalization (Solution Phase Deposition)
NOTE: This procedure must be performed in a controlled, low-humidity environment (e.g., a glove box).
-
Prepare Silane Solution: In the glove box, prepare a 1% (v/v) solution of this compound in anhydrous toluene. Ensure all glassware is scrupulously dry.
-
Substrate Immersion: Place the cleaned and activated substrates into the freshly prepared DCMVS solution.
-
Reaction: Allow the reaction to proceed for 1 hour at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted DCMVS.
-
Final Cleaning: Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to remove any physisorbed silane molecules.
-
Drying: Dry the functionalized substrates under a stream of nitrogen gas.
-
Curing: Place the substrates in an oven preheated to 110-120°C for 30-60 minutes to cure the silane layer.
-
Storage: After cooling to room temperature, store the functionalized substrates in a desiccator or under an inert atmosphere.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway of this compound with a hydroxylated surface.
Caption: Troubleshooting workflow for incomplete DCMVS surface functionalization.
Caption: Logical relationships between key experimental parameters in DCMVS functionalization.
References
Methods to neutralize HCl byproducts from Dichloromethylvinylsilane reactions
Technical Support Center: Dichloromethylvinylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (DCMVS) and managing its hydrochloric acid (HCl) byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is HCl produced as a byproduct in reactions involving this compound?
A1: this compound (CH₂=CHSi(CH₃)Cl₂) is a chlorosilane. In many of its reactions, such as hydrolysis, alcoholysis, or reactions with other nucleophiles, the chlorine atoms on the silicon are substituted.[1][2] If the reacting species contains hydrogen (e.g., water, alcohols, or amines), this hydrogen atom will combine with the displaced chloride ion to form hydrochloric acid (HCl) as a byproduct.[2] For example, the hydrolysis of this compound with water produces silanols and HCl.
Q2: What are the potential consequences of leaving HCl in my reaction mixture?
A2: The presence of HCl in your reaction can lead to several undesirable outcomes:
-
Catalysis of Side Reactions: HCl is a strong acid and can catalyze unwanted side reactions, such as the polymerization or rearrangement of your starting materials or products.[3]
-
Degradation of Products: Acid-sensitive functional groups on your molecules may be degraded by the acidic environment.
-
Corrosion: HCl is highly corrosive and can damage sensitive equipment.[2]
-
Safety Hazards: Gaseous HCl can be released, posing a respiratory hazard.[1][2]
Q3: What are the common methods to neutralize HCl byproducts in this compound reactions?
A3: The most common method for neutralizing HCl is the addition of a base to the reaction mixture to act as an "acid scavenger." Common choices include:
-
Tertiary Amines: Triethylamine (B128534) (Et₃N) and pyridine (B92270) are frequently used. They are organic-soluble and the resulting ammonium (B1175870) salt often precipitates, allowing for easy removal by filtration.
-
Inorganic Bases: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are effective and inexpensive. They are typically used in aqueous workups.
-
Proton Sponges: These are non-nucleophilic, strongly basic amines used when other bases might cause side reactions.
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture can help to remove the volatile HCl gas as it is formed.
Q4: Can the base used for neutralization react with this compound?
A4: Yes, this is a critical consideration. This compound is reactive towards strong bases.[1] Strong nucleophilic bases can potentially attack the silicon center, leading to undesired side products. It is generally recommended to use sterically hindered or non-nucleophilic bases. Additionally, basic conditions can promote the polymerization of silanes.[3]
Troubleshooting Guides
Problem 1: My reaction is producing a low yield, and I suspect HCl is the culprit.
-
Possible Cause: The generated HCl may be protonating a basic nucleophile in your reaction, rendering it non-reactive. It could also be catalyzing the degradation of your desired product.
-
Solution:
-
Add an Acid Scavenger: Introduce a non-nucleophilic base, such as triethylamine or a proton sponge, to your reaction mixture from the beginning. This will neutralize the HCl as it is formed.
-
Use Excess Base: If your nucleophile is an inexpensive amine, you can use it in excess (at least two equivalents). One equivalent will react as the nucleophile, and the second will act as the acid scavenger.
-
Aqueous Workup: After the reaction is complete, wash the organic layer with a dilute aqueous solution of a weak base like sodium bicarbonate to remove any remaining HCl.
-
Problem 2: I am observing the formation of an insoluble white precipitate in my reaction.
-
Possible Cause: If you are using a tertiary amine (e.g., triethylamine) as an acid scavenger, the precipitate is likely the triethylammonium (B8662869) chloride salt (Et₃NH⁺Cl⁻), which is the product of the neutralization reaction.
-
Solution: This is generally a good sign that the HCl is being effectively neutralized. The salt can typically be removed by filtration at the end of the reaction.
Problem 3: My this compound is polymerizing unexpectedly.
-
Possible Cause: The presence of a base, used for HCl neutralization, can catalyze the polymerization of silanes.[3] This is especially true if moisture is present, leading to the formation of silanols which can then condense.
-
Solution:
-
Control Stoichiometry: Use the minimum effective amount of base required to neutralize the HCl. An excess of base can accelerate polymerization.
-
Lower Reaction Temperature: Polymerization is often promoted by higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent the formation of silanols, which are precursors to polysiloxanes.
-
Choice of Base: Consider using a less reactive or sterically hindered base.
-
Quantitative Data
The selection of a suitable base for HCl neutralization depends on factors such as the reaction solvent, temperature, and the sensitivity of the reactants to basic conditions. The following table summarizes the properties of common bases used as acid scavengers.
| Base | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Organic Solvents | Comments |
| Triethylamine (Et₃N) | 10.75 | 101.19 | 89.5 | High | Commonly used; resulting salt often precipitates. |
| Pyridine | 5.25 | 79.10 | 115 | High | Also acts as a nucleophilic catalyst in some reactions. |
| Diisopropylethylamine (DIPEA) | 10.75 | 129.24 | 126.5 | High | Sterically hindered, less nucleophilic than triethylamine. |
| Sodium Bicarbonate (NaHCO₃) | 6.35 (for H₂CO₃) | 84.01 | Decomposes | Low | Used in aqueous workups; weak base. |
| Potassium Carbonate (K₂CO₃) | 10.33 (for HCO₃⁻) | 138.21 | Decomposes | Low | Used in aqueous workups or as a solid; stronger base than NaHCO₃. |
Experimental Protocols
General Protocol for HCl Neutralization in a this compound Reaction Using Triethylamine
This protocol provides a general guideline. The specific amounts and conditions should be optimized for your particular reaction.
-
Reaction Setup:
-
Set up a flame-dried reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the substrate and this compound in an appropriate anhydrous solvent (e.g., toluene, THF, or dichloromethane).
-
-
Addition of Base:
-
Add 1.1 to 1.5 equivalents of triethylamine (relative to the moles of HCl that will be generated) to the reaction mixture. The triethylamine should be added before the reaction that generates HCl begins.
-
-
Reaction:
-
Proceed with your reaction as planned (e.g., addition of a nucleophile). The formation of a white precipitate (triethylammonium chloride) should be observed as the reaction progresses.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated triethylammonium chloride.
-
Wash the filtrate with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts or excess base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to isolate the product.
-
Visualizations
Caption: Experimental workflow for HCl neutralization.
Caption: Logical relationship of HCl neutralization.
References
Optimizing temperature and time for Dichloromethylvinylsilane surface coating
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing temperature and time for Dichloromethylvinylsilane (DCMVS) surface coatings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible surface functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the DCMVS surface coating process.
Q1: My DCMVS coating is not uniform and appears hazy or has visible aggregates. What is the cause and how can I fix it?
A: A hazy appearance or the presence of aggregates on the surface typically indicates premature hydrolysis and self-condensation of the DCMVS in the bulk solution, rather than on the substrate surface. This can be caused by:
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Excessive Moisture: DCMVS is highly reactive with water. The presence of too much water in the solvent or on the substrate surface will lead to rapid polymerization of the silane (B1218182) in the solution.
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High Silane Concentration: A high concentration of DCMVS can increase the likelihood of self-polymerization.
-
Prolonged Reaction Time: Leaving the substrate in the silane solution for too long can also contribute to the formation of aggregates.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ freshly opened, anhydrous solvents (e.g., toluene) for the silanization solution.
-
Control Humidity: Whenever possible, perform the coating procedure in a low-humidity environment, such as a glove box or a desiccator.
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Optimize Silane Concentration: Start with a low concentration of DCMVS (e.g., 1-2% v/v) and gradually increase if necessary.
-
Reduce Immersion Time: Experiment with shorter immersion times to minimize bulk polymerization.
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Thorough Rinsing: After coating, rinse the substrate thoroughly with the anhydrous solvent to remove any physisorbed silane aggregates.
Q2: The hydrophobicity of my DCMVS-coated surface is lower than expected. How can I improve it?
A: Low hydrophobicity suggests incomplete or poor-quality coating. The primary reasons include:
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Inadequate Substrate Cleaning: The presence of organic contaminants on the substrate surface will prevent the uniform attachment of DCMVS.
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Insufficient Surface Hydroxyl Groups: The covalent bonding of DCMVS to the surface relies on the presence of hydroxyl (-OH) groups.
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Degraded Silane: DCMVS is sensitive to moisture and can degrade over time if not stored properly.
Troubleshooting Steps:
-
Implement a Rigorous Cleaning Protocol: Clean your substrate thoroughly. A common procedure for glass or silicon substrates involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying.
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Activate the Surface: To increase the density of hydroxyl groups, you can treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ), or use a plasma cleaner or UV/Ozone treatment.
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Use Fresh Silane: Always use fresh or properly stored DCMVS. Store it in a cool, dry place under an inert atmosphere.
-
Optimize Curing: Ensure the coated substrate is properly cured to promote covalent bond formation.
Q3: I am observing cracks or peeling in my DCMVS coating. What could be the reason?
A: Cracking and peeling are often signs of a thick, brittle coating or poor adhesion.[1]
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High Silane Concentration: As mentioned, a high concentration can lead to a thick, uneven polymer layer that is prone to cracking.
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Rapid Solvent Evaporation: If the solvent evaporates too quickly during the drying/curing step, it can induce stress in the coating.
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Inadequate Curing: Insufficient curing can result in a soft film with poor adhesion.[1]
Troubleshooting Steps:
-
Lower Silane Concentration: Use a more dilute DCMVS solution.
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Control Drying: Allow the solvent to evaporate at a controlled rate. Avoid overly aggressive heating.
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Optimize Curing Time and Temperature: Refer to the data table below for recommended curing parameters. A post-coating bake can improve adhesion and film integrity.
Q4: Can the vinyl group on the DCMVS react or degrade during the coating process?
A: The vinyl group is generally stable under typical silanization conditions. However, it can be susceptible to polymerization if exposed to radical initiators, high temperatures, or UV light.
Recommendations:
-
Avoid Radical Sources: Ensure your solvents and environment are free from radical initiators.
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Moderate Curing Temperatures: While heating is necessary for curing, avoid excessively high temperatures that could affect the vinyl group's integrity, unless a specific polymerization is intended.
-
Protect from UV Light: Store coated substrates in the dark if they are not to be used immediately.
Quantitative Data for this compound Surface Coating
The optimal temperature and time for DCMVS surface coating can vary depending on the substrate, solvent, and desired layer thickness. The following table summarizes typical parameter ranges for solution-based deposition of chlorosilanes, which can be used as a starting point for optimizing your DCMVS coating process.
| Parameter | Value Range | Notes |
| DCMVS Concentration | 1 - 5% (v/v) | Higher concentrations can lead to thicker, but potentially less uniform, coatings. |
| Solvent | Toluene (B28343), Hexane | Anhydrous solvents are crucial to prevent premature hydrolysis. |
| Reaction Temperature | Room Temperature to 110°C | Room temperature depositions are common. Refluxing in toluene (approx. 110°C) can accelerate the reaction.[2] |
| Reaction Time | 30 minutes - 24 hours | Shorter times are often sufficient for monolayer formation. Longer times may lead to thicker films but also risk aggregate formation.[2] |
| Curing Temperature | Room Temperature to 120°C | Curing helps to remove residual solvent and promote covalent bonding.[2] |
| Curing Time | 10 minutes - 24 hours | Higher temperatures require shorter curing times. |
Experimental Protocol: Solution-Phase DCMVS Surface Coating
This protocol provides a general procedure for the surface modification of glass or silicon substrates with Dichloromethylvinylvinylsilane.
Materials:
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This compound (DCMVS)
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Anhydrous Toluene (or other suitable anhydrous solvent)
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Substrates (e.g., glass slides, silicon wafers)
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Acetone (reagent grade)
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Isopropanol (reagent grade)
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Deionized water
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Nitrogen gas for drying
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Glassware for cleaning and reaction
Procedure:
-
Substrate Cleaning and Activation:
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Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
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Dry the substrates with a stream of nitrogen gas.
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To enhance surface hydroxylation, treat the clean, dry substrates with oxygen plasma for 3-5 minutes or immerse them in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
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Rinse the activated substrates extensively with deionized water and dry them with a stream of nitrogen.
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-
Silanization Solution Preparation:
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In a clean, dry glass container under an inert atmosphere (e.g., in a glove box or under a nitrogen blanket), prepare a 2% (v/v) solution of DCMVS in anhydrous toluene. For example, add 2 mL of DCMVS to 98 mL of anhydrous toluene.
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Stir the solution gently for a few minutes. Prepare this solution immediately before use.
-
-
Surface Coating:
-
Immerse the cleaned and activated substrates in the DCMVS solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours. For a potentially faster reaction and denser coating, the reaction can be carried out at a reflux temperature of approximately 110°C for 4-6 hours.[2]
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Ensure the reaction vessel is sealed to prevent the ingress of atmospheric moisture.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted DCMVS and byproducts.
-
Dry the coated substrates with a stream of nitrogen gas.
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Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. Alternatively, curing can be done at room temperature for 24 hours.
-
-
Storage:
-
Store the DCMVS-coated substrates in a desiccator or under an inert atmosphere to protect the surface from moisture and contaminants.
-
Visualizations
Caption: Troubleshooting workflow for common DCMVS coating issues.
Caption: Key steps in the DCMVS surface coating experimental protocol.
References
Navigating the Complexities of Dichloromethylvinylsilane Reactions with Amines: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals working with dichloromethylvinylsilane and amine-containing molecules now have access to a comprehensive technical support center. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges. By providing in-depth experimental protocols, quantitative data summaries, and visual aids, this guide aims to enhance experimental success and accelerate research and development.
Introduction to this compound Reactivity
This compound (DCMVS) is a highly reactive bifunctional molecule, prized for its ability to introduce a vinyl-functionalized silicon moiety into organic molecules. Its reactivity stems from the two chlorine atoms attached to the silicon, which are excellent leaving groups, and the vinyl group, which can participate in various polymerization and addition reactions. The primary reaction with amine-containing molecules involves the nucleophilic substitution of the chlorine atoms by the amine's nitrogen, forming a stable silicon-nitrogen bond and releasing hydrogen chloride (HCl) as a byproduct.
However, the high reactivity of DCMVS can also lead to several undesired side reactions, complicating product purification and reducing yields. This guide provides a structured approach to understanding and mitigating these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common side reactions when reacting this compound with primary or secondary amines?
The primary desired reaction is the formation of a diaminosilane. However, several side reactions can occur, significantly impacting the purity and yield of the final product.
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Hydrolysis: this compound is extremely sensitive to moisture. Any water present in the reactants or solvent will lead to the hydrolysis of the Si-Cl bonds, forming silanols (R-Si-OH). These silanols can then condense to form siloxanes (Si-O-Si linkages), resulting in oligomeric or polymeric byproducts that are often difficult to separate from the desired aminosilane (B1250345).
-
Oligomerization/Polymerization: This can occur through several pathways:
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Reaction with bifunctional amines: If a primary amine or a diamine is used, cross-linking can occur, leading to the formation of insoluble gels or high-molecular-weight polymers. This is especially prevalent if the stoichiometry is not carefully controlled.
-
Vinyl group polymerization: The vinyl group on the DCMVS can undergo radical, anionic, or cationic polymerization, particularly at elevated temperatures or in the presence of initiators. While less common under standard amination conditions, it remains a potential side reaction.
-
-
Incomplete Substitution: The reaction may stop after the substitution of only one chlorine atom, resulting in a monoaminomonochlorosilane intermediate. This is more likely with sterically hindered amines or if insufficient amine is used.
-
Amine Hydrochloride Salt Formation: The reaction produces HCl, which will react with the amine present to form an amine hydrochloride salt. This is not a side reaction of the silane (B1218182) itself, but the formation of this salt can impact the reaction environment and requires a separation step.
Troubleshooting Guide 1: Low Yield of the Desired Diaminosilane Product
Problem: The yield of the target N,N'-disubstituted-methylvinyl-silanediamine is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled amines. |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction endpoint. |
| Stoichiometry Imbalance | Use a stoichiometric excess of the amine (at least 2 equivalents per Si-Cl bond) to drive the reaction to completion and to act as an HCl scavenger. For primary amines, a 4-fold excess is often recommended. |
| Steric Hindrance | For bulky amines, the reaction may be sluggish. Consider using a less hindered amine if the application allows, or employ more forcing reaction conditions (higher temperature, longer reaction time). |
FAQ 2: My reaction mixture turned into an insoluble gel. What happened and how can I prevent it?
The formation of an insoluble gel is a strong indication of extensive cross-linking and polymerization.
Primary Cause: This typically occurs when reacting this compound with a primary amine or a diamine. The initial formation of the diaminosilane can be followed by further reactions between the remaining N-H bonds and other chlorosilane molecules, leading to a polymeric network.
Prevention Strategies:
-
Control Stoichiometry: Precise control over the molar ratio of reactants is critical. A significant excess of the amine can help to ensure that each chlorosilane molecule fully reacts with two separate amine molecules before cross-linking can occur.
-
Slow Addition: Add the this compound dropwise to a solution of the amine at a low temperature (e.g., 0 °C). This helps to maintain a high local concentration of the amine and minimizes the chances of a single amine molecule reacting with multiple silane molecules.
-
Dilution: Performing the reaction in a larger volume of an anhydrous, inert solvent can reduce the concentration of reactive species and slow down the rate of polymerization.
Experimental Protocol: Minimizing Gel Formation with Primary Amines
-
Preparation: Under an inert atmosphere, dissolve the primary amine (4.0 equivalents) in a suitable anhydrous solvent (e.g., hexane (B92381) or toluene) in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.
-
Cooling: Cool the amine solution to 0 °C using an ice bath.
-
Slow Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred amine solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the amine hydrochloride salt. The filtrate can then be concentrated under reduced pressure to yield the crude product, which may require further purification by distillation or chromatography.
FAQ 3: I am observing unexpected peaks in my NMR/GC-MS that I suspect are siloxane byproducts. How can I confirm this and prevent their formation?
Siloxane impurities are a common issue arising from the hydrolysis of chlorosilanes.
Identification:
-
¹H NMR: Siloxanes often exhibit broad signals in the proton NMR spectrum.
-
²⁹Si NMR: This is a powerful technique to identify different silicon environments. Siloxane (Si-O-Si) peaks will appear at a distinct chemical shift compared to the desired aminosilane (Si-N) peaks.
-
FT-IR: Look for a strong, broad absorption band in the region of 1000-1100 cm⁻¹, which is characteristic of the Si-O-Si stretching vibration.
-
GC-MS: Siloxanes often appear as a series of repeating oligomeric units with a characteristic mass difference.
Prevention:
The most effective way to prevent siloxane formation is to rigorously exclude water from the reaction system.
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure amines are dry; they can be dried over potassium hydroxide (B78521) (KOH) pellets followed by distillation.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. Use Schlenk line techniques for optimal results.
Visualizing Reaction Pathways and Workflows
To further aid in understanding the chemical processes, the following diagrams illustrate the desired reaction pathway, common side reactions, and a general experimental workflow.
Improving the uniformity of Dichloromethylvinylsilane self-assembled monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform Dichloromethylvinylsilane (DCMVS) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation of DCMVS SAMs, providing potential causes and solutions in a question-and-answer format.
Q1: Why do I observe a low water contact angle on my DCMVS-coated substrate, indicating a hydrophilic surface?
A low water contact angle suggests incomplete or poor-quality monolayer formation. The vinyl groups of a well-formed DCMVS SAM should create a hydrophobic surface.
Potential Causes:
-
Incomplete SAM formation: The deposition time may be too short for a dense monolayer to form.
-
Polymerization in solution: Premature hydrolysis and polymerization of DCMVS in the deposition solution can lead to the deposition of aggregates rather than a uniform monolayer.
-
Contaminated substrate: An unclean substrate surface will prevent proper SAM formation.
-
Excessive water: While some water is necessary to hydrolyze the Si-Cl groups, too much water in the deposition solvent or on the substrate can lead to uncontrolled polymerization.
Solutions:
-
Optimize deposition time: Increase the immersion time of the substrate in the DCMVS solution.
-
Use anhydrous solvent: Prepare the DCMVS solution in a dry, inert solvent to minimize premature polymerization.
-
Thorough substrate cleaning: Implement a rigorous substrate cleaning protocol to remove organic and inorganic contaminants.
-
Control humidity: Perform the deposition in a controlled environment, such as a glove box with controlled humidity levels.
Q2: My DCMVS monolayer appears hazy or has visible aggregates. What is the cause?
The presence of haziness or aggregates is a clear indication of uncontrolled polymerization of the DCMVS.
Potential Causes:
-
High humidity: Exposure of the DCMVS solution or the substrate to a high-humidity environment.
-
Water in the solvent: Using a solvent that has not been properly dried.
-
Contaminated DCMVS: The DCMVS reagent may have been exposed to moisture and has started to polymerize in the bottle.
Solutions:
-
Work in a dry environment: Use a glove box or a desiccator to control the humidity during the experiment.
-
Use anhydrous solvents: Ensure that the solvent used for the deposition is of high purity and is anhydrous.
-
Fresh DCMVS: Use a fresh bottle of this compound or distill the reagent before use.
Q3: The results of my DCMVS SAM experiments are inconsistent. Why?
Inconsistent results often stem from a lack of control over critical experimental parameters.
Potential Causes:
-
Variable humidity: Fluctuations in the ambient humidity can significantly impact the hydrolysis rate of DCMVS.
-
Inconsistent substrate preparation: Variations in the cleaning procedure can lead to different surface properties.
-
Aging of the DCMVS solution: A prepared DCMVS solution can degrade over time due to slow hydrolysis and polymerization.
Solutions:
-
Control the environment: Maintain a consistent temperature and humidity for all experiments.
-
Standardize protocols: Adhere to a strict and well-documented protocol for substrate cleaning and SAM deposition.
-
Use fresh solutions: Always prepare the DCMVS solution immediately before use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for the DCMVS solution?
The optimal concentration can vary depending on the solvent and substrate. However, a common starting point for organosilane SAMs is a 1 mM solution.
Q2: What is the role of water in the formation of DCMVS SAMs?
Water is essential for the hydrolysis of the dichlorosilyl headgroup of DCMVS, which allows for the formation of silanol (B1196071) groups (Si-OH). These silanol groups then condense with hydroxyl groups on the substrate surface and with each other to form a stable, cross-linked siloxane network (Si-O-Si).
Q3: How can I characterize the quality of my DCMVS monolayer?
Several techniques can be used to assess the quality of the SAM:
-
Contact Angle Goniometry: Measures the water contact angle to determine the hydrophobicity of the surface. A high contact angle is indicative of a well-formed, dense monolayer.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the uniformity and smoothness of the monolayer. It can also be used to identify defects such as pinholes and aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of silicon, carbon, and oxygen from the SAM.
Data Presentation
The following table summarizes the expected impact of key experimental parameters on the quality of the this compound SAM, as indicated by water contact angle and surface roughness.
| Parameter | Condition | Expected Water Contact Angle | Expected Surface Roughness (AFM) |
| Humidity | Low (< 30% RH) | High (> 90°) | Low (< 0.5 nm) |
| High (> 60% RH) | Low (< 70°) | High (> 2 nm) | |
| Deposition Time | Short (e.g., < 30 min) | Moderate (70-85°) | Moderate (0.5-1.5 nm) |
| Long (e.g., > 2 hours) | High (> 90°) | Low (< 0.5 nm) | |
| Substrate Cleaning | Inadequate | Low (< 70°) | High (> 2 nm) |
| Thorough | High (> 90°) | Low (< 0.5 nm) | |
| DCMVS Solution Age | Freshly Prepared | High (> 90°) | Low (< 0.5 nm) |
| Aged (> 24 hours) | Low (< 70°) | High (> 2 nm) |
Experimental Protocols
1. Substrate Preparation (for Silicon Wafers with Native Oxide)
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Cut silicon wafers to the desired size.
-
Sonciate the substrates in acetone (B3395972) for 15 minutes.
-
Sonciate the substrates in isopropanol (B130326) for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a high density of hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrates again with deionized water and dry with nitrogen.
2. This compound SAM Deposition
-
Work in a controlled environment with low humidity (e.g., a nitrogen-filled glove box).
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Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or hexane).
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Immerse the cleaned and dried substrates in the DCMVS solution.
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Allow the deposition to proceed for at least 2 hours.
-
Remove the substrates from the solution and rinse them with the pure solvent to remove any physisorbed molecules.
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Dry the substrates with a stream of dry nitrogen.
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(Optional) Anneal the coated substrates at 120°C for 30 minutes to promote further cross-linking of the monolayer.
Mandatory Visualization
Caption: Experimental workflow for the formation and characterization of DCMVS SAMs.
Caption: Troubleshooting flowchart for common issues with DCMVS SAM uniformity.
Technical Support Center: Dichloromethylvinylsilane Polymerization Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichloromethylvinylsilane (DCMVS). The following sections offer strategies to control its polymerization rate, ensuring experimental reproducibility and safety.
Troubleshooting Guide: Uncontrolled Polymerization of this compound
Uncontrolled or premature polymerization of Dichloromethylvinylvinylsilane is a common issue that can compromise experimental results. This guide provides a systematic approach to identifying and resolving such problems.
| Symptom | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation in Monomer | Premature polymerization during storage. | 1. Verify Storage Conditions: Ensure DCMVS is stored in a cool, dark place, away from heat and UV light sources. The recommended storage temperature is typically 2-8°C. 2. Check for Inhibitor Depletion: If the monomer has been stored for an extended period or exposed to adverse conditions, the inhibitor may be depleted. Consider adding a suitable inhibitor (see FAQs for options). 3. Inert Atmosphere: Ensure the container is sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced polymerization. |
| Rapid, Uncontrolled Polymerization Upon Initiator Addition | - Excessive initiator concentration.- High reaction temperature.- Absence of an appropriate inhibitor or retarder. | 1. Optimize Initiator Concentration: Reduce the concentration of the radical or anionic initiator. 2. Control Temperature: Lower the reaction temperature to decrease the polymerization rate. 3. Introduce a Retarder: For highly exothermic reactions, consider adding a retarder to slow down the polymerization rate. |
| Inconsistent Polymerization Rate Between Batches | - Variations in monomer purity.- Inconsistent inhibitor levels in the starting material.- Fluctuations in reaction conditions. | 1. Purify Monomer: If purity is a concern, distill the DCMVS before use to remove any impurities that may act as catalysts or inhibitors. 2. Standardize Inhibitor Concentration: Add a known amount of a specific inhibitor to the monomer before starting the reaction. 3. Maintain Consistent Conditions: Strictly control reaction parameters such as temperature, solvent, and stirring rate. |
| Polymerization Fails to Initiate | - Presence of excess inhibitor.- Inactive initiator.- Presence of impurities that quench the initiator. | 1. Remove Inhibitor: If an inhibitor is present in the monomer, it may need to be removed or its concentration reduced before adding the initiator. This can often be achieved by passing the monomer through a column of activated alumina. 2. Verify Initiator Activity: Use a fresh or properly stored initiator. 3. Purify Reactants: Ensure all reactants and the solvent are free from impurities, especially water in the case of anionic polymerization. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of this compound polymerization.
Q1: What are the primary methods to control the polymerization rate of this compound?
A1: The polymerization rate of this compound can be controlled through several strategies:
-
Use of Inhibitors and Retarders: Chemical compounds can be added to prevent or slow down the polymerization reaction.
-
Choice of Catalyst/Initiator: The type and concentration of the catalyst or initiator significantly influence the reaction rate.
-
Temperature Control: Lowering the reaction temperature generally decreases the polymerization rate.
-
Solvent Selection: The polarity and viscosity of the solvent can affect the kinetics of the polymerization.
-
Control of Monomer Concentration: The rate of polymerization is often dependent on the concentration of the monomer.
Q2: What are common inhibitors for preventing premature polymerization of this compound?
A2: Phenolic compounds and stable free radicals are commonly used as inhibitors for vinyl monomers like this compound. The choice and concentration of the inhibitor depend on the desired induction period and the subsequent polymerization method.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Considerations |
| Hydroquinone (B1673460) (HQ) | 200 - 1000 | Radical Scavenger | Can cause discoloration. Effective at moderate temperatures. |
| 4-Methoxyphenol (MEHQ) | 50 - 200 | Radical Scavenger | Requires the presence of oxygen to be effective. Commonly used for storage and transport. |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Radical Scavenger | A versatile antioxidant. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 50 - 200 | Stable Radical | Highly effective at trapping radicals. Can be used for controlled radical polymerization. |
Q3: How does temperature affect the polymerization rate of this compound?
A3: The polymerization of this compound is a thermally activated process. An increase in temperature generally leads to a significant increase in the polymerization rate. This is due to the increased rate of initiator decomposition (in radical polymerization) and higher propagation rate constants. It is crucial to maintain a stable and controlled temperature to achieve a predictable polymerization rate.
Q4: Can the polymerization of this compound be controlled through anionic polymerization?
A4: Yes, anionic polymerization can be used for the controlled polymerization of vinylsilanes. The rate of anionic polymerization is influenced by factors such as the choice of initiator (e.g., organolithium compounds), the solvent polarity (polar solvents like THF generally increase the rate), and the presence of any additives.[1] Living anionic polymerization techniques can provide excellent control over molecular weight and polymer architecture.
Experimental Protocols
Protocol 1: Controlled Radical Polymerization of this compound using an Inhibitor
Objective: To perform a controlled radical polymerization of this compound by utilizing an inhibitor to establish an induction period, followed by thermal initiation.
Materials:
-
This compound (DCMVS), freshly distilled
-
Hydroquinone (HQ) inhibitor
-
Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous toluene (B28343) (solvent)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle with temperature controller
-
Syringes and needles
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Inhibited Monomer Solution:
-
In a clean, dry Schlenk flask under an inert atmosphere, add the desired amount of anhydrous toluene.
-
Add a calculated amount of Hydroquinone to achieve the desired concentration (e.g., 500 ppm).
-
Add the freshly distilled this compound to the flask.
-
Stir the solution until the inhibitor is fully dissolved.
-
-
Initiator Addition:
-
In a separate, dry vial, dissolve the required amount of AIBN in a small volume of anhydrous toluene.
-
Using a syringe, transfer the AIBN solution to the Schlenk flask containing the monomer solution.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using the heating mantle.
-
Monitor the reaction for an initial induction period where no significant change in viscosity is observed.
-
After the induction period, the polymerization will commence. Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them (e.g., by measuring viscosity or monomer conversion via GC).
-
-
Termination:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Quench the polymerization by exposing the solution to air or by adding a radical scavenger like hydroquinone in excess.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the polymer with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Controlled Anionic Polymerization of this compound
Objective: To perform a controlled anionic polymerization of this compound to synthesize a polymer with a narrow molecular weight distribution.
Materials:
-
This compound (DCMVS), freshly distilled and dried over CaH₂
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone
-
sec-Butyllithium (s-BuLi) in cyclohexane, as initiator
-
Anhydrous methanol, for termination
-
Schlenk flask and line
-
Magnetic stirrer
-
Low-temperature bath
-
Syringes and needles
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup:
-
Assemble a dry Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using a low-temperature bath.
-
-
Solvent and Monomer Addition:
-
Using a cannula or syringe, transfer the required amount of anhydrous THF into the reaction flask.
-
Add the purified this compound to the cold THF.
-
-
Initiation:
-
Slowly add the calculated amount of s-BuLi solution to the stirred monomer solution via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
A color change may be observed upon initiation, indicating the formation of the propagating anionic species.
-
-
Polymerization:
-
Allow the polymerization to proceed at the controlled temperature. The reaction is typically fast.
-
Monitor the reaction by observing the viscosity of the solution.
-
-
Termination:
-
Once the desired polymerization time has elapsed, quench the reaction by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
-
Polymer Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and wash the polymer with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Visualizations
References
Addressing batch-to-batch variability in Dichloromethylvinylsilane surface modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in surface modification using Dichloromethylvinylsilane (DCMVS). It is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding DCMVS Surface Modification
Q1: What is the fundamental mechanism of this compound (DCMVS) surface modification?
A1: DCMVS modifies surfaces through a two-step process. First, the two highly reactive silicon-chloride (Si-Cl) bonds in the DCMVS molecule undergo hydrolysis in the presence of surface-adsorbed water or trace moisture, forming silanol (B1196071) groups (Si-OH) and releasing hydrochloric acid (HCl) as a byproduct. Subsequently, these silanol groups condense with hydroxyl (-OH) groups present on the substrate (like glass, silica, or metal oxides), forming stable, covalent siloxane (Si-O-Substrate) bonds. The vinyl group remains available for further reactions.[1]
Q2: What are the primary applications of DCMVS in surface modification?
A2: DCMVS is a versatile organosilicon compound used as an intermediate in the synthesis of silicone polymers, adhesives, sealants, and specialty coatings.[2] In surface modification, it acts as a coupling agent to improve adhesion between organic polymers and inorganic substrates.[2] Its vinyl group allows for further crosslinking, which can enhance the mechanical strength, thermal resistance, and chemical stability of materials.
Q3: Why is batch-to-batch variability a common issue with DCMVS surface modification?
A3: The high reactivity of the dichlorosilane (B8785471) group makes the process very sensitive to environmental conditions. Minor variations in humidity, temperature, reactant concentration, and substrate preparation can significantly alter the rates of hydrolysis and condensation, leading to inconsistencies in coating thickness, uniformity, and surface energy.[3] The bifunctional nature of DCMVS also allows for intermolecular condensation, which can lead to the formation of polymer films of varying thicknesses.[4]
Q4: What safety precautions should be taken when working with DCMVS?
A4: this compound is a hazardous substance. It is highly flammable and reacts violently with water, releasing toxic and corrosive hydrochloric acid gas.[5] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator. All glassware must be scrupulously dried to prevent uncontrolled reactions.
Troubleshooting Guide
This guide addresses common problems encountered during DCMVS surface modification that contribute to batch-to-batch variability.
Problem 1: Inconsistent or Patchy Surface Coating
| Potential Cause | Recommended Solution(s) |
| Inadequate Substrate Cleaning | Ensure substrates are meticulously cleaned to remove organic residues and contaminants. A multi-step cleaning process involving sonication in solvents like acetone (B3395972) and isopropanol (B130326), followed by a deionized water rinse, is recommended.[6] |
| Insufficient Surface Hydroxylation | For consistent reaction, the density of surface hydroxyl (-OH) groups should be uniform. An activation step, such as oxygen plasma treatment or immersion in a piranha solution (with extreme caution), can generate a consistent hydroxyl layer.[6] |
| Inconsistent Application Method | For solution-phase deposition, ensure complete and uniform immersion of the substrate. For vapor-phase deposition, ensure even distribution of the DCMVS vapor within the reaction chamber. |
| Premature Hydrolysis of DCMVS | Prepare the DCMVS solution in an anhydrous solvent immediately before use. Avoid prolonged exposure of the solution to ambient air. |
Problem 2: Variation in Coating Thickness Between Batches
| Potential Cause | Recommended Solution(s) |
| Fluctuations in Ambient Humidity | The hydrolysis of chlorosilanes is highly dependent on the presence of water.[3] Conduct the surface modification in a controlled environment, such as a glove box with a defined humidity level, to ensure a consistent rate of hydrolysis. |
| Inconsistent Reaction Time | The thickness of the deposited silane (B1218182) layer can be dependent on the reaction time.[4] Precisely control the duration of the substrate's exposure to the DCMVS solution or vapor. |
| Variable DCMVS Concentration | The concentration of DCMVS in the deposition solution directly impacts the amount of material available to bind to the surface.[7] Use a precisely prepared solution for each batch. |
| Temperature Fluctuations | Temperature can affect the rates of both the surface reaction and potential side reactions in the solution or vapor phase.[8] Perform the reaction at a consistent, controlled temperature. |
Problem 3: Poor Adhesion of Subsequent Layers or Functional Molecules
| Potential Cause | Recommended Solution(s) |
| Incomplete Curing of the DCMVS Layer | After the initial deposition, a curing step is crucial to drive the condensation reaction to completion and form stable siloxane bonds. Curing is typically performed in an oven at a controlled temperature (e.g., 100-120°C). |
| Excess Unreacted DCMVS | After deposition, thoroughly rinse the substrate with an anhydrous solvent (e.g., toluene (B28343) or ethanol) to remove any physisorbed or loosely bound silane molecules that could interfere with subsequent steps.[6] |
| Formation of an Unstable Multilayer | The bifunctionality of DCMVS can lead to the formation of thick, cross-linked polymer layers instead of a uniform monolayer.[4] To favor monolayer formation, use dilute DCMVS solutions and shorter reaction times. |
| Surface Contamination Post-Modification | Handle the modified substrates in a clean environment and store them in a desiccator to prevent atmospheric contamination before the application of the next layer. |
Data Presentation: Key Experimental Parameters for Reproducibility
To minimize batch-to-batch variability, it is crucial to control and monitor key experimental parameters. The following table provides suggested ranges and characterization methods for process optimization.
| Parameter | Suggested Range | Impact on Surface Modification | Recommended Characterization Method(s) |
| Substrate Surface Energy | >38 dynes/cm | A higher surface energy indicates a cleaner, more reactive surface, promoting uniform wetting and reaction. | Contact Angle Goniometry |
| DCMVS Concentration (in anhydrous solvent) | 0.5 - 5% (v/v) | Higher concentrations can lead to thicker, potentially less uniform polymer layers. Lower concentrations favor monolayer formation. | Ellipsometry, Atomic Force Microscopy (AFM) |
| Reaction Time | 30 - 120 minutes | Longer reaction times generally result in thicker coatings. | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS) |
| Reaction Temperature | 20 - 80°C | Higher temperatures can accelerate the reaction but may also promote undesirable side reactions and multilayer formation.[6] | - |
| Curing Temperature | 100 - 120°C | Ensures the formation of stable covalent bonds and removes residual water. | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Curing Time | 30 - 60 minutes | Sufficient time is needed for the condensation reaction to complete. | FTIR Spectroscopy, Contact Angle Goniometry |
Experimental Protocols
Protocol 1: Substrate Preparation
-
Solvent Cleaning: Sonicate substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Drying: Dry the substrates under a stream of dry nitrogen gas or in an oven at 120°C for at least one hour.
-
Surface Activation (Recommended): Treat the clean, dry substrates with oxygen plasma (e.g., 100 W for 1-5 minutes) to generate a high density of surface hydroxyl groups.
-
Storage: Store the prepared substrates in a vacuum desiccator until use.
Protocol 2: DCMVS Surface Modification (Vapor Phase Deposition)
-
Place the clean, activated substrates inside a vacuum desiccator.
-
In a separate small, open vial, add a controlled amount of this compound (e.g., 100-200 µL). Place the vial inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator with a vacuum pump for several minutes, then seal it.
-
Allow the silanization reaction to proceed at a controlled room temperature for a defined period (e.g., 1-2 hours). For enhanced control, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[6]
-
Post-Treatment: In a fume hood, vent the desiccator. Remove the coated substrates and rinse them with an anhydrous solvent like toluene to remove unreacted DCMVS.
-
Curing: Dry the substrates in an oven at 110-120°C for 30-60 minutes.
-
Storage: Store the modified substrates in a clean, dry environment, preferably a desiccator.
Mandatory Visualizations
Caption: Workflow for DCMVS Surface Modification.
Caption: Troubleshooting Logic for Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. datahorizzonresearch.com [datahorizzonresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. amp.generalair.com [amp.generalair.com]
- 6. benchchem.com [benchchem.com]
- 7. Prediction of coating thickness for polyelectrolyte multilayers via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for removing unreacted Dichloromethylvinylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichloromethylvinylsilane. Below you will find detailed information on purification techniques to remove unreacted this compound from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
A1: Common impurities include unreacted starting materials, byproducts from side reactions, and hydrolysis products of this compound, such as siloxanes. Chlorosilanes are susceptible to hydrolysis in the presence of moisture, which can lead to the formation of silanols that can then condense into polysiloxanes, often appearing as oils or gels.[1]
Q2: What are the primary methods for purifying reaction mixtures containing unreacted this compound?
A2: The primary methods for removing unreacted this compound include:
-
Fractional Distillation: This is a highly effective method for separating this compound from less volatile components of a reaction mixture due to its relatively low boiling point (92 °C).[2][3]
-
Aqueous Workup (Hydrolysis/Quenching): This involves carefully adding water or an aqueous solution to the reaction mixture to hydrolyze the reactive Si-Cl bonds of this compound, followed by extraction of the desired product into an organic solvent.[4][5]
-
Adsorption: In some cases, adsorbents like silica (B1680970) gel can be used to remove polar impurities or hydrolysis byproducts.[2][4]
Q3: How can I monitor the purity of this compound after purification?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic peaks of this compound and detect the presence of impurities.[9][10]
Troubleshooting Guides
Fractional Distillation
Problem: The distillation is very slow or not proceeding at a steady rate.
-
Possible Cause: Inadequate heating of the distillation flask or excessive heat loss from the fractionating column.
-
Solution:
-
Ensure the heating mantle is in good contact with the distillation flask and the temperature is set appropriately.
-
Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss, especially when working in a fume hood with high airflow.[11][12]
-
For high-boiling compounds, a vacuum distillation might be necessary to lower the boiling point and prevent decomposition.[13][14][15]
-
Problem: The separation of this compound from impurities is poor.
-
Possible Cause: The fractionating column is not efficient enough for the separation, or the distillation rate is too fast.
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
-
Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate of about 1-2 drops per second is often recommended.[16]
-
Aqueous Workup (Hydrolysis/Quenching)
Problem: An emulsion has formed during the extraction, and the layers are not separating.
-
Possible Cause: The presence of fine solid particles, high concentrations of solutes, or vigorous shaking can lead to the formation of a stable emulsion.[17][18][19]
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[17][19]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[17][18][20]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove suspended solids that may be stabilizing the emulsion.[17][21]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[18]
-
Problem: My desired product seems to be lost after the aqueous workup.
-
Possible Cause: The product may have some solubility in the aqueous layer, or it may have been hydrolyzed along with the this compound.
-
Solution:
-
Back-Extraction: Extract the aqueous layer one or more times with a fresh portion of the organic solvent to recover any dissolved product.[20][22]
-
Control Quenching Conditions: If the product is also sensitive to hydrolysis, perform the quenching at a low temperature (e.g., 0 °C) and use a mild quenching agent like saturated aqueous sodium bicarbonate.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 124-70-9 | [3] |
| Molecular Formula | C3H6Cl2Si | [3] |
| Molecular Weight | 141.07 g/mol | [3] |
| Boiling Point | 92 °C | [2][3] |
| Density | 1.08 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.430 | [2][3] |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Purity Achievable |
| Fractional Distillation | Separation based on differences in boiling points. | High purity can be achieved for volatile compounds. Scalable. | Requires careful control of temperature and pressure. Not suitable for thermally sensitive compounds. | >99% (with efficient column) |
| Aqueous Workup | Chemical conversion of the impurity to a water-soluble form, followed by extraction. | Effective for removing reactive impurities. Can be performed at room temperature. | May lead to emulsion formation. Risk of hydrolyzing the desired product if it is also moisture-sensitive. | Dependent on the efficiency of extraction and the stability of the product. |
| Adsorption | Selective adsorption of impurities onto a solid support. | Can remove polar impurities and hydrolysis byproducts. | Can be less effective for large quantities of impurities. May require subsequent filtration. | Variable, often used as a polishing step. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from non-volatile or higher-boiling point impurities.
Materials:
-
Crude reaction mixture containing this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude reaction mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. The fraction that distills at or near the boiling point of this compound (92 °C at atmospheric pressure) should be collected.[2][3]
-
Fraction Collection: Collect the purified this compound in a pre-weighed receiving flask. It is advisable to collect a small forerun (the first few milliliters of distillate) in a separate flask, as it may contain more volatile impurities.
-
Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distillation flask. Never distill to dryness. [16]
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Aqueous Workup (Hydrolysis/Quenching)
This protocol is designed to remove unreacted this compound by converting it to water-soluble byproducts.
Materials:
-
Crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, dichloromethane)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.
-
Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the separatory funnel. Caution: This reaction can be exothermic and may produce gas (CO2). Vent the separatory funnel frequently by inverting it and opening the stopcock.
-
Extraction: After the gas evolution ceases, stopper the funnel and shake gently, venting periodically. Allow the layers to separate.
-
Layer Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.[5][20] Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.
-
Analysis: Confirm the removal of this compound and the purity of the product by GC-MS or NMR.
Mandatory Visualization
Caption: Purification Workflow for this compound.
Caption: Troubleshooting Emulsion Formation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. US4713230A - Purification of chlorosilanes - Google Patents [patents.google.com]
- 3. 二氯甲基乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Methylvinyldichlorosilane | C3H6Cl2Si | CID 31299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. epa.gov [epa.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. Workup [chem.rochester.edu]
- 22. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Safe Quenching of Dichloromethylvinylsilane Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving dichloromethylvinylsilane. Please consult your institution's safety protocols and the material's Safety Data Sheet (SDS) before commencing any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound reactions?
A1: this compound is a highly reactive and hazardous compound. The primary risks during quenching stem from its vigorous, and potentially explosive, reaction with protic reagents like water.[1] This exothermic reaction rapidly generates large volumes of corrosive and toxic hydrogen chloride (HCl) gas.[2][3] Additionally, this compound is a flammable liquid, and the heat from an uncontrolled quench could ignite flammable solvents.[3][4] Skin and eye contact with the liquid or its vapors can cause severe chemical burns.[2][5]
Q2: I've observed an insoluble oil or a white gel-like precipitate forming during the workup of my reaction. What is it and what should I do?
A2: This is a common issue and is indicative of the formation of siloxane byproducts.[2] this compound, upon contact with water, hydrolyzes to form silanols (R-Si(OH)₂-R'). These silanols are unstable and readily condense with each other to form polysiloxane chains, which can appear as oils, gels, or solid precipitates.[2] To manage this, it is crucial to perform the quench under anhydrous or controlled protic conditions until all the this compound is consumed. If these byproducts have already formed, you may be able to remove them by dissolving the crude product in a dry, non-polar solvent like hexane (B92381) and filtering off the insoluble siloxanes.[2]
Q3: How can I confirm that the quenching process is complete and all the this compound has been consumed?
A3: Several analytical techniques can be employed to verify the completion of the quench:
-
FTIR Spectroscopy: Monitor the disappearance of the characteristic Si-Cl stretching band.
-
NMR Spectroscopy: The proton and carbon NMR spectra of this compound will show characteristic peaks for the vinyl and methyl groups attached to the silicon. The disappearance of these specific signals and the appearance of new signals corresponding to the quenched product (e.g., an alkoxysilane) would indicate the reaction is complete.
-
GC-MS: This is a highly sensitive method to detect any residual this compound in the reaction mixture. The fragmentation pattern of this compound can be used for its unambiguous identification.[5]
Q4: What is the recommended order of reagent addition when quenching a this compound reaction?
A4: To control the highly exothermic reaction, it is critical to add the quenching agent slowly to the cooled reaction mixture. Never add water or other protic solvents directly to the bulk reaction mixture containing unreacted this compound. The recommended procedure is a stepwise quench, starting with a less reactive alcohol before the addition of water.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Rate of quenching agent addition is too fast.2. Inadequate cooling of the reaction vessel.3. Concentration of this compound is too high. | 1. Immediately cease the addition of the quenching agent.2. Ensure the cooling bath is at the target temperature (e.g., 0°C or below) and has sufficient capacity.3. If safe to do so, add a pre-chilled, inert solvent (e.g., toluene, hexane) to dilute the reaction mixture and help dissipate heat. |
| Formation of a Large Amount of White Precipitate/Gel During Quench | 1. Uncontrolled hydrolysis of this compound due to the presence of excess water.2. Condensation of intermediate silanols to form polysiloxanes. | 1. For future experiments, strictly control the addition of the protic quenching agent and maintain a low temperature.2. To salvage the current reaction, attempt to dissolve the desired product in a suitable dry organic solvent and filter off the insoluble siloxane precipitate. A plug of celite may aid in the filtration. |
| Incomplete Quenching (Residual this compound Detected) | 1. Insufficient amount of quenching agent added.2. Quenching reaction time was too short.3. Poor mixing of the biphasic system. | 1. Add additional quenching agent slowly to the cooled reaction mixture.2. Allow the reaction to stir for a longer period at a controlled temperature.3. Ensure vigorous stirring to promote contact between the this compound and the quenching agent. |
| Product is an Intractable Oil Instead of a Crystalline Solid | 1. Presence of siloxane byproduct impurities preventing crystallization. | 1. Attempt to purify the product using column chromatography to separate it from the siloxane impurities.2. Try precipitating the product by adding a non-polar "anti-solvent" in which the product is insoluble but the siloxane impurities are soluble. |
Data Presentation
| Quenching Agent | Relative Reactivity | Typical Quenching Conditions | Primary Byproduct(s) | Advantages | Disadvantages |
| Isopropanol (B130326) | Moderate | 0°C to room temperature | Isopropoxysilane, HCl | Controlled reaction, less vigorous than with methanol (B129727) or water. | Slower reaction time compared to more reactive alcohols. |
| Ethanol | High | 0°C or below | Ethoxysilane, HCl | Faster reaction than isopropanol. | More exothermic than isopropanol. |
| Methanol | Very High | -20°C to 0°C | Methoxysilane, HCl | Very rapid reaction. | Highly exothermic, requires careful temperature control. |
| Water | Extremely High | Below 0°C (with extreme caution) | Silanols, Siloxanes, HCl | Readily available and inexpensive. | Extremely vigorous and exothermic reaction, high risk of runaway and byproduct formation.[1] |
| Amines (e.g., Diethylamine) | High | 0°C to room temperature | Aminosilane, Amine Hydrochloride Salt | Can act as both a quenching agent and an HCl scavenger. | Formation of amine hydrochloride salts can complicate workup. |
Experimental Protocols
Protocol 1: Stepwise Quenching of a this compound Reaction
This protocol outlines a safe and controlled method for quenching a reaction containing residual this compound.
Materials:
-
Reaction mixture containing this compound in an appropriate aprotic solvent (e.g., THF, toluene).
-
Anhydrous isopropanol.
-
Deionized water.
-
Saturated aqueous sodium bicarbonate solution.
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
Procedure:
-
Cool the Reaction Mixture: Ensure the reaction vessel is equipped with a magnetic stirrer and a thermometer. Cool the reaction mixture to 0°C using an ice-water bath.
-
Initial Quench with Isopropanol: Slowly add anhydrous isopropanol dropwise to the stirred reaction mixture. Monitor the internal temperature closely and maintain it at or below 5°C. Continue the addition until gas evolution (HCl) subsides.
-
Secondary Quench with Water: After the initial quench with isopropanol is complete and the exotherm has ceased, slowly add deionized water dropwise. Continue to monitor the temperature and maintain it below 10°C.
-
Neutralization: Once the addition of water is complete, slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the generated HCl. Be cautious as this will produce carbon dioxide gas. Continue addition until the aqueous layer is neutral or slightly basic to pH paper.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as required by distillation or column chromatography.
Mandatory Visualization
Caption: A workflow diagram for the safe quenching of this compound reactions.
Caption: A decision tree for troubleshooting common issues during the quenching of this compound reactions.
References
Validation & Comparative
Validating Dichloromethylvinylsilane Attachment on Silicon Wafers: A Comparative Guide to Surface Functionalization and Characterization
For researchers, scientists, and drug development professionals, the precise functionalization of silicon wafers is a critical step in a myriad of applications, from biosensors to advanced drug delivery systems. Dichloromethylvinylsilane (DCMVS) presents a reactive molecule for creating vinyl-terminated surfaces, essential for subsequent bio-conjugation or polymerization reactions. This guide provides a comprehensive comparison of DCMVS with other vinylsilanes for silicon wafer functionalization and details the use of X-ray Photoelectron Spectroscopy (XPS) for validating its attachment, alongside other characterization techniques.
This guide offers detailed experimental protocols and presents supporting data to objectively compare the performance of DCMVS and XPS with available alternatives.
Comparison of Vinylsilanes for Silicon Wafer Functionalization
The choice of silane (B1218182) is critical for controlling the quality and reactivity of the modified silicon surface. This compound, with its two reactive chlorine atoms, offers a balance between reactivity and the potential for controlled monolayer formation compared to trichloro- or trialkoxy-silanes.
| Silane | Chemical Formula | Reactivity | Monolayer Quality | Hydrophobicity (Water Contact Angle) | Surface Roughness (RMS) |
| This compound (DCMVS) | CH₂=CHSi(CH₃)Cl₂ | High | Good to Excellent | ~70-80° (estimated) | ~0.2 - 0.5 nm (estimated) |
| Vinyltrichlorosilane (VTC) | CH₂=CHSiCl₃ | Very High | Prone to multilayer formation and polymerization | ~75-85° | ~0.3 - 0.8 nm |
| Vinyltriethoxysilane (VTES) | CH₂=CHSi(OCH₂CH₃)₃ | Moderate | Good, slower reaction allows for better control | ~70-80° | ~0.2 - 0.6 nm |
| Vinyltrimethoxysilane (VTMS) | CH₂=CHSi(OCH₃)₃ | Moderate | Good, slower reaction allows for better control | ~65-75° | ~0.2 - 0.5 nm |
Note: The data for this compound is estimated based on the properties of other vinylsilanes and its chemical structure, as direct comparative studies are limited. The actual values can vary depending on the specific reaction conditions.
Validating Surface Modification: A Comparison of Analytical Techniques
XPS is a powerful technique for elemental and chemical state analysis of the surface. However, a comprehensive validation often involves complementary techniques to assess different aspects of the surface modification.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states | Highly surface-sensitive, provides quantitative data on atomic concentrations, chemical state information | Requires high vacuum, may induce sample damage, limited spatial resolution |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer thickness | High spatial resolution, provides 3D imaging, can be performed in air or liquid | Tip convolution can affect accuracy, can be slow for large areas, may damage soft layers |
| Contact Angle Goniometry | Surface wettability, hydrophobicity/hydrophilicity | Simple, fast, and inexpensive, highly sensitive to surface chemistry | Indirect measure of surface composition, sensitive to surface roughness and contamination |
| Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Vibrational modes of chemical bonds, presence of functional groups | Non-destructive, provides information on molecular structure, can be used in situ | Less surface-sensitive than XPS, interpretation can be complex for thin films |
Experimental Protocols
Attachment of this compound (DCMVS) on Silicon Wafers
This protocol describes the formation of a self-assembled monolayer (SAM) of DCMVS on a silicon wafer.
Materials:
-
Silicon wafers (e.g., Si(100))
-
This compound (DCMVS)
-
Anhydrous toluene (B28343)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
Procedure:
-
Wafer Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Sonciate the wafers in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Immerse the cleaned wafers in a freshly prepared Piranha solution for 30 minutes to create a hydrophilic surface with a high density of silanol (B1196071) (-OH) groups.
-
Thoroughly rinse the wafers with copious amounts of DI water.
-
Dry the wafers again under a stream of nitrogen gas and immediately transfer them to the reaction vessel.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of DCMVS in anhydrous toluene in a glovebox or under an inert atmosphere to minimize exposure to moisture.
-
Immerse the hydroxylated silicon wafers in the DCMVS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove the wafers from the solution and rinse them thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Sonciate the wafers briefly (1-2 minutes) in anhydrous toluene to further remove non-covalently bound molecules.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
Cure the wafers in an oven at 120°C for 30 minutes to promote the formation of stable siloxane bonds.
-
Validation of DCMVS Attachment using XPS
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Preparation: Mount the DCMVS-functionalized silicon wafer on a sample holder.
-
Survey Scan: Acquire a survey spectrum (0-1100 eV) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and Cl 2p regions.
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and atomic concentrations of the different chemical states.
-
The presence of a significant C 1s signal and a Si 2p component at a binding energy corresponding to Si-C and Si-O-C bonds confirms the attachment of the silane. The expected binding energies are approximately:
-
Si 2p (substrate): ~99.3 eV (Si-Si) and ~103.3 eV (SiO₂)
-
Si 2p (silane): A component around 101-102 eV corresponding to R-Si-O.
-
C 1s: Peaks corresponding to C-Si (~284.0 eV), C-C/C-H (~284.8 eV), and C=C (~284.5 eV).
-
O 1s: A peak around 532.5 eV corresponding to Si-O-Si.
-
Cl 2p: Should be minimal or absent after proper rinsing, indicating the hydrolysis of the Si-Cl bonds.
-
-
Visualizing the Workflow and Comparisons
Caption: Experimental workflow for validating the attachment of this compound on silicon wafers.
Caption: Logical relationship for comparing DCMVS and XPS with their respective alternatives.
A Comparative Guide to the Surface Energy of Dichloromethylvinylsilane and Trichlorovinylsilane Films
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the surface energy of films derived from Dichloromethylvinylsilane (DCMVS) and Trichlorovinylsilane (TCVS). The surface properties of materials are critical in a vast array of scientific and industrial applications, including biocompatibility, adhesion, and microfluidics. Understanding the surface energy of silane (B1218182) films is paramount for tailoring surface properties to specific needs. This document outlines the theoretical background, detailed experimental protocols for film preparation and characterization, and a structured approach to data presentation and interpretation.
Theoretical Background
Silanization is a common chemical process used to modify the surface properties of materials bearing hydroxyl groups, such as glass and silicon wafers.[1] This process involves the reaction of organosilanes with the surface to form a stable, covalently bonded thin film. The functionality of the organosilane molecule plays a significant role in the structure and properties of the resulting film.
-
This compound (CH₃(CH₂=CH)SiCl₂): As a dichlorosilane, DCMVS is a difunctional silane. Each molecule can form two siloxane (Si-O-Si) bonds with the surface or with adjacent silane molecules. The presence of a methyl group (CH₃) can influence the packing density and hydrophobicity of the resulting film.
-
Trichlorovinylsilane (CH₂=CHSiCl₃): As a trichlorosilane, TCVS is a trifunctional silane. Each molecule can form up to three siloxane bonds, leading to a more extensively cross-linked and potentially more stable and densely packed film compared to a difunctional silane.[2]
The surface energy of a solid is a measure of the excess energy at the surface compared to the bulk.[3] It is a critical parameter that governs wetting and adhesion phenomena.[4] Surface energy is typically determined by measuring the contact angles of several liquids with known surface tensions on the solid surface.[3][5] The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach used to calculate the total surface energy, which is divided into dispersive and polar components.[5][6]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of DCMVS and TCVS films and the subsequent measurement of their surface energies.
Materials and Reagents
-
Silicon wafers or glass microscope slides (as substrates)
-
This compound (DCMVS, ≥98%)
-
Trichlorovinylsilane (TCVS, ≥98%)
-
Anhydrous toluene (B28343) (or other suitable organic solvent)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Diiodomethane (≥99%)
-
Nitrogen gas (high purity)
-
Contact angle goniometer
Substrate Preparation (Piranha Cleaning)
Caution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves, and work in a fume hood.
-
Cut silicon wafers or glass slides to the desired dimensions.
-
Clean the substrates by sonicating them in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally in deionized water for 15 minutes.[7]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Prepare the piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid (H₂O₂:H₂SO₄ = 1:3 v/v).[7]
-
Immerse the cleaned substrates in the piranha solution for 30 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For optimal reactivity, the substrates can be further treated with a UV-ozone cleaner for 15-20 minutes immediately before silanization.[7][8]
Silane Film Deposition (Vapor Phase Deposition)
Vapor phase deposition is often preferred for producing more uniform and ordered monolayers.[9]
-
Place the freshly cleaned and hydroxylated substrates in a desiccator.
-
In a small, open container (e.g., a petri dish), place a few drops of either this compound or Trichlorovinylsilane. Place this container inside the desiccator with the substrates, ensuring there is no direct contact.[10]
-
Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
After the deposition period, vent the desiccator with nitrogen gas.
-
Remove the coated substrates and sonicate them in anhydrous toluene for 5 minutes to remove any physisorbed silane molecules.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Cure the films by baking them in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.
Surface Energy Measurement
-
Place a silanized substrate on the sample stage of the contact angle goniometer.
-
Using a high-precision syringe, carefully dispense a droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.[11]
-
Capture a high-resolution image of the droplet at the liquid-solid-vapor interface.[12]
-
Use the goniometer's software to measure the static contact angle on both sides of the droplet.
-
Repeat the measurement at least five times on different areas of the substrate to ensure reproducibility.
-
Thoroughly clean the surface or use a new substrate and repeat steps 2-5 with a second probe liquid (e.g., diiodomethane).
-
Calculate the average contact angle for each probe liquid on both the DCMVS and TCVS films.
Data Presentation
The collected data should be organized in a clear and concise manner to facilitate comparison.
Contact Angle Measurements
| Film Type | Probe Liquid | Average Contact Angle (°) | Standard Deviation (°) |
| DCMVS | Deionized Water | e.g., 85.2 | e.g., ± 1.5 |
| Diiodomethane | e.g., 45.8 | e.g., ± 1.2 | |
| TCVS | Deionized Water | e.g., 78.5 | e.g., ± 1.8 |
| Diiodomethane | e.g., 42.1 | e.g., ± 1.4 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results should be inserted.
Calculated Surface Energy
The surface energy can be calculated using the OWRK method with the measured contact angles and the known surface tension components of the probe liquids.
| Film Type | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) |
| DCMVS | e.g., 35.1 | e.g., 3.2 | e.g., 38.3 |
| TCVS | e.g., 36.5 | e.g., 5.8 | e.g., 42.3 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results should be inserted.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the comparison of the surface energy of DCMVS and TCVS films.
Interpretation of Results
The differences in the chemical structures of this compound and Trichlorovinylsilane are expected to manifest in the surface energies of the resulting films.
-
Effect of Functionality: TCVS, being trifunctional, is capable of forming a more densely cross-linked network than the difunctional DCMVS. This could lead to a more ordered and rigid film structure. A higher degree of packing and order might result in a different surface energy.
-
Effect of Methyl Group: The methyl group in DCMVS is generally considered to be non-polar and can contribute to the hydrophobicity of the surface, potentially leading to a lower surface energy compared to a film with only vinyl groups, assuming similar film quality.
-
Polar and Dispersive Components: By analyzing the polar and dispersive components of the surface energy, a deeper understanding of the surface chemistry can be gained. For instance, a higher polar component might suggest the presence of more unreacted hydroxyl groups or a particular orientation of the silane molecules on the surface.
Conclusion
This guide provides a standardized methodology for the comparative analysis of the surface energy of films derived from this compound and Trichlorovinylsilane. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can obtain reliable and comparable data to inform their material selection and surface engineering efforts. The insights gained from such a comparison are valuable for a wide range of applications where precise control over surface properties is essential.
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. measurlabs.com [measurlabs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. plasticsdecorating.com [plasticsdecorating.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. bioforcenano.com [bioforcenano.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CleanControlling: Kontaktwinkelmessung [cleancontrolling.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Dichloromethylvinylsilane and Other Vinylsilanes in High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Dichloromethylvinylsilane (DCMVS) against other common vinylsilanes, namely Trichlorovinylsilane (B1218785), Trimethoxyvinylsilane, and Triethoxyvinylsilane, with a focus on their suitability for high-temperature applications. This document synthesizes available data to highlight the key performance differences and provides detailed experimental protocols for evaluating these materials.
Executive Summary
Vinylsilanes are crucial coupling agents and monomers for silicone polymers used in a wide array of high-performance applications where thermal stability and robust adhesion are paramount. This compound, with its unique combination of a vinyl group for polymerization and reactive chloro groups for hydrolysis and bonding, is a key intermediate in the synthesis of silicone polymers known for their excellent thermal stability.[1][2] This guide will delve into a comparative analysis of its performance characteristics against other vinylsilanes.
Physical and Chemical Properties
A fundamental understanding of the physical properties of these vinylsilanes is essential for their application. The following table summarizes key physical data for DCMVS and its counterparts.
| Property | This compound (DCMVS) | Trichlorovinylsilane | Trimethoxyvinylsilane | Triethoxyvinylsilane |
| CAS Number | 124-70-9[3] | 75-94-5 | 2768-02-7 | 78-08-0[4] |
| Molecular Formula | C₃H₆Cl₂Si[3] | C₂H₃Cl₃Si | C₅H₁₂O₃Si | C₈H₁₈O₃Si[4] |
| Molecular Weight | 141.07 g/mol [3] | 161.49 g/mol | 148.23 g/mol | 190.31 g/mol [4] |
| Boiling Point | 92 °C[3] | 90 °C | 123 °C | 160-161 °C[4] |
| Density | 1.08 g/mL at 25 °C[3] | 1.27 g/mL at 25 °C | 0.97 g/mL at 25 °C | 0.903 g/mL at 25 °C[4] |
| Flash Point | 3.4 °C[5] | 10 °C | 25 °C | 34 °C |
| Reactivity with Water | Vigorous | Vigorous[6] | Hydrolyzes | Hydrolyzes |
Performance in High-Temperature Applications
The performance of vinylsilanes in high-temperature environments is primarily dictated by their thermal stability and their ability to form strong, durable bonds with substrates.
Thermal Stability
Polymers derived from this compound are noted for their excellent thermal stability, a property essential for their use in high-performance sealants, adhesives, and coatings in the automotive, aerospace, and electronics industries.[1][7] The presence of the methyl group in DCMVS can contribute to a more flexible and thermally stable siloxane network compared to the more rigid structures that can be formed from trichlorovinylsilane. Alkoxy-derived silanes, such as trimethoxyvinylsilane and triethoxyvinylsilane, form siloxane bonds upon hydrolysis and condensation, and the resulting polymers also exhibit good thermal properties.[8] However, the Si-C bond is generally more thermally stable than the Si-O-C linkage present in the unhydrolyzed alkoxy silanes.
The following table provides an estimated comparison of the thermal stability of polymers derived from these vinylsilanes based on general principles of polymer chemistry and available literature on similar materials.
| Performance Metric | Polymers from this compound | Polymers from Trichlorovinylsilane | Polymers from Trimethoxyvinylsilane | Polymers from Triethoxyvinylsilane |
| Onset of Decomposition (°C) | High | High | Moderate to High | Moderate to High |
| Char Yield at 800°C (Inert Atm.) | High | High | Moderate | Moderate |
| Key Structural Feature | -Si(CH₃)(Vinyl)-O- backbone | -Si(Vinyl)-O- backbone | -Si(Vinyl)-O- backbone | -Si(Vinyl)-O- backbone |
| Inferred Stability | Excellent | Very Good | Good | Good |
Note: The data in this table is inferred and should be confirmed by direct experimental comparison.
Adhesion Strength at Elevated Temperatures
Vinylsilanes are widely used as coupling agents to improve the adhesion between organic polymers and inorganic substrates. Their effectiveness at high temperatures is critical for the durability of composite materials. The strength of the interfacial bond can be affected by the type of hydrolyzable groups on the silane.
Chlorosilanes like DCMVS and trichlorovinylsilane react rapidly with surface hydroxyl groups to form strong, covalent Si-O-Substrate bonds. Alkoxysilanes also form these bonds, though the reaction is typically slower. The presence of the methyl group in DCMVS can influence the flexibility and toughness of the interfacial region, potentially leading to improved adhesion under thermal stress.
The following table provides a qualitative comparison of the expected high-temperature adhesion performance. Quantitative data is highly dependent on the specific substrate, resin, and curing conditions.
| Performance Metric | This compound | Trichlorovinylsilane | Trimethoxyvinylsilane | Triethoxyvinylsilane |
| Bonding Mechanism | Rapid hydrolysis of chloro groups to form Si-O-Substrate bonds. | Rapid hydrolysis of chloro groups to form Si-O-Substrate bonds. | Hydrolysis of methoxy (B1213986) groups to form Si-O-Substrate bonds. | Hydrolysis of ethoxy groups to form Si-O-Substrate bonds. |
| Expected Adhesion at >150°C | Excellent | Very Good | Good | Good |
| Interfacial Flexibility | Moderate | Low | Moderate | Moderate |
Experimental Protocols
To obtain direct comparative data, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine and compare the thermal stability of the vinylsilanes by measuring their decomposition temperature and char yield.
Methodology:
-
Sample Preparation: Prepare thin films of polymers synthesized from each vinylsilane. The synthesis should follow a consistent, well-documented procedure to ensure comparability.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Place a 5-10 mg sample of the cured polymer film into a platinum or alumina (B75360) crucible.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.
-
The analysis should be conducted under a controlled inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins).
-
Calculate the percentage of weight remaining at 800°C (char yield).[9]
-
High-Temperature Adhesion Strength (Lap Shear Test)
Objective: To measure and compare the adhesion strength of the vinylsilanes when used as a coupling agent between a substrate and an adhesive at elevated temperatures.
Methodology:
-
Substrate Preparation: Prepare standardized substrates (e.g., aluminum or steel plates) by cleaning and degreasing.
-
Silane Treatment: Apply a dilute solution of each vinylsilane to the substrate surface and allow it to cure according to manufacturer's recommendations or a standardized laboratory procedure.
-
Adhesive Bonding: Bond two treated substrates together using a high-temperature resistant adhesive (e.g., an epoxy) to create a single lap shear joint. Ensure a consistent bond line thickness.
-
Curing: Cure the adhesive according to its specifications.
-
Testing:
-
Mount the lap shear specimen in a universal testing machine equipped with a temperature-controlled chamber.
-
Heat the specimen to the desired test temperature (e.g., 150°C, 200°C, 250°C) and allow it to equilibrate.
-
Apply a tensile load to the specimen at a constant crosshead speed until failure.
-
Record the maximum load at failure.
-
-
Data Analysis:
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
-
Compare the lap shear strengths of the different vinylsilane treatments at each test temperature.[10]
-
Visualizations
Signaling Pathway for Silane Coupling Agent Adhesion
Caption: Mechanism of adhesion promotion by vinylsilane coupling agents.
Experimental Workflow for Performance Comparison
Caption: Workflow for comparing the high-temperature performance of vinylsilanes.
Conclusion
This compound is a key precursor for high-performance silicone polymers and coupling agents intended for high-temperature applications. Its unique chemical structure suggests excellent thermal stability and adhesion properties. While direct, side-by-side comparative data with other vinylsilanes is limited, the information presented in this guide, along with the detailed experimental protocols, provides a strong foundation for researchers and professionals to evaluate and select the most appropriate vinylsilane for their specific high-temperature application. The provided workflows and diagrams offer a clear path for conducting rigorous comparative studies to generate the specific data required for critical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 二氯甲基乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Triethoxyvinylsilane | 78-08-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. datahorizzonresearch.com [datahorizzonresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. designworldonline.com [designworldonline.com]
A Comparative Guide to the Thermal Stability of Dichloromethylvinylsilane-Based Polymers and Alternatives via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of polymers derived from vinyl-functionalized silanes, with a focus on analogues of dichloromethylvinylsilane-based systems. The thermal decomposition profiles of these polymers are evaluated using thermogravimetric analysis (TGA), a crucial technique for determining material stability at elevated temperatures. This information is vital for selecting appropriate polymeric materials for applications requiring high thermal resistance.
Comparative Thermal Stability Data
The thermal stability of silane-based polymers is significantly influenced by their chemical structure, including the nature of the organic substituents and the presence of cross-linking. The following table summarizes key thermal stability parameters obtained from TGA for a vinyl-functionalized polyborosiloxane (as an analogue for a this compound-based polymer), and other relevant polysiloxanes for comparison.
| Polymer System | Key Structural Features | Onset Decomposition Temp. (T₅%) (°C) | Temp. of Max. Decomposition Rate (Tₘₐₓ) (°C) | Char Yield at 800°C (%) | Reference |
| Vinyl-Functionalized Polyborosiloxane | Si-O-B backbone with vinyl groups | ~340 | Not explicitly stated, but significant loss after onset | ~82.4 | [1] |
| Polydimethylsiloxane (PDMS) | Hydroxyl-terminated | ~350-400 | ~430 | ~0-20 (in N₂) | [2] |
| PDMS Nanocomposite (Cloisite 20A) | PDMS with organically modified clay | Increased onset and Tₘₐₓ compared to pure PDMS | Increased compared to pure PDMS | Higher than pure PDMS | [2] |
| Styrene (B11656)/Divinylbenzene (B73037) Copolymer | Cross-linked aromatic structure | ~330-390 (increases with DVB content) | ~448 (for 40% DVB) | Increases with DVB content | [3][4] |
Experimental Protocols
A standardized experimental protocol for thermogravimetric analysis is crucial for obtaining comparable and reproducible data. The following is a typical methodology for the TGA of silane-based polymers.
Objective: To determine the thermal stability and decomposition profile of the polymer.
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[5]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (often reported as T₅% or T₁₀%, the temperature at which 5% or 10% weight loss occurs), the temperature of maximum decomposition rate (the peak of the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at the final temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of a typical TGA experiment for analyzing the thermal stability of polymers.
Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.
The vinyl group in this compound allows for cross-linking, which generally enhances the thermal stability of the resulting polymer network.[4][6] The presence of a Si-O backbone in polysiloxanes contributes to their inherently higher thermal stability compared to many organic polymers.[7] The introduction of fillers or copolymerization with other monomers can further modify the thermal properties of the final material.[2][8] For instance, the incorporation of divinylbenzene as a cross-linking agent in styrene copolymers has been shown to significantly increase the thermal stability and char yield.[3][4] This suggests that copolymers of this compound with monomers like divinylbenzene could exhibit enhanced thermal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
Quantifying Reactive Sites on Dichloromethylvinylsilane-Treated Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control and quantification of surface modifications are paramount for applications ranging from biocompatible coatings to microarray technology. Dichloromethylvinylsilane (DCMVS) is a common reagent for introducing reactive vinyl groups onto surfaces. This guide provides a comprehensive comparison of methods to quantify these reactive sites, contrasts DCMVS with alternative vinyl-functionalized silanes, and presents detailed experimental protocols.
The ability to create surfaces with a defined density of reactive groups is critical for the controlled immobilization of biomolecules, polymers, and nanoparticles. This compound is a bifunctional organosilane that readily reacts with hydroxyl-terminated surfaces, such as glass and silica, to form a stable siloxane bond, presenting a reactive vinyl group for subsequent chemical transformations. The density of these vinyl groups dictates the subsequent reaction efficiency and the ultimate performance of the functionalized surface.
Comparative Analysis of Quantification Techniques
A variety of surface-sensitive techniques can be employed to quantify the density of reactive vinyl groups on DCMVS-treated surfaces. The choice of method often depends on the required sensitivity, the nature of the substrate, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Reported Vinyl Group Density (groups/nm²) |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the top 1-10 nm of a surface. Quantification is based on the intensity of the carbon (C 1s) and silicon (Si 2p) signals. | High surface sensitivity; Provides information on chemical bonding; Widely available. | Indirect quantification of vinyl groups; Requires high vacuum; Potential for sample damage from X-rays. | 2 - 5 |
| Chemical Derivatization with XPS (CD-XPS) | Vinyl groups are reacted with a labeling agent containing a unique element (e.g., fluorine). The concentration of the label, determined by XPS, correlates to the vinyl group density. | High specificity for reactive groups; Improved accuracy over direct XPS. | Requires a specific and complete derivatization reaction; Can be a multi-step process. | 1 - 4 |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by specific molecular vibrations. The intensity of the vinyl C=C stretching peak can be used for quantification. | Non-destructive; Can be performed in situ; Provides structural information. | Lower surface sensitivity compared to XPS; Quantification can be challenging due to overlapping peaks and baseline correction. | Qualitative to semi-quantitative |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to quantify vinyl protons in dissolved silane (B1218182) layers or on nanoparticle surfaces. | Highly quantitative for bulk samples or dispersed nanoparticles. | Not suitable for flat surfaces; Requires sample dissolution or suspension. | Not directly applicable for surface density on flat substrates |
| Contact Angle Goniometry | Measures the contact angle of a liquid on the surface, which relates to surface energy and functionalization. | Simple and rapid; Provides information on surface hydrophobicity. | Indirect and qualitative measure of functionalization; Highly sensitive to surface contamination and roughness. | Indirect correlation |
Performance Comparison: this compound vs. Alternatives
While DCMVS is a popular choice, other vinyl-functionalized silanes offer different levels of reactivity and may be more suitable for specific applications.
| Silane | Chemical Formula | Key Characteristics | Advantages | Disadvantages |
| This compound (DCMVS) | C₃H₆Cl₂Si | Dichloro leaving groups lead to rapid hydrolysis and potentially higher cross-linking. | High reactivity; Forms a relatively stable siloxane network. | The release of HCl upon hydrolysis can be corrosive to some substrates; Can form multilayers if not controlled. |
| Vinyltrimethoxysilane (VTMS) | C₅H₁₂O₃Si | Methoxy leaving groups have moderate reactivity. | Slower, more controlled hydrolysis compared to chlorosilanes; Less corrosive byproducts (methanol). | Lower reactivity than chlorosilanes may lead to lower surface coverage under similar conditions. |
| Vinyltriethoxysilane (VTES) | C₈H₁₈O₃Si | Ethoxy leaving groups have the slowest hydrolysis rate among the three. | Offers the most controlled silanization process, minimizing uncontrolled polymerization in solution; Byproducts are less toxic than methanol. | The slowest reaction rate may require longer reaction times or catalysts to achieve desired surface density. |
Experimental Protocols
Protocol 1: Surface Modification with this compound
This protocol describes a general procedure for the surface modification of a silica-based substrate (e.g., glass slide, silicon wafer) with DCMVS.
Materials:
-
This compound (DCMVS)
-
Anhydrous toluene (B28343)
-
Substrate (e.g., glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning: Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.
-
Heat the substrates in an oven at 110°C for 30 minutes to remove any residual water.
-
Silanization: Prepare a 2% (v/v) solution of DCMVS in anhydrous toluene in a sealed container under a dry nitrogen atmosphere.
-
Immerse the cleaned and dried substrates in the DCMVS solution for 2 hours at room temperature.
-
Washing: Remove the substrates from the silanization solution and wash them sequentially with anhydrous toluene, ethanol, and deionized water to remove any unreacted silane.
-
Dry the substrates under a nitrogen stream.
-
Curing: Cure the coated substrates in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
Protocol 2: Quantification of Vinyl Groups using Chemical Derivatization and XPS
This protocol outlines the quantification of surface vinyl groups by derivatization with trifluoroacetic anhydride (B1165640) (TFAA), followed by XPS analysis.
Materials:
-
DCMVS-modified substrate
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
X-ray Photoelectron Spectrometer
Procedure:
-
Derivatization Reaction: Place the DCMVS-modified substrate in a sealed reaction vessel.
-
Introduce a solution of TFAA in an anhydrous solvent into the vessel. The reaction is typically carried out in the vapor phase by placing a small amount of liquid TFAA in the vessel and allowing it to evaporate, or by bubbling a carrier gas through the TFAA and over the sample.
-
Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 60°C). The reaction involves the addition of the trifluoroacetyl group across the vinyl double bond.
-
Washing: After the reaction, remove the substrate and wash it thoroughly with the anhydrous solvent to remove any unreacted TFAA.
-
Dry the substrate under a nitrogen stream.
-
XPS Analysis:
-
Introduce the derivatized substrate into the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. The presence of a fluorine (F 1s) peak indicates successful derivatization.
-
Acquire high-resolution spectra of the C 1s, Si 2p, O 1s, and F 1s regions.
-
Quantification: The surface concentration of vinyl groups can be calculated from the atomic concentrations of fluorine and silicon obtained from the XPS data. The ratio of the F 1s peak area to the Si 2p peak area, corrected by their respective relative sensitivity factors (RSFs), provides a quantitative measure of the vinyl group density.
-
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for surface modification and quantification.
The Unseen Architect of Strength: A Comparative Guide to Composite Adhesion with Dichloromethylvinylsilane and Other Coupling Agents
For researchers, scientists, and drug development professionals, the integrity of composite materials is paramount. At the heart of this integrity lies the crucial role of coupling agents, molecular bridges that ensure powerful adhesion between organic and inorganic components. This guide provides a comparative analysis of the adhesion strength imparted by various coupling agents, with a special focus on Dichloromethylvinylsilane, alongside other common silanes, titanates, and zirconates.
Comparative Adhesion Strength of Coupling Agents
To offer a clear comparison, the following table summarizes experimental data on the adhesion strength of various coupling agents in a glass fiber/epoxy composite system. This data, derived from a comparative study, provides a valuable benchmark for understanding the relative performance of different classes of coupling agents.[2]
| Coupling Agent Type | Specific Agent | Original Tensile Strength (MPa) | Aged Tensile Strength (MPa) | Retention of Strength (%) |
| Control | No Coupling Agent | 100 | 30 | 30% |
| Silane (B1218182) | Amino Silane | 350 | 227.5 | 65% |
| Zirconate | Amino Zirconate | 350 | 325.5 | 93% |
Note: The data presented is based on a specific study on glass fiber-reinforced epoxy composites and may vary depending on the composite system, substrate, and experimental conditions.[2]
The Chemistry of Adhesion: How Coupling Agents Work
The effectiveness of a coupling agent is rooted in its bifunctional nature.[3][4] One part of the molecule is designed to react with the inorganic filler or reinforcement (e.g., glass fibers, silica), while the other part forms a strong bond with the organic polymer matrix (e.g., epoxy, polyester).
Silane Coupling Agents
Silane coupling agents, the most widely used class, typically have a trimethoxysilyl or triethoxysilyl group that hydrolyzes to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the surface of the inorganic material, forming a durable covalent bond. The organofunctional group of the silane (e.g., amino, epoxy, vinyl) then reacts with the polymer matrix during curing.[4]
Figure 1. Simplified mechanism of silane coupling agent adhesion.
Titanate and Zirconate Coupling Agents
Titanate and zirconate coupling agents offer an alternative chemical approach. Instead of relying on hydroxyl groups, they react with free protons on the surface of inorganic fillers. This allows them to be effective with a broader range of fillers, including carbonates and carbon black, where silanes may show limited reactivity.[2][5] Titanates and zirconates form a monomolecular layer on the filler surface, which can lead to improved filler dispersion and reduced viscosity of the composite mixture.[2][3] Furthermore, they can act as catalysts in the polymer matrix, potentially enhancing the cure reaction and improving the overall toughness of the composite.[2]
Experimental Protocols: A Foundation for Reliable Data
The generation of reliable and comparable adhesion strength data hinges on standardized experimental procedures. The following outlines a typical workflow for evaluating the performance of coupling agents.
Figure 2. General experimental workflow for evaluating coupling agents.
Key Experimental Methodologies:
Surface Preparation of Reinforcement/Filler:
-
Cleaning: The inorganic material (e.g., glass fibers, silica (B1680970) particles) is thoroughly cleaned to remove any surface contaminants. This may involve washing with solvents like acetone (B3395972) or ethanol, followed by drying in an oven.
-
Activation: For some substrates, a surface activation step, such as treatment with an acid or plasma, may be performed to increase the number of surface hydroxyl groups, which is particularly important for silane coupling agents.
Application of Coupling Agent:
-
Solution Preparation: The coupling agent is typically dissolved in a suitable solvent system, often a mixture of alcohol and water, to facilitate hydrolysis of the alkoxy groups. The concentration of the coupling agent is a critical parameter that needs to be optimized.
-
Coating: The cleaned and dried inorganic material is treated with the coupling agent solution. This can be done by dipping, spraying, or mixing the filler directly into the solution.
-
Drying and Curing: After application, the solvent is evaporated, and the treated material is often heated to promote the condensation reaction between the coupling agent and the substrate surface, as well as to remove any byproducts.
Composite Fabrication:
-
The surface-treated filler/reinforcement is then incorporated into the polymer matrix.
-
The mixture is processed using standard composite manufacturing techniques such as compression molding, injection molding, or hand lay-up, followed by a curing cycle appropriate for the specific polymer system.
Mechanical Testing:
-
Lap Shear Strength Test (ASTM D1002): This is a common method to determine the shear strength of an adhesive bond between two substrates.
-
Tensile Strength Test (ASTM D638): This test measures the force required to pull a composite specimen to its breaking point.
-
Interfacial Shear Strength (IFSS): Specialized tests like the single-fiber pull-out test or the microbond (B1202020) test are used to directly measure the adhesion at the fiber-matrix interface.
The Path Forward: Uncovering the Potential of this compound
The data clearly indicates that the choice of coupling agent has a profound impact on the adhesion strength and, consequently, the overall performance and durability of composite materials. While quantitative data for this compound remains elusive in direct comparative studies, its established role in enhancing mechanical properties suggests a significant contribution to interfacial adhesion.[1]
Future research focusing on the direct comparison of this compound with other classes of coupling agents under standardized testing protocols is crucial. Such studies would provide invaluable data for material scientists and engineers, enabling the selection of the optimal coupling agent for specific applications and paving the way for the development of next-generation, high-performance composite materials. The unique reactivity of its vinyl group suggests potential for strong covalent bonding with a variety of polymer matrices, a characteristic that warrants in-depth investigation.[1]
References
Morphological Characterization of Dichloromethylvinylsilane-Derived Polymers: A Comparative Guide Using SEM
For researchers, scientists, and drug development professionals, understanding the morphology of polymer systems is critical for predicting their performance in various applications, including drug delivery. Dichloromethylvinylsilane (DCMVS) is a versatile precursor for the synthesis of a variety of silicone polymers. This guide provides a comparative analysis of the morphology of DCMVS-derived polymers characterized by Scanning Electron Microscopy (SEM), alongside other relevant silane-based polymers. Detailed experimental protocols and quantitative data are presented to facilitate informed material selection and development.
Introduction to this compound and its Polymers
This compound (H₂C=CHSi(CH₃)Cl₂) is an organosilicon compound that serves as a key building block in the synthesis of silicone polymers.[1] Its reactivity, stemming from the presence of both vinyl and chloro functional groups, allows for the formation of a diverse range of polymeric structures, including linear, branched, and crosslinked networks.[1] The resulting poly(methylvinyl)siloxanes and related copolymers find applications in adhesives, sealants, coatings, and importantly, in the pharmaceutical and biomedical fields for applications such as drug delivery systems.[2][3] The morphology of these polymers at the micro- and nanoscale, which can be effectively visualized using Scanning Electron Microscopy (SEM), plays a crucial role in determining their physical and chemical properties, such as porosity, surface area, and degradation kinetics—all of which are vital for controlled drug release.
Comparative Morphological Analysis using SEM
While specific SEM micrographs of polymers derived directly and exclusively from this compound are not abundantly available in publicly accessible literature, we can infer their likely morphologies and compare them to other well-characterized silane-based polymers. The morphology of DCMVS-derived polymers is expected to be highly dependent on the polymerization method and the degree of crosslinking.
Expected Morphology of this compound-Derived Polymers:
The hydrolysis and condensation of DCMVS would lead to the formation of poly(methylvinyl)siloxane. The presence of the vinyl group offers a site for further crosslinking, which can be initiated by peroxides or through hydrosilylation reactions.[4]
-
Linear or lightly branched polymers: In the absence of significant crosslinking, polymers derived from DCMVS are expected to exhibit a smooth, non-porous surface morphology when viewed under SEM.
-
Crosslinked polymers: Upon crosslinking, the polymer network becomes more rigid. SEM analysis of crosslinked poly(vinylsiloxane) would likely reveal a more textured surface. Depending on the crosslinking density and the presence of any porogens during synthesis, a porous structure may be observed.[5] The pore size and distribution would be critical parameters for applications like drug loading and release.
Comparison with Other Silane-Based Polymers:
To provide a comprehensive comparison, we will examine the SEM-characterized morphologies of other relevant silane-based polymers.
| Polymer Type | Precursor(s) | Polymerization/Crosslinking Method | Typical SEM Morphology | Potential Applications in Drug Development |
| Poly(methylvinyl)siloxane (from DCMVS) | This compound | Hydrolysis, Condensation, Peroxide/Hydrosilylation Crosslinking | Smooth to textured, potentially porous with crosslinking | Drug matrices, coatings for controlled release |
| Polydimethylsiloxane (PDMS) | Dimethyldichlorosilane | Hydrolysis, Condensation | Generally smooth and non-porous | Elastomeric matrices, microfluidic devices |
| Polymethylhydrosiloxane (PMHS) | Dichloromethylsilane | Hydrolysis, Condensation | Smooth surface | Reducing agent, crosslinker for other silicones |
| Silicone Elastomers (Vinyl-functional) | Vinyl-functional siloxanes and hydride-functional siloxanes | Hydrosilylation | Smooth to slightly rough surface | Flexible drug delivery systems, implants |
| Silicone Elastomers (Non-vinyl functional) | e.g., Room Temperature Vulcanizing (RTV) silicones | Condensation cure | Can exhibit varied surface textures depending on fillers | Encapsulants, soft matrices |
Table 1: Comparative Morphology of Silane-Based Polymers
Experimental Protocols
Synthesis of Poly(methylvinyl)siloxane from this compound
A general procedure for the synthesis of poly(methylvinyl)siloxane via hydrolysis and condensation of this compound is as follows:
-
Hydrolysis: this compound is slowly added to a stirred mixture of water and a suitable organic solvent (e.g., toluene (B28343) or diethyl ether) to control the reaction rate and dissipate heat. The reaction is typically carried out at a low temperature (0-10 °C). The hydrolysis of the chloro groups leads to the formation of silanol (B1196071) intermediates (CH₃(CH₂=CH)Si(OH)₂).[2]
-
Condensation: The reaction mixture is then heated to promote the condensation of the silanol groups, forming siloxane bonds (-Si-O-Si-) and releasing water. A catalyst, such as a weak acid or base, can be used to accelerate the condensation process.
-
Purification: The resulting polymer is washed with water to remove any remaining acid or catalyst and then dried. The solvent is removed under reduced pressure.
-
Crosslinking (Optional): For crosslinked polymers, a peroxide initiator (e.g., dicumyl peroxide) can be added to the purified polymer, followed by heating to induce radical crosslinking through the vinyl groups. Alternatively, a hydrosilylation reaction can be performed by reacting the vinyl groups with a hydride-functional siloxane in the presence of a platinum catalyst.[4]
SEM Sample Preparation and Analysis
Proper sample preparation is crucial for obtaining high-quality SEM images of polymeric materials.
-
Sample Mounting: A small piece of the polymer is mounted onto an aluminum SEM stub using double-sided carbon tape or a conductive silver paste.
-
Drying: For polymers that may contain residual moisture or solvent, it is essential to dry them thoroughly, for example, in a vacuum oven at a temperature below the polymer's glass transition temperature.
-
Sputter Coating: As most silicone polymers are non-conductive, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be deposited onto the sample surface using a sputter coater. This coating prevents charging effects from the electron beam.
-
SEM Imaging: The coated sample is then loaded into the SEM chamber. Imaging is typically performed using a secondary electron detector to visualize the surface topography. Key imaging parameters to be recorded include the accelerating voltage, working distance, and magnification.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between polymer structure and morphology, the following diagrams are provided.
Caption: Experimental workflow for synthesis and SEM characterization.
Caption: Logical relationships for morphological comparison.
Conclusion
The morphology of this compound-derived polymers, as characterized by SEM, is a critical factor influencing their suitability for various applications, particularly in drug development. While direct SEM data for these specific polymers is emerging, a comparative analysis with other well-known silane-based polymers provides valuable insights into their potential microstructures. The degree of crosslinking is a key determinant of surface topography and porosity. By following standardized synthesis and SEM analysis protocols, researchers can effectively characterize and tailor the morphology of DCMVS-derived polymers to meet the specific demands of their intended applications, paving the way for the development of novel and efficient drug delivery systems.
References
- 1. This compound 97 124-70-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 5. Physically crosslinked poly(vinyl alcohol)-hydroxyethyl starch blend hydrogel membranes: Synthesis and characterization for biomedical applications - Arabian Journal of Chemistry [arabjchem.org]
Cross-Reactivity of Dichloromethylvinylsilane: A Comparative Guide for Researchers
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of dichloromethylvinylsilane (DCMVS) with a range of nucleophiles has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. This guide provides a comparative overview of the reactivity, experimental protocols, and mechanistic pathways of DCMVS with common nucleophilic agents, including water, alcohols, amines, and thiols.
This compound is a versatile bifunctional molecule widely utilized as a crosslinking agent, a precursor for silicone polymers, and a surface modification agent. Its reactivity is characterized by the presence of two labile chlorine atoms attached to a silicon atom and a vinyl group capable of undergoing addition reactions. The silicon center is highly electrophilic, making it susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.
Comparative Analysis of Nucleophilic Reactivity
The reactivity of this compound with various nucleophiles is summarized below. The reactions typically proceed via a nucleophilic substitution mechanism at the silicon atom, with the liberation of hydrogen chloride. In the case of thiols, a competitive thiol-ene addition to the vinyl group can also occur.
| Nucleophile Class | General Reactivity | Typical Products | Key Reaction Characteristics |
| Water (Hydrolysis) | High | Silanols, Siloxanes, Polysiloxanes | Rapid reaction, often vigorous. Leads to the formation of Si-O-Si bonds through condensation of intermediate silanols. The final product can range from cyclic or linear oligomers to high molecular weight polymers depending on reaction conditions. |
| Alcohols/Alkoxides | Moderate to High | Alkoxysilanes, Dialkoxysilanes | Reaction with alcohols is typically slower than hydrolysis and often requires a base to neutralize the HCl byproduct. Alkoxides react more readily. The resulting alkoxysilanes are useful intermediates for further functionalization. |
| Primary & Secondary Amines | High | Aminosilanes, Silazanes | Reactions are generally fast. With primary amines, further reaction can lead to the formation of cyclic or linear silazanes. A base is typically used to scavenge the generated HCl. |
| Thiols/Thiolates | Moderate | Thiosilanes, Thiol-ene adducts | Two competing pathways are possible: nucleophilic substitution at the silicon center to form thiosilanes, and radical-initiated or photo-initiated thiol-ene addition across the vinyl group. The dominant pathway depends on the reaction conditions. |
Experimental Protocols
Detailed methodologies for the reaction of this compound with representative nucleophiles are provided below.
Hydrolysis of this compound
Objective: To synthesize polysiloxanes through the hydrolysis and condensation of this compound.
Procedure:
-
To a stirred solution of water and a suitable organic solvent (e.g., acetone (B3395972) or diethyl ether), this compound is added dropwise at a controlled temperature (typically 0-25 °C) to manage the exothermic reaction.
-
The reaction mixture is stirred for a specified period to allow for complete hydrolysis and condensation.
-
The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining HCl, and then with brine.
-
The organic phase is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the polysiloxane product.
Alcoholysis: Synthesis of Diethoxy(methyl)vinylsilane (B1346783)
Objective: To prepare a dialkoxysilane by reacting this compound with an alcohol in the presence of a base.
Procedure:
-
A solution of this compound in an anhydrous, inert solvent (e.g., diethyl ether or toluene) is prepared in a flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of anhydrous ethanol (B145695) (2 equivalents) and a tertiary amine base (e.g., triethylamine (B128534) or pyridine, 2 equivalents) in the same solvent is added dropwise to the silane (B1218182) solution with stirring, typically at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated amine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting diethoxy(methyl)vinylsilane is purified by fractional distillation.
Aminolysis: Synthesis of N,N'-Dibutyl-1-methyl-1-vinylsilanediamine
Objective: To synthesize a diaminosilane from this compound and a primary amine.
Procedure:
-
In a three-necked flask under an inert atmosphere, a solution of this compound in a dry, non-polar solvent (e.g., hexane (B92381) or toluene) is cooled to 0 °C.
-
A solution containing butylamine (B146782) (4 equivalents, acting as both nucleophile and HCl scavenger) in the same solvent is added dropwise with vigorous stirring.
-
After the addition, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The butylamine hydrochloride precipitate is filtered off.
-
The solvent is removed from the filtrate by distillation, and the product, N,N'-dibutyl-1-methyl-1-vinylsilanediamine, is purified by vacuum distillation.
Reaction with Thiols: Synthesis of Methylvinyl-bis(phenylthio)silane
Objective: To prepare a dithiosilane via nucleophilic substitution of this compound with a thiol.
Procedure:
-
This compound is dissolved in an aprotic solvent like toluene (B28343) in a reaction vessel under an inert atmosphere.
-
Thiophenol (2 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) are added to the solution.
-
The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The triethylamine hydrochloride salt is removed by filtration.
-
The solvent is evaporated, and the crude product is purified, for example, by vacuum distillation, to yield methylvinyl-bis(phenylthio)silane.
Reaction Mechanisms and Visualizations
The fundamental reaction pathways of this compound with different nucleophiles are depicted below using Graphviz (DOT language).
Caption: Hydrolysis of this compound.
Caption: Alcoholysis of this compound.
Caption: Aminolysis of this compound.
Caption: Competing pathways for thiol reactions.
This guide serves as a foundational resource for understanding and utilizing the reactivity of this compound in various synthetic applications. The provided data and protocols are intended to facilitate further research and development in the fields of polymer chemistry, materials science, and organic synthesis.
A Comparative Guide to the Long-Term Hydrolytic Stability of Dichloromethylvinylsilane-Modified Surfaces
For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in the reliability and reproducibility of experimental results. Dichloromethylvinylsilane (DCMVS) is a common reagent used to create hydrophobic surfaces for a variety of applications, including microarrays, cell culture, and as a protective coating. However, the long-term stability of these surfaces in aqueous environments is a significant concern. This guide provides an objective comparison of the hydrolytic stability of DCMVS-modified surfaces with two other common silanizing agents: Octadecyltrichlorosilane (OTS) and Hexamethyldisilazane (HMDS), supported by available experimental data.
Executive Summary
This compound, a chlorosilane, is highly reactive and readily forms a hydrophobic layer on hydroxylated surfaces. This high reactivity, however, contributes to a lower long-term hydrolytic stability compared to some other silanizing agents. The Si-Cl bonds of chlorosilanes react rapidly with water, which can lead to a less organized and potentially less stable monolayer. In contrast, alkylsilanes like Octadecyltrichlorosilane (OTS) can form more densely packed and organized self-assembled monolayers (SAMs), which generally exhibit greater resistance to hydrolysis. Hexamethyldisilazane (HMDS) offers a different modification chemistry that results in a trimethylsilyl (B98337) surface, which also provides hydrophobicity, though its long-term stability in aqueous environments can be limited.
Performance Comparison of Silanizing Agents
The primary indicator of a hydrophobic surface's stability in an aqueous environment is the change in its water contact angle over time. A significant decrease in the water contact angle indicates the degradation of the hydrophobic layer. The following table summarizes the performance of DCMVS in comparison to OTS and HMDS based on available data.
| Silanizing Agent | Chemical Formula | Substrate | Initial Water Contact Angle (°) | Long-Term Stability Performance |
| This compound (DCMVS) | C₃H₆Cl₂Si | Glass/Silicon | Not specified in retrieved results | Generally lower hydrolytic stability due to high reactivity of chlorosilanes. |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Glass | 107 - 112[1] | Thermally stable up to 573K.[2][3] Forms well-ordered and stable monolayers.[4] |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Glass | 70 - 100[1] | Can be used for hydrophobization, but the resulting layer's stability can be influenced by application conditions.[5] |
Note: Specific long-term hydrolytic stability data for this compound, in the form of water contact angle changes over extended periods in water, was not available in the search results. The assessment of its stability is based on the general properties of chlorosilanes.
Reaction Mechanisms and Stability
The long-term hydrolytic stability of a silane-modified surface is intrinsically linked to its reaction mechanism with the substrate and the subsequent structure of the formed layer.
This compound (DCMVS)
DCMVS is a chlorosilane, a class of compounds known for their high reactivity towards water. This reactivity can be a double-edged sword. While it allows for rapid surface modification, the reaction can be difficult to control, potentially leading to the formation of a less organized and more disordered polymer layer on the surface rather than a well-ordered monolayer. This disordered structure can be more susceptible to hydrolysis over time, as water molecules can more easily penetrate the layer and attack the siloxane (Si-O-Si) bonds that link the silane (B1218182) to the surface and to other silane molecules.
Octadecyltrichlorosilane (OTS)
OTS is an alkyltrichlorosilane that is well-known for its ability to form highly ordered, self-assembled monolayers (SAMs) on various substrates. The long alkyl chain (C18) promotes strong van der Waals interactions between adjacent molecules, driving the formation of a densely packed and crystalline-like layer. This high degree of organization creates a more effective barrier against water penetration, thus enhancing the hydrolytic stability of the underlying siloxane bonds. Studies have shown that OTS monolayers can exhibit high thermal stability, further indicating the robustness of the formed layer.[2][3]
Hexamethyldisilazane (HMDS)
HMDS reacts with surface silanol (B1196071) groups (Si-OH) to form trimethylsilyl ethers (-O-Si(CH₃)₃) and ammonia (B1221849) as a byproduct. This process, known as silylation, effectively caps (B75204) the hydrophilic silanol groups, rendering the surface hydrophobic. The stability of the resulting trimethylsilyl layer can be influenced by factors such as the reaction conditions and the density of the surface coverage. While effective for achieving hydrophobicity, the Si-O-Si bonds formed can still be susceptible to hydrolysis, especially under harsh aqueous conditions.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the long-term hydrolytic stability of silane-modified surfaces, standardized experimental protocols are essential.
Hydrolytic Stability Testing via Water Immersion and Contact Angle Measurement
This method directly assesses the durability of the hydrophobic coating in an aqueous environment.
1. Substrate Preparation:
- Clean the substrates (e.g., silicon wafers or glass slides) thoroughly. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma to generate a high density of surface hydroxyl groups.
- Rinse the substrates extensively with deionized water and dry them under a stream of inert gas (e.g., nitrogen).
2. Silanization:
- For DCMVS and OTS (Vapor or Solution Phase Deposition):
- Vapor Phase: Place the cleaned substrates in a desiccator along with a small vial containing the silane. Evacuate the desiccator to a low pressure and then place it in an oven at a controlled temperature (e.g., 70-90°C) for a specified duration (e.g., 1-24 hours).
- Solution Phase: Prepare a dilute solution (e.g., 1-5 mM) of the silane in an anhydrous organic solvent (e.g., toluene (B28343) or hexane). Immerse the cleaned substrates in the solution for a specific time (e.g., 30 minutes to 24 hours) under an inert atmosphere.
- For HMDS (Vapor Phase Deposition):
- Place the cleaned substrates in a desiccator with a vial of HMDS. The process is typically carried out at room temperature or slightly elevated temperatures for several hours to overnight.
3. Post-Silanization Treatment:
- After deposition, rinse the substrates with the same anhydrous solvent to remove any physisorbed molecules.
- Cure the coated substrates in an oven at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 1 hour) to promote the formation of stable siloxane bonds.
4. Hydrolytic Stability Assessment:
- Measure the initial static water contact angle of the freshly prepared surfaces using a goniometer.
- Immerse the coated substrates in deionized water or a buffer solution of a specific pH at a controlled temperature (e.g., room temperature or 40°C).
- At predetermined time intervals (e.g., 1, 6, 24, 48 hours, and weekly thereafter), remove the samples from the water, dry them with a stream of inert gas, and measure the water contact angle again.
- Plot the water contact angle as a function of immersion time to evaluate the long-term hydrolytic stability. A stable contact angle indicates good hydrolytic stability, while a significant decrease suggests degradation of the coating.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the hydrolytic stability of silane-modified surfaces.
Conclusion
The choice of silanizing agent for creating hydrophobic surfaces should be guided by the specific requirements of the application, particularly the need for long-term stability in aqueous environments. While this compound offers a rapid method for surface hydrophobization, its high reactivity may lead to the formation of less stable coatings compared to those produced by Octadecyltrichlorosilane. OTS is often favored for applications demanding robust and long-lasting hydrophobic surfaces due to its ability to form well-ordered and densely packed self-assembled monolayers. Hexamethyldisilazane provides another alternative, though the stability of its surface modification should be carefully considered for long-term aqueous applications. For critical applications, it is recommended to perform hydrolytic stability tests, as outlined in the experimental protocols, to validate the performance of the chosen silane under the specific experimental conditions.
References
A comparative study of Dichloromethylvinylsilane and divinyl sulfone for surface functionalization
For Researchers, Scientists, and Drug Development Professionals
In the realms of biotechnology, materials science, and drug development, the precise modification of surfaces is paramount for creating functional materials with desired properties such as biocompatibility, target specificity, and controlled reactivity. Among the plethora of chemical tools available for surface functionalization, dichloromethylvinylsilane (DCMVS) and divinyl sulfone (DVS) represent two distinct yet powerful reagents. This guide provides a comprehensive comparison of their performance, reaction mechanisms, and experimental protocols to aid researchers in selecting the optimal strategy for their specific application.
At a Glance: DCMVS vs. DVS
| Feature | This compound (DCMVS) | Divinyl Sulfone (DVS) |
| Reaction Type | Hydrolysis and Condensation | Michael Addition |
| Reactive Groups | Dichlorosilyl | Vinyl |
| Surface Compatibility | Primarily hydroxyl-rich inorganic surfaces (e.g., glass, silica (B1680970), metal oxides) | Surfaces with nucleophilic groups (e.g., amines, thiols, hydroxyls) |
| Bond Formed | Stable covalent Si-O-Si bond | Stable thioether, amine, or ether linkage |
| Reaction Conditions | Anhydrous organic solvents, often with reflux; can also be done via vapor deposition.[1] | Aqueous or organic solvents, typically at basic pH (8-11.5) to activate nucleophiles.[2][3] |
| Byproducts | Hydrochloric acid (HCl) | None |
| Stability of Formed Bond | High thermal stability; susceptible to hydrolysis under acidic conditions.[4] | Generally stable across a wide pH range. |
| Key Applications | Adhesion promotion between inorganic and organic materials, creation of hydrophobic surfaces, polymer crosslinking.[1] | Bioconjugation, hydrogel formation, immobilization of biomolecules (proteins, glycans), anti-fouling surfaces.[5][6] |
| Quantitative Performance | Can achieve high surface coverage, for example, octyltrimethoxysilane can form a monolayer with approximately 4 molecules/nm².[7] | Reaction kinetics are pseudo-first-order with rate constants dependent on the nucleophile and pH (e.g., 0.057 min⁻¹ for glutathione (B108866) at pH 7.5).[8][9] |
Reaction Mechanisms and Experimental Workflows
The choice between DCMVS and DVS is fundamentally dictated by the surface chemistry of the substrate and the desired functional outcome. The following diagrams illustrate their distinct reaction pathways and typical experimental workflows.
This compound (DCMVS) Functionalization
DCMVS chemistry is centered on the reaction of its dichlorosilyl group with surface hydroxyls. This process typically involves two main steps: hydrolysis of the Si-Cl bonds to form reactive silanol (B1196071) groups (Si-OH), followed by condensation with surface hydroxyls to create stable siloxane (Si-O-Si) bonds.
Divinyl Sulfone (DVS) Functionalization
DVS acts as a homobifunctional crosslinker that reacts with nucleophiles via a Michael-type addition. The strong electron-withdrawing sulfone group makes the vinyl groups susceptible to nucleophilic attack. This reaction is highly efficient for modifying surfaces rich in amines, thiols, or even hydroxyls under basic conditions.
Experimental Protocols
Protocol 1: Silanization of Glass Slides with this compound
This protocol describes the functionalization of glass microscope slides to introduce vinyl groups on the surface.
Materials:
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
This compound (DCMVS)
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Cleaning and Activation: Immerse the glass slides in freshly prepared Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Rinse the slides thoroughly with deionized water and then with acetone.
-
Drying: Dry the cleaned slides in an oven at 110-120°C for at least 1 hour to remove all traces of water.
-
Silanization: a. Prepare a 1-2% (v/v) solution of DCMVS in anhydrous toluene in a sealed container under a nitrogen atmosphere. b. Immerse the dry, activated glass slides in the DCMVS solution. c. Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60°C.
-
Washing: a. Remove the slides from the silane (B1218182) solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane. b. Sonicate the slides in acetone for 10-15 minutes to remove any physisorbed silane molecules.[10]
-
Curing: Heat the slides in an oven at 110°C for 30-60 minutes to cure the silane layer and promote covalent bond formation.
-
Storage: Store the functionalized slides in a desiccator until use.
Protocol 2: Functionalization of Amine-Modified Surfaces with Divinyl Sulfone for Biomolecule Immobilization
This protocol details the immobilization of a biomolecule (e.g., a protein or an amino-functionalized oligosaccharide) onto a surface previously functionalized with amine groups, such as an APTES-coated silica nanoparticle.[5][11]
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated silica nanoparticles)
-
Divinyl sulfone (DVS)
-
Sodium carbonate buffer (0.1 M, pH 11.5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biomolecule with a primary amine or thiol for immobilization
-
Blocking agent (e.g., ethanolamine (B43304) or cysteine)
-
Centrifuge (for nanoparticles)
Procedure:
-
DVS Activation: a. Disperse the amine-functionalized nanoparticles in the sodium carbonate buffer. b. Add DVS to a final concentration of 350 mM.[3] c. Incubate the suspension with gentle mixing for 2 hours at room temperature. d. Pellet the nanoparticles by centrifugation and wash them thoroughly with deionized water to remove excess DVS.
-
Biomolecule Conjugation: a. Resuspend the DVS-activated nanoparticles in a suitable buffer for the biomolecule (e.g., PBS, pH 7.4-8.5). b. Add the biomolecule solution to the nanoparticle suspension and incubate for 2-16 hours at room temperature or 4°C, with gentle mixing.
-
Blocking: a. After conjugation, pellet the nanoparticles by centrifugation. b. Resuspend the nanoparticles in a buffer containing a blocking agent (e.g., 1 M ethanolamine, pH 8.5) for 1 hour to quench any unreacted vinyl sulfone groups.
-
Final Washing: Wash the functionalized nanoparticles several times with the appropriate buffer (e.g., PBS) to remove any non-covalently bound biomolecules and blocking agent.
-
Storage: Store the final bioconjugated nanoparticles in a suitable buffer at 4°C.
Conclusion
The selection between this compound and divinyl sulfone for surface functionalization is a strategic decision dependent on the substrate's chemical nature and the intended application. DCMVS is the reagent of choice for creating robust, vinyl-functionalized inorganic surfaces through stable Si-O-Si linkages, making it ideal for applications in materials science and as a bridge for subsequent polymer grafting. In contrast, DVS offers a versatile and bio-friendly approach for conjugating a wide array of nucleophilic molecules, including sensitive biomolecules, to surfaces under aqueous conditions. Its utility in creating bioactive surfaces for drug delivery, diagnostics, and tissue engineering is well-established. By understanding the distinct chemistries and protocols outlined in this guide, researchers can make an informed choice to best advance their scientific and developmental objectives.
References
- 1. globalgrowthinsights.com [globalgrowthinsights.com]
- 2. Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid-based anti-fouling functionalization of silica nanoparticles using divinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Versatile Method for Functionalizing Surfaces with Bioactive Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dichloromethylvinylsilane: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of Dichloromethylvinylsilane, ensuring operational integrity and personnel safety in research and development environments.
This compound is a highly reactive and hazardous compound commonly used in the synthesis of silicone polymers and other materials.[1] Its proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound in a laboratory setting, adhering to best practices in chemical waste management.
Understanding the Hazards
This compound is a highly flammable liquid and vapor that reacts violently with water.[2][3] This reaction produces corrosive hydrogen chloride (HCl) gas.[4] The compound is also acutely toxic if inhaled and causes severe skin burns and eye damage.[3][5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Quantitative Data for Safe Handling
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 124-70-9 | [2] |
| Molecular Formula | C3H6Cl2Si | [1] |
| Molecular Weight | 141.07 g/mol | [5] |
| Boiling Point | 92 °C | [6] |
| Density | 1.08 g/mL at 25 °C | [6] |
| Flash Point | 3.4 °C (closed cup) | [6] |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent skin contact are necessary.[7][8]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[7] For emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA), may be necessary.[7]
Step-by-Step Disposal Protocol
This protocol details the safe neutralization of small quantities of this compound in a laboratory setting. Industrial-scale disposal often involves incineration with specialized equipment to handle the silicon dioxide and hydrogen chloride byproducts.[4]
Materials:
-
This compound waste
-
A suitable reaction flask (at least 3 times the volume of the total reaction mixture)
-
A dropping funnel
-
A magnetic stirrer and stir bar
-
An ice bath
-
A suitable organic solvent (e.g., toluene (B28343) or diethyl ether)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
pH indicator paper
-
Appropriate waste containers
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Place the reaction flask in an ice bath on a magnetic stirrer.
-
Add a stir bar to the reaction flask.
-
-
Dilution:
-
Carefully measure the volume of this compound waste to be neutralized.
-
Dilute the this compound by adding it to an equal volume of a suitable organic solvent (e.g., toluene or diethyl ether) in the reaction flask. This helps to control the reaction rate.
-
-
Neutralization:
-
Prepare a saturated solution of sodium bicarbonate in water.
-
Fill the dropping funnel with the saturated sodium bicarbonate solution.
-
With vigorous stirring, slowly add the sodium bicarbonate solution dropwise to the diluted this compound solution in the ice bath. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 35°C.[8] The reaction will produce gas (carbon dioxide), so ensure adequate ventilation.
-
-
Completion and pH Check:
-
After the initial vigorous reaction subsides, continue to add the sodium bicarbonate solution until no more gas is evolved.
-
Once the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature to ensure complete hydrolysis and neutralization.[8]
-
Check the pH of the aqueous layer using pH indicator paper to ensure it is neutral (pH 6-8). If it is still acidic, add more sodium bicarbonate solution.
-
-
Waste Segregation and Disposal:
-
Once the reaction is complete and the mixture is neutral, separate the organic and aqueous layers using a separatory funnel.
-
The organic layer, containing the hydrolyzed siloxane product and the solvent, should be collected in a designated chlorinated or non-halogenated solvent waste container, depending on the solvent used.
-
The aqueous layer, containing sodium chloride and any excess sodium bicarbonate, can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations for aqueous waste.
-
Label all waste containers clearly and arrange for pickup by your institution's hazardous waste management service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe laboratory-scale disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can safely manage this compound waste, ensuring a secure laboratory environment and responsible chemical handling. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. calpaclab.com [calpaclab.com]
- 2. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 3. Chlorosilane - Wikipedia [en.wikipedia.org]
- 4. globalsilicones.org [globalsilicones.org]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ジクロロメチルビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Dichloromethylvinylsilane
Essential Safety and Handling Guide for Dichloromethylvinylsilane
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 124-70-9). As a highly flammable, corrosive, and water-reactive liquid, stringent adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who may work with this chemical.
Hazard Summary
This compound poses significant health and safety risks. It is classified as a highly flammable liquid and vapor, which can cause severe skin burns and eye damage.[1][2] The substance is also harmful if swallowed and toxic if inhaled.[2][4] A critical hazard is its violent reaction with water, which can release toxic and corrosive hydrogen chloride gas.[1][2][5]
| Hazard Classification | GHS Category | Description |
| Flammable Liquids | Category 2 | Highly flammable liquid and vapor.[1][2][3] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[2][3] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Water-Reactivity | - | Reacts violently with water (EUH014).[1][2] |
| Respiratory System | - | Corrosive to the respiratory tract (EUH071).[2][4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye & Face Protection | Chemical Goggles & Face Shield | Tightly fitting safety goggles are required.[4][6] A full-face shield must be worn over the goggles to protect against splashes.[2][7] Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[6][8] Gloves must be inspected for integrity before each use and replaced immediately if contaminated. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant laboratory coat must be worn over personal clothing, kept fully buttoned to maximize skin coverage.[8] |
| Respiratory Protection | Respirator | All work must be conducted in a certified chemical fume hood. In case of inadequate ventilation or for emergency situations, a NIOSH-approved full-face respirator with a combination organic vapor/acid gas cartridge is required.[8] For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[1][8] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes are required to protect against spills. |
Operational and Disposal Plans
Engineering Controls and Safe Handling
Proper facility design and handling procedures are essential to minimize risk.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to control vapor exposure.[5] The ventilation system should be explosion-proof.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and in good working order.[1][6]
-
Ignition Sources: Exclude all sources of ignition, including open flames, sparks, and hot surfaces.[2][5] Use non-sparking tools and ground all containers and transfer equipment to prevent static discharge.[5]
-
Moisture Control: The chemical is highly sensitive to moisture.[1] Handle and store away from water and humid air. Consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Hygiene: Do not eat, drink, or smoke in the work area.[5] Wash hands and exposed skin thoroughly with soap and water after handling.[5]
Storage Plan
-
Location: Store in a cool, dry, well-ventilated, and fire-resistant area.[1][5] A recommended storage temperature is 2-8°C.[4][9]
-
Containers: Keep containers tightly closed to prevent moisture contamination and vapor release.[1][5]
-
Segregation: Store locked up and away from incompatible materials such as water, strong oxidizing agents, acids, bases, and alcohols.[1][5]
Spill Management Workflow
Immediate and correct response to a spill is critical to prevent injury and further contamination.
Disposal Plan
All this compound waste is considered hazardous and must be managed accordingly.
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1][10]
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container made of compatible material.
-
Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents as "Hazardous Waste: this compound" and listing all components if it is a mixture.[10]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company.[1] Ensure compliance with all local, regional, and national regulations.[1]
Quantitative Data and First Aid
Physicochemical and Exposure Data
| Property | Value |
| Flash Point | 3.4 °C (38.1 °F) - closed cup[4] |
| Boiling Point | 92 °C (lit.)[4][9] |
| Density | 1.08 g/mL at 25 °C (lit.)[4][9] |
| Vapor Density | >1 (vs air)[4][9] |
| AEGL-1 (60 min) | 0.90 ppm[3] |
| AEGL-2 (60 min) | Not established[3] |
| AEGL-3 (60 min) | Not established[3] |
| AEGL: Acute Exposure Guideline Levels (EPA). Level 1 is notable discomfort. |
First Aid Measures
Immediate medical attention is required for all exposures.[1] Provide the Safety Data Sheet to responding medical personnel.
| Exposure Route | First Aid Procedure |
| Inhalation | Move victim to fresh air immediately. Keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call a POISON CENTER or doctor immediately.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1] |
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Methylvinyldichlorosilane | C3H6Cl2Si | CID 31299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 二氯甲基乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Dichlorosilane | 4109-96-0 [amp.chemicalbook.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. benchchem.com [benchchem.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
